Endoxifen
Description
ENDOXIFEN is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.
Structure
3D Structure
Properties
IUPAC Name |
4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJBZVSGOZTKRH-IZHYLOQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149880 | |
| Record name | (Z)-Endoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112093-28-4, 110025-28-0 | |
| Record name | Endoxifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112093-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Endoxifen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112093284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Z-Endoxifen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Z)-Endoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(1Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 110025-28-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENDOXIFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46AF8680RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Endoxifen's Mechanism of Action in Breast Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endoxifen, a key active metabolite of tamoxifen (B1202), is a potent selective estrogen receptor modulator (SERM) with a multifaceted mechanism of action in breast cancer. Its primary therapeutic effect in estrogen receptor-positive (ER+) breast cancer stems from its high-affinity competitive antagonism of the estrogen receptor alpha (ERα), leading to the inhibition of estrogen-dependent gene transcription and cell proliferation. Beyond its canonical role as a SERM, emerging evidence reveals a secondary, ER-independent mechanism involving the direct inhibition of protein kinase C beta 1 (PKCβ1). This novel activity contributes to the downregulation of the pro-survival Akt signaling pathway and the induction of apoptosis. This guide provides a comprehensive technical overview of this compound's core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Core Mechanism of Action: Selective Estrogen Receptor Modulation
This compound's principal mechanism of action is its function as a SERM, exhibiting both antiestrogenic and estrogenic properties in a tissue-dependent manner. In breast cancer cells, it predominantly acts as an estrogen antagonist.
Competitive Binding to Estrogen Receptors
This compound competitively binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with high affinity, displacing the natural ligand, 17β-estradiol (E2).[1] This binding prevents the receptor from adopting an active conformation, thereby blocking the downstream signaling cascade that promotes tumor growth.
Table 1: this compound Binding Affinity and Proliferation Inhibition
| Parameter | Cell Line/Receptor | Value | Reference |
| IC50 (Proliferation) | MCF-7 | 5-80 nM (range) | [2] |
| T47D | Similar to MCF-7 | [2] | |
| BT-474 | 5.7 µM (for 4-OHT) | [3] | |
| Binding Affinity | ERα | High, comparable to 4-OHT | [1] |
| ERβ | High, comparable to 4-OHT | [1] |
Modulation of Estrogen Receptor-Mediated Gene Transcription
Upon binding to ERα, this compound induces a conformational change in the receptor that is distinct from that induced by estradiol (B170435). This altered conformation facilitates the recruitment of co-repressors and inhibits the recruitment of co-activators to the estrogen response elements (EREs) in the promoter regions of target genes. This leads to the downregulation of estrogen-responsive genes that are critical for cell proliferation and survival, such as the progesterone (B1679170) receptor (PGR) and trefoil factor 1 (TFF1, also known as pS2).[4]
Table 2: Effect of this compound on Estrogen-Regulated Gene Expression
| Gene | Cell Line | Treatment | Fold Change (relative to E2) | Reference |
| pS2/TFF1 | MCF-7 | This compound | Suppression | [4] |
Induction of Estrogen Receptor Alpha Degradation
Unlike tamoxifen and its other major metabolite, 4-hydroxytamoxifen (B85900) (4-OHT), which tend to stabilize the ERα protein, this compound has been shown to induce its degradation.[5][6] This effect is concentration-dependent and occurs through the ubiquitin-proteasome pathway. By promoting the degradation of ERα, this compound further diminishes the cellular capacity to respond to estrogen, contributing to its potent antiestrogenic effects.
Table 3: this compound-Induced ERα Degradation
| Cell Line | This compound Concentration | Time | ERα Degradation | Reference |
| MCF-7 | 100 nM | 24 hours | Significant degradation | [5] |
Novel Mechanism: Inhibition of Protein Kinase C Beta 1 (PKCβ1)
Recent studies have unveiled a second, ER-independent mechanism of action for this compound involving the direct inhibition of Protein Kinase C beta 1 (PKCβ1).[7][8][9][10] This finding provides a potential explanation for this compound's efficacy in some tamoxifen-resistant breast cancers.
Direct Inhibition of PKCβ1 Kinase Activity
This compound directly binds to and inhibits the kinase activity of PKCβ1.[7][9] This inhibition is more potent than that of tamoxifen.[11]
Table 4: this compound Inhibition of PKCβ1
| Parameter | Value | Reference |
| IC50 (PKCβ1) | 360 nM | [7][9] |
Downregulation of the Akt Signaling Pathway
PKCβ1 is known to activate the pro-survival Akt signaling pathway. By inhibiting PKCβ1, this compound leads to a reduction in the phosphorylation and activation of Akt (also known as protein kinase B).[7][8][10] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a key therapeutic strategy in cancer.
Induction of Apoptosis
The inhibition of the PKCβ1/Akt signaling axis by this compound contributes to the induction of apoptosis, or programmed cell death, in breast cancer cells.[7][8][10] This pro-apoptotic effect is a crucial component of its anti-cancer activity.
Table 5: this compound-Induced Apoptosis in MCF-7 Cells
| This compound Concentration | Treatment Duration | % Apoptotic Cells (Early + Late) | Reference |
| 10 µM | 5 days | Massive increase | [12][13] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the core signaling pathways affected by this compound.
Figure 1: this compound's Antagonistic Action on Estrogen Receptor Signaling.
Figure 2: this compound's Inhibition of the PKCβ1/Akt Signaling Pathway.
Experimental Workflows
The following diagrams outline the workflows for key experiments used to characterize this compound's mechanism of action.
Figure 3: Experimental Workflow for Western Blot Analysis.
Figure 4: Experimental Workflow for Annexin V/PI Apoptosis Assay.
Experimental Protocols
Competitive Estrogen Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the estrogen receptor.
Methodology:
-
Preparation of Cytosol: Prepare cytosol containing estrogen receptors from rat uteri or from ER-expressing cell lines.
-
Competitive Binding: Incubate a constant concentration of radiolabeled estradiol ([³H]E2) with the cytosol in the presence of increasing concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]E2 from the free [³H]E2 using a method such as hydroxylapatite or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of [³H]E2 as a function of the log concentration of this compound. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]E2) is determined from this curve. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Cell Proliferation (MTT) Assay
Objective: To assess the effect of this compound on the proliferation of breast cancer cells.
Methodology:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%) is determined by plotting cell viability against the log concentration of this compound.
Western Blot Analysis for ERα and p-Akt
Objective: To quantify the levels of ERα and phosphorylated Akt (p-Akt) in response to this compound treatment.
Methodology:
-
Cell Treatment and Lysis: Treat breast cancer cells with this compound for the desired time points and concentrations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against ERα, p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the levels of the target proteins to the loading control.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To measure the relative expression levels of estrogen-regulated genes (e.g., pS2/TFF1) following this compound treatment.
Methodology:
-
RNA Extraction: Treat cells with this compound and extract total RNA using a suitable method (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, gene-specific primers for the target gene (e.g., pS2/TFF1) and a reference gene (e.g., GAPDH or ACTB), and the synthesized cDNA as a template.
-
Data Acquisition: Run the qPCR reaction on a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes in each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to a control.
Annexin V/Propidium (B1200493) Iodide (PI) Flow Cytometry for Apoptosis
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time and concentrations. Harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.
-
Conclusion
The mechanism of action of this compound in breast cancer is complex, involving both ER-dependent and ER-independent pathways. Its primary role as a potent SERM, leading to the inhibition of ER signaling and degradation of ERα, is well-established. The discovery of its ability to inhibit PKCβ1 and subsequently the Akt pathway provides a novel understanding of its anti-cancer effects, particularly in the context of endocrine resistance. This dual mechanism of action underscores the therapeutic potential of this compound as a powerful agent in the management of ER+ breast cancer. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate and leverage the therapeutic benefits of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and characterization of novel this compound-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The tamoxifen metabolite, this compound, is a potent antiestrogen that targets estrogen receptor alpha for degradation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound is a new potent inhibitor of PKC: a potential therapeutic agent for bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Critical Role of CYP2D6 in the Metabolic Activation of Tamoxifen to Endoxifen
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment and prevention of estrogen receptor-positive (ER-positive) breast cancer for decades. However, tamoxifen itself is a prodrug, requiring metabolic activation to exert its full therapeutic effect. The clinical efficacy of tamoxifen is largely attributed to its active metabolites, particularly endoxifen (4-hydroxy-N-desmethyltamoxifen), which exhibits 30- to 100-fold greater binding affinity for the estrogen receptor and a higher potency in suppressing breast cancer cell proliferation compared to the parent drug.[1][2] The formation of this compound is a complex, multi-step process heavily reliant on the enzymatic activity of the cytochrome P450 system, with CYP2D6 playing an indispensable and rate-limiting role.[3] This guide provides an in-depth examination of the role of CYP2D6 in this compound formation, its clinical implications, and relevant experimental methodologies.
The Metabolic Pathway to this compound
Tamoxifen is extensively metabolized in the liver into several derivatives. The bioactivation to this compound primarily occurs via two main pathways, both of which critically involve CYP2D6.[2][4]
-
N-demethylation followed by 4-hydroxylation (Major Pathway): This is considered the principal route for this compound formation.[2][5]
-
4-hydroxylation followed by N-demethylation (Minor Pathway):
-
Tamoxifen is first converted to 4-hydroxytamoxifen (B85900). While CYP2D6 is a key enzyme in this step, other enzymes like CYP2B6, CYP2C9, and CYP2C19 can also contribute.[7][8] This pathway is less significant, contributing to only about 7% of tamoxifen metabolism.[2][4]
-
4-hydroxytamoxifen is then N-demethylated by CYP3A enzymes to form this compound.[4]
-
Given that NDM-tamoxifen is the most abundant metabolite in plasma, its conversion to this compound by CYP2D6 is recognized as the rate-limiting and most critical step in the bioactivation of tamoxifen.[3][6]
Quantitative Impact of CYP2D6 Genetic Polymorphisms
The gene encoding CYP2D6 is highly polymorphic, with over 100 known allelic variants that can result in increased, decreased, or absent enzyme activity.[9] These genetic variations are critical determinants of this compound plasma concentrations and, consequently, tamoxifen efficacy. Patients are typically categorized into four phenotypes based on their genotype:
-
Poor Metabolizers (PMs): Carry two non-functional alleles.
-
Intermediate Metabolizers (IMs): Carry one reduced-function and one non-functional allele, or two reduced-function alleles.[10]
-
Extensive Metabolizers (EMs): Have two fully functional alleles.
-
Ultrarapid Metabolizers (UMs): Possess multiple copies of functional alleles.
Numerous studies have demonstrated a direct correlation between CYP2D6 phenotype and steady-state this compound concentrations.
Table 1: Impact of CYP2D6 Phenotype on this compound Plasma Concentrations
| CYP2D6 Phenotype | Mean this compound Concentration (ng/mL) | Fold Difference vs. PM | Reference |
|---|---|---|---|
| Poor Metabolizer (PM) | 8.8 ± 7.2 | 1.0x | [11][12][13] |
| Extensive Metabolizer (EM) | 22.3 ± 11.8 | ~2.5x |[11][12][13] |
Data compiled from a meta-analysis of 29 studies involving 13,001 patients.[11][12][13]
Patients with PM status have significantly lower this compound levels compared to EMs.[11][12][13] Similarly, individuals carrying reduced-function alleles, such as *10 or *41, also exhibit substantially lower this compound concentrations, which can fall below the proposed therapeutic threshold.[9][10] This gene-dose effect underscores the critical role of CYP2D6 activity in achieving therapeutic levels of this compound.
Experimental Methodologies
Protocol 1: In Vitro Metabolism of Tamoxifen Using Human Liver Microsomes
This assay is fundamental for studying the kinetics of tamoxifen metabolism and identifying the contributions of specific CYP enzymes.
Objective: To determine the rate of formation of N-desmethyltamoxifen, 4-hydroxytamoxifen, and this compound from tamoxifen or its primary metabolites in a controlled in vitro system.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Tamoxifen, N-desmethyltamoxifen
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M potassium phosphate, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Pre-incubation: Pre-warm the master mix and HLMs to 37°C for 5-10 minutes.
-
Initiation: Initiate the reaction by adding the substrate (tamoxifen or N-desmethyltamoxifen) to the pre-warmed HLM/master mix solution. The final reaction volume is typically 200-500 µL.
-
Incubation: Incubate the mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
Sample Processing: Centrifuge the samples (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.
Protocol 2: Quantification of Tamoxifen and Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately and sensitively quantifying tamoxifen and its metabolites in biological matrices.[14][15]
Objective: To separate and quantify tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, and this compound from plasma or microsomal incubates.
Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma or in vitro sample, add 100-150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated tamoxifen).[14]
-
Vortex and Centrifuge: Mix thoroughly and centrifuge at high speed to pellet proteins.
-
Evaporation & Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the extract in a mobile phase-compatible solvent (e.g., 30:70 acetonitrile:ammonium formate (B1220265) buffer).[14]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Kinetex C18, 100 x 4.6 mm) is commonly used.[14]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and methanol (B129727) or acetonitrile with 0.1% formic acid (Solvent B).[16][17]
-
Flow Rate: Typically 0.4-0.6 mL/min.
-
Column Temperature: Maintained at 40°C.[16]
Mass Spectrometry Conditions:
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
Table 2: Example MRM Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Tamoxifen | 372.2 | 72.1 |
| N-desmethyltamoxifen | 358.2 | 72.1 |
| 4-hydroxytamoxifen | 388.2 | 72.1 |
| This compound | 374.2 | 58.1 |
| Internal Standard (d5-Tamoxifen) | 377.2 | 72.1 |
(Note: Specific transitions may vary by instrument and method.)
Clinical Implications and Drug Development
The profound influence of CYP2D6 on this compound formation has significant clinical consequences.
-
CYP2D6 Inhibitors: Co-administration of tamoxifen with strong CYP2D6 inhibitors (e.g., certain SSRI antidepressants like paroxetine (B1678475) and fluoxetine) can phenotypically convert an extensive metabolizer to a poor metabolizer, drastically reducing this compound concentrations and potentially compromising treatment efficacy.[1][3]
-
Genotype-Guided Therapy: Knowledge of a patient's CYP2D6 genotype can help personalize therapy. For known PMs or IMs, alternative strategies such as dose escalation or switching to an aromatase inhibitor (in postmenopausal women) may be considered to ensure optimal therapeutic outcomes.
-
Drug Development: The variability introduced by CYP2D6 highlights a challenge in drug development. Strategies for future drug design could focus on developing SERMs that do not require CYP2D6 for activation or, as is currently under investigation, developing this compound itself as a therapeutic agent to bypass the metabolic variability entirely.[6]
Conclusion
CYP2D6 is the critical, rate-limiting enzyme in the metabolic activation of tamoxifen to its most potent metabolite, this compound. Genetic polymorphisms in the CYP2D6 gene and co-administration of CYP2D6-inhibiting drugs can lead to substantial interindividual variability in this compound exposure. This variability has been linked to differences in clinical outcomes for patients receiving tamoxifen therapy. A thorough understanding of this metabolic pathway, supported by robust analytical and in vitro methodologies, is essential for optimizing breast cancer treatment, personalizing patient care, and guiding the development of next-generation endocrine therapies.
References
- 1. Clinical Relevance of CYP2D6 Genetics for Tamoxifen Response in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tamoxifen Pharmacogenomics: The Role of CYP2D6 as a Predictor of Drug Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. tandfonline.com [tandfonline.com]
- 7. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism and Transport of Tamoxifen [medscape.com]
- 9. The Impact of CYP2D6 Genotyping on Tamoxifen Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impairment of this compound formation in tamoxifen-treated premenopausal breast cancer patients carrying reduced-function CYP2D6 alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of CYP2D6 polymorphisms on this compound concentrations and breast cancer outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of CYP2D6 polymorphisms on this compound concentrations and breast cancer outcomes | Semantic Scholar [semanticscholar.org]
- 14. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on this compound and 4-hydroxytamoxifen | springermedizin.de [springermedizin.de]
- 15. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of this compound and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Endoxifen's Dual Strike: A Technical Guide to its Bifunctional Mechanism on Estrogen Receptor and Protein Kinase Cβ1
For Immediate Release
SEATTLE, December 19, 2025 – This technical whitepaper provides an in-depth analysis of the dual mechanism of action of Z-endoxifen, a potent active metabolite of tamoxifen (B1202). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of endoxifen's concurrent inhibition of the estrogen receptor (ERα) and protein kinase C beta 1 (PKCβ1), a novel finding with significant implications for the treatment of ER-positive breast cancer.
This compound, a secondary metabolite of tamoxifen, is a powerful antiestrogen (B12405530) that binds to the estrogen receptor alpha (ERα) at nanomolar concentrations.[1][2][3] Clinical trials have demonstrated the clinical activity of Z-endoxifen in metastatic breast cancers that have developed resistance to traditional endocrine therapies, suggesting a secondary, ERα-independent mechanism of action.[1][2][3] Recent studies have identified protein kinase C beta 1 (PKCβ1) as this secondary target, revealing a dual-pronged attack by this compound on cancer cell signaling pathways.[1][2][4] This guide will dissect these two mechanisms, presenting quantitative data, detailed experimental protocols, and visual signaling pathways to fully elucidate this compound's therapeutic potential.
Core Mechanisms of Action
This compound's anticancer activity is primarily driven by two distinct but complementary mechanisms:
-
Selective Estrogen Receptor Modulation (SERM) Activity: As a potent SERM, this compound directly competes with estradiol (B170435) for binding to ERα.[4] This competitive inhibition blocks the transcriptional activity of ERα, a key driver of proliferation in ER-positive breast cancer, thereby preventing the expression of genes essential for cancer cell growth and survival.[4] Notably, this compound has been shown to induce proteasomal degradation of ERα, further diminishing the cellular response to estrogen.[4]
-
Inhibition of the PKCβ1/AKT Signaling Pathway: At clinically achievable micromolar concentrations, this compound directly binds to and inhibits PKCβ1.[1][2] This inhibition leads to the degradation of PKCβ1, which in turn attenuates the phosphorylation of AKT at the Ser473 residue.[1][2] The suppression of AKT signaling, a critical pathway for cell survival and proliferation, ultimately leads to the induction of apoptosis in breast cancer cells.[1][2] This ERα-independent action provides a potential therapeutic avenue for endocrine-refractory breast cancers.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data on this compound's activity on both ERα and PKCβ1.
| Parameter | Value | Target | Cell Line | Reference |
| ERα Binding | Nanomolar concentrations | ERα | - | [1][2] |
| PKCβ1 Binding | 100-300 nM (achieved in Phase I/II studies) | PKCβ1 | - | [5] |
| hERG Potassium Channel Inhibition IC50 | 1.6 µM | hERG | - | [6] |
Table 1: Binding Affinities and Inhibitory Concentrations of this compound
| Treatment | Concentration | Effect | Cell Line | Reference |
| Z-endoxifen | 5 µM | Profoundly altered phosphoproteome | MCF7AC1 | [1][2] |
| Z-endoxifen | <0.1 µM | Limited impact on proteome | MCF7AC1 | [1][2] |
| Z-endoxifen | 8 mg/kg (in vivo) | Inhibited MCF-7 tumor xenograft growth | - | [6] |
Table 2: Effective Concentrations of this compound in Preclinical Models
Signaling Pathways
The following diagrams illustrate the dual signaling pathways targeted by this compound.
Caption: this compound's competitive inhibition of the Estrogen Receptor α pathway.
Caption: this compound's inhibition of the PKCβ1/AKT signaling pathway.
Experimental Protocols
This section details the methodologies for key experiments used to elucidate this compound's dual mechanism.
Unbiased Mass Spectrometry for Phosphoproteome Analysis
-
Objective: To identify global changes in protein phosphorylation in response to this compound treatment.
-
Treatment: Cells were treated with this compound at concentrations observed during tamoxifen treatment (<0.1 µM) and at higher concentrations achievable with direct this compound administration (5 µM).[1][2]
-
Protocol:
-
Cell lysis and protein extraction.
-
Protein digestion into peptides.
-
Enrichment of phosphorylated peptides using titanium dioxide chromatography.
-
Analysis of phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Computational analysis of mass spectrometry data to identify and quantify changes in protein phosphorylation. Upstream kinase prediction was performed using databases like Kinase Substrate Enrichment Analysis (KSEA), PhosphoSitePlus, and NetworKIN.[2]
-
Caption: Workflow for phosphoproteome analysis by mass spectrometry.
Surface Plasmon Resonance (SPR) for Binding Analysis
-
Objective: To confirm the direct binding of this compound to PKCβ1.
-
Protocol:
-
Immobilize recombinant PKCβ1 protein on a sensor chip.
-
Flow different concentrations of this compound over the sensor surface.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of this compound bound to the immobilized PKCβ1.
-
Analyze the binding kinetics (association and dissociation rates) to determine the binding affinity.
-
In Vitro Kinase Assay
-
Objective: To determine the inhibitory effect of this compound on the kinase activity of PKC isoforms.
-
Protocol:
-
Incubate recombinant PKC isoforms (including PKCβ1) with a specific substrate peptide and ATP.
-
Add varying concentrations of this compound to the reaction mixture.
-
Measure the amount of phosphorylated substrate, typically using a phosphospecific antibody or by detecting the consumption of ATP.
-
Calculate the IC50 value of this compound for each PKC isoform.
-
Western Blot Analysis
-
Objective: To assess the protein levels of key signaling molecules, including PKCβ1, AKT, and phosphorylated AKT (p-AKT).
-
Protocol:
-
Treat cells with this compound and/or other signaling activators/inhibitors.
-
Lyse the cells and separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Probe the membrane with primary antibodies specific to the proteins of interest (e.g., anti-PKCβ1, anti-AKT, anti-p-AKT Ser473).
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Cell Proliferation and Apoptosis Assays
-
Objective: To evaluate the effect of this compound on cell viability and programmed cell death.
-
Protocols:
-
Proliferation Assay:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound.
-
After a defined incubation period, assess cell viability using reagents like MTT or CellTiter-Glo, which measure metabolic activity.
-
-
Apoptosis Assay (e.g., Annexin V/PI staining):
-
Treat cells with this compound.
-
Stain the cells with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic and necrotic cells with compromised membranes).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Conclusion
The dual targeting of ERα and PKCβ1 by this compound represents a significant advancement in our understanding of its anticancer properties. The ability to inhibit both the primary estrogen-driven proliferative pathway and a key survival signaling pathway provides a strong rationale for its clinical development, particularly in endocrine-resistant breast cancer. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further explore and leverage the unique therapeutic potential of this compound. Ongoing clinical trials, such as the EVANGELINE study, are further investigating the efficacy of this compound in various clinical settings.[2][7][8]
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. This compound downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Atossa Therapeutics details four (Z)-endoxifen trials at SABCS | ATOS Stock News [stocktitan.net]
- 8. Atossa Therapeutics Presents Four Clinical Trial Updates Highlighting (Z)-Endoxifen Research at the 2025 San Antonio Breast Cancer Symposium [prnewswire.com]
The Genesis of a Potent Tamoxifen Metabolite: A Technical Chronicle of Endoxifen Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endoxifen, the principal active metabolite of the widely prescribed breast cancer drug tamoxifen (B1202), has emerged as a subject of intense research and clinical interest. Its discovery and subsequent investigation have illuminated the critical role of pharmacogenetics in tamoxifen's efficacy and have paved the way for the development of this compound as a standalone therapeutic agent. This technical guide provides a comprehensive overview of the discovery, history, and core research underpinning this compound's journey from a laboratory curiosity to a promising clinical candidate. It details the pivotal experiments, their methodologies, and quantitative data, while also visualizing the intricate signaling pathways and experimental workflows that have defined our understanding of this potent antiestrogenic compound.
A Historical Perspective: From Tamoxifen's Triumph to this compound's Emergence
The story of this compound is intrinsically linked to the history of tamoxifen, a selective estrogen receptor modulator (SERM) that revolutionized the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] While tamoxifen's efficacy was undeniable, a significant portion of patients exhibited de novo or acquired resistance to the drug. This clinical conundrum spurred researchers to delve deeper into its mechanism of action and metabolism.
A pivotal moment in this journey was the discovery that tamoxifen itself is a prodrug, requiring metabolic activation to exert its full therapeutic effect.[1] Research led by pioneers such as Dr. V. Craig Jordan laid the groundwork for understanding SERMs, while the work of Dr. David Flockhart and his team was instrumental in identifying the key metabolic pathways.[1][3][4][5][6] Their research in the early 2000s pinpointed the cytochrome P450 enzyme CYP2D6 as the primary catalyst in the conversion of tamoxifen's main metabolite, N-desmethyltamoxifen, to a far more potent antiestrogenic compound: this compound.[1][7]
This discovery had profound implications. It was soon established that genetic polymorphisms in the CYP2D6 gene could lead to significant variations in this compound levels among patients receiving the same dose of tamoxifen.[8][9][10] Individuals with reduced or absent CYP2D6 activity, known as "poor metabolizers," were found to have lower plasma concentrations of this compound, which correlated with a higher risk of breast cancer recurrence.[1][10] This crucial link between CYP2D6 genotype, this compound levels, and clinical outcome provided a compelling rationale for the direct development of this compound as a therapeutic agent, bypassing the uncertainties of tamoxifen metabolism.[7]
The Science of Synthesis: Crafting the Active Metabolite
The transition of this compound from a metabolite of interest to a drug candidate necessitated the development of robust and stereoselective synthetic methods. The biologically active form of this compound is the Z-isomer, and early synthetic routes often produced a mixture of Z- and E-isomers, requiring challenging purification steps.
Stereoselective Synthesis of (Z)-Endoxifen
A significant advancement in this compound synthesis was the development of stereoselective methods to produce the desired Z-isomer with high purity. One such method involves a multi-step process that can be summarized as follows:
Experimental Protocol: A Multi-Gram-Scale Stereoselective Synthesis of (Z)-Endoxifen [3][11]
-
Starting Material: The synthesis often begins with a commercially available precursor, which is then subjected to a series of reactions to build the triphenylethylene (B188826) scaffold.
-
Key Reaction: A crucial step is the McMurry reaction, a reductive coupling of two ketone molecules to form an alkene. Careful selection of reactants and reaction conditions is essential to favor the formation of the desired stereoisomer.
-
Purification: The reaction mixture typically contains a mixture of Z- and E-isomers. Purification is often achieved through techniques such as trituration or chromatography.
-
Final Steps: Subsequent steps involve the introduction of the dimethylaminoethoxy side chain, a hallmark of tamoxifen and its analogues, followed by deprotection steps to yield the final (Z)-endoxifen product.
A convenient four-step synthesis followed by semi-preparative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) has also been reported for the separation of (Z)- and (E)-isomers.[12] Furthermore, methods for the isomerization of the undesired E-isomer to the active Z-isomer have been developed to improve the overall yield.[12]
Caption: A simplified workflow for the stereoselective synthesis of (Z)-endoxifen.
Unraveling the Mechanism of Action: Beyond Competitive Inhibition
This compound's potent antiestrogenic activity stems from its high binding affinity for the estrogen receptor alpha (ERα), which is approximately 100-fold greater than that of tamoxifen.[13] However, its mechanism of action is more nuanced than simple competitive antagonism.
Dual Action on ERα: Antagonism and Degradation
Preclinical studies have revealed that this compound exhibits a dual mechanism of action on ERα. At lower, clinically relevant concentrations, it acts as a competitive antagonist, blocking the binding of estradiol (B170435) to ERα and preventing the transcriptional activation of estrogen-responsive genes.[14]
At higher concentrations, this compound induces the degradation of the ERα protein itself through the ubiquitin-proteasome pathway.[9][15] This degradation of the receptor further diminishes the cell's ability to respond to estrogenic stimuli.
Experimental Protocol: Western Blot for ERα Degradation [7][8][9][16]
-
Cell Culture and Treatment: ER-positive breast cancer cells (e.g., MCF-7) are cultured and treated with varying concentrations of this compound or a vehicle control for specified time periods.
-
Cell Lysis: The cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading in subsequent steps.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunodetection: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme that allows for detection.
-
Analysis: The intensity of the bands corresponding to ERα is quantified and normalized to a loading control (e.g., β-actin) to determine the relative amount of ERα protein in each sample. A decrease in the ERα band intensity in this compound-treated cells compared to control cells indicates receptor degradation.
Caption: this compound competitively inhibits estradiol binding and induces ERα degradation.
Modulation of Other Signaling Pathways: PI3K/AKT and PKC
Recent research has uncovered that this compound's anticancer effects may extend beyond its direct interaction with ERα. Studies have shown that this compound can modulate other critical signaling pathways implicated in cancer cell growth and survival, notably the PI3K/AKT and Protein Kinase C (PKC) pathways.[17][18][19][20][21][22][23][24][25]
PI3K/AKT Pathway: The PI3K/AKT pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is common in many cancers, including breast cancer.[25] this compound has been shown to inhibit the phosphorylation of AKT, a key downstream effector of PI3K, thereby dampening the pro-survival signals of this pathway.[17][21]
PKC Pathway: this compound has also been identified as a potent inhibitor of Protein Kinase C, particularly the PKCβ1 isoform.[17][18][19][20][23] The PKC signaling network is involved in a diverse range of cellular processes, and its dysregulation can contribute to tumorigenesis. This compound's inhibition of PKCβ1 is thought to contribute to its pro-apoptotic effects.[18][20][23]
Caption: this compound inhibits the pro-survival PI3K/AKT and PKC signaling pathways.
Preclinical and Clinical Evaluation: From Bench to Bedside
The promising in vitro profile of this compound prompted its evaluation in preclinical animal models and subsequently in human clinical trials.
Preclinical Studies
In vivo studies using xenograft models of human breast cancer in immunocompromised mice have been instrumental in demonstrating this compound's antitumor activity.
Experimental Protocol: MCF-7 Xenograft Model [8]
-
Cell Culture: ER-positive MCF-7 human breast cancer cells are cultured in vitro.
-
Animal Model: Immunocompromised female mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of MCF-7 cells is injected into the mammary fat pad of the mice. Estrogen supplementation is often required to support the growth of these hormone-dependent tumors.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment groups and receive daily doses of this compound, a control vehicle, or other comparator drugs (e.g., tamoxifen).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, gene expression).
Preclinical pharmacokinetic studies in rats and dogs have demonstrated that orally administered this compound has high bioavailability and achieves therapeutic plasma concentrations.[1]
Table 1: Summary of Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose (mg/kg) | Route | Bioavailability (%) | Tmax (h) | Cmax (µg/mL) | t1/2 (h) |
| Rat | 2 | IV | - | - | 0.4 | 6.3 |
| Rat | 20 | Oral | >67 | 3-4 | 0.3 | - |
| Rat | 200 | Oral | >67 | 3-4 | 1.7 | - |
| Dog | 0.5 | IV | - | - | - | 9.2 |
| Dog | 15 | Oral | >50 | - | >1 µM | - |
| Dog | 100 | Oral | >50 | - | >10 µM | - |
Data compiled from preclinical studies.[1]
Clinical Trials
The encouraging preclinical data led to the initiation of Phase I clinical trials to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of Z-endoxifen in patients with endocrine-refractory breast cancer.
One such study involved a dose-escalation design, with patients receiving daily oral doses of Z-endoxifen.[9][12] The results demonstrated that Z-endoxifen was well-tolerated, and a maximum tolerated dose was not reached even at the highest doses tested.[9][12] Importantly, the study confirmed that direct administration of this compound resulted in substantial and sustained plasma concentrations, irrespective of the patient's CYP2D6 genotype.
Table 2: Summary of a Phase I Clinical Trial of Z-Endoxifen
| Parameter | Finding |
| Patient Population | Women with endocrine-refractory, ER-positive metastatic breast cancer |
| Dose Escalation | 20 mg/day to 160 mg/day |
| Maximum Tolerated Dose (MTD) | Not reached |
| Pharmacokinetics | Dose-proportional increase in this compound concentrations |
| Peak concentrations achieved 2-4 hours post-dose | |
| Clearance unaffected by CYP2D6 genotype | |
| Clinical Activity | 26.3% clinical benefit rate (stable disease > 6 months or partial response) |
| Antitumor activity observed in patients with prior tamoxifen progression |
Data from a first-in-human Phase I study of Z-endoxifen.
Future Directions and Conclusion
The discovery and development of this compound represent a significant advancement in our understanding of tamoxifen's pharmacology and have opened new avenues for the treatment of ER-positive breast cancer. By circumventing the metabolic variability associated with tamoxifen, this compound has the potential to provide a more consistent and effective therapeutic option for a broader range of patients.
Ongoing and future research will continue to explore the full therapeutic potential of this compound. This includes further clinical trials to establish its efficacy and safety in various clinical settings, including in premenopausal women and in combination with other targeted therapies. Moreover, the elucidation of its diverse mechanisms of action, including its effects on signaling pathways beyond ERα, may uncover new therapeutic applications for this potent molecule.
References
- 1. Bioavailability and Pharmacokinetics of this compound in Female Rats and Dogs: Evidence to Support the Use of this compound to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Development and characterization of novel this compound-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A multi-gram-scale stereoselective synthesis of Z-endoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. USP36 promotes tumorigenesis and tamoxifen resistance in breast cancer by deubiquitinating and stabilizing ERα - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. This compound downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. HOXA5 confers tamoxifen resistance via the PI3K/AKT signaling pathway in ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hedgehog Signaling Is a Novel Therapeutic Target in Tamoxifen-Resistant Breast Cancer Aberrantly Activated by PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 25. Bioavailability and Pharmacokinetics of this compound in Female Rats and Dogs: Evidence to Support the Use of this compound to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Endoxifen
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endoxifen, the primary active metabolite of the widely prescribed breast cancer drug tamoxifen (B1202), has garnered significant attention as a therapeutic agent in its own right.[1][2] As a selective estrogen receptor modulator (SERM), its efficacy is intrinsically linked to its pharmacokinetic profile and pharmacodynamic actions.[2] Administering this compound directly circumvents the variability associated with the metabolic activation of tamoxifen, which is heavily dependent on the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[1][3] This guide provides a comprehensive technical overview of the pharmacokinetics and pharmacodynamics of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Pharmacokinetics of this compound
The study of this compound's pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes the drug—is crucial for optimizing its therapeutic use and avoiding sub-therapeutic exposure.[4]
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Orally administered this compound is rapidly absorbed and systemically bioavailable.[2][5] In a first-in-human study, single oral doses of 0.5 mg, 1 mg, 2 mg, and 4 mg were found to be safe and well-tolerated in healthy subjects.[5] The time to reach maximum plasma concentration (Tmax) is typically observed between 4.5 and 6 hours post-administration.[2][5] Studies in rats and dogs have shown high oral bioavailability, greater than 67% and 50%, respectively.[6]
-
Distribution: While specific protein binding data for this compound is not detailed in the provided results, as a metabolite of tamoxifen, it is expected to be distributed to target tissues. Tamoxifen and its metabolites are known substrates of P-glycoprotein (ABCB1), which may influence their distribution, particularly across the blood-brain barrier.[7][8]
-
Metabolism: Unlike its parent drug tamoxifen, this compound itself is not metabolized by cytochrome P450 enzymes for its primary activity.[2] This is a key advantage, as it avoids the complexities arising from CYP2D6 genetic polymorphisms that cause significant inter-individual variability in this compound levels in patients treated with tamoxifen.[1][9] this compound's elimination involves enzymes such as sulfotransferases (SULTs), particularly SULT1A1 which converts it to this compound sulfate, and UDP-glucuronosyltransferases (UGTs) which form this compound-O-glucuronide.[1]
-
Excretion: The elimination half-life (t½) of this compound is approximately 52 to 58 hours in humans.[2][5] Glucuronidation is a major pathway for the excretion of tamoxifen metabolites, with about 75% of a tamoxifen dose being excreted into the biliary tract as glucuronides.[7][8]
Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound from various studies.
Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Human Subjects
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋ᵢₙf (ng·h/mL) | t½ (h) |
| 0.5 | 1.36 | 6 ± 2.9 | 99.1 | 54.9 ± 8.6 |
| 1 | 3.8 | 6 ± 2.9 | 231 | 54.9 ± 8.6 |
| 2 | 5.5 | 6 ± 2.9 | 330 | 54.9 ± 8.6 |
| 4 | 14.5 | 6 ± 2.9 | 763 | 54.9 ± 8.6 |
Data sourced from a first-in-human, open-label, single oral dose, randomized, dose-escalating parallel study.[5]
Table 2: Comparative Pharmacokinetics of this compound vs. Tamoxifen
| Drug & Dose | Cmax (ng/mL) | Tmax (h) | t½ (h) |
| This compound (20 mg) | 64.8 | 2 - 4 | 49.0 - 68.1 |
| This compound (160 mg) | 635 | 2 - 4 | 49.0 - 68.1 |
| Tamoxifen (20 mg) | 40 | 4 - 7 | 120 - 168 |
Data compiled from clinical pharmacokinetic studies.[1]
Drug-Drug Interactions
-
CYP2D6 Inhibitors: Co-administration of potent CYP2D6 inhibitors (e.g., paroxetine, fluoxetine, bupropion) with tamoxifen can significantly reduce the formation of this compound, potentially decreasing therapeutic efficacy.[3][10] Direct administration of this compound avoids this critical interaction.[3]
-
CYP3A4 Inducers/Inhibitors: While this compound's formation is less dependent on CYP3A4 than tamoxifen's, inducers of this enzyme could potentially alter the disposition of this compound.[3] Conversely, CYP3A4 inhibitors might have a complex effect.[3]
-
Other Medications: this compound may interact with coumarin (B35378) derivatives like warfarin (B611796) and P450 inducers such as omeprazole.[11]
Pharmacodynamics of this compound
This compound's pharmacodynamics describe the biochemical and physiological effects of the drug on the body, primarily through its interaction with estrogen receptors and other signaling pathways.
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action that contributes to its potent anti-cancer effects.
-
Selective Estrogen Receptor Modulator (SERM): this compound is a potent SERM.[2] It competitively binds to estrogen receptors (ERα and ERβ), with an affinity for ERα that is 100-fold greater than that of tamoxifen.[9][12] This binding blocks estrogen from activating the receptor, thereby inhibiting the transcription of estrogen-responsive genes that promote cell proliferation in ER-positive breast cancer.[1][13]
-
Selective Estrogen Receptor Degrader (SERD): Uniquely among tamoxifen metabolites, this compound also functions as a SERD.[7][8][12] It targets the ERα protein for proteasomal degradation, leading to a decrease in the total level of ERα in cancer cells.[7][8][12] This dual action of both blocking and degrading the receptor makes this compound a particularly effective anti-estrogenic agent.[13]
-
Protein Kinase C (PKC) Inhibition: this compound is a more potent inhibitor of Protein Kinase C (PKC) than tamoxifen.[2][12] The PKC signaling pathway is implicated in cell growth and proliferation, and its inhibition represents another potential anti-tumor mechanism of this compound.[12] This activity is also being explored for the treatment of bipolar disorder, where PKC signaling is overactive.[2]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: Estrogen receptor signaling pathway modulated by this compound.
Caption: Protein Kinase C (PKC) signaling pathway inhibited by this compound.
Pharmacodynamic Data
The following table presents quantitative data on the inhibitory activity of this compound.
Table 3: In Vitro Inhibitory Concentrations (IC₅₀) of this compound
| Cell Line | Assay | IC₅₀ (µM) | Notes |
| MCF-7 | Estrogen-stimulated proliferation | 0.01 - 0.10 | Potency similar to 4-hydroxytamoxifen (B85900) and ~100x more potent than tamoxifen.[14] |
| MCF-7 (this compound-Resistant) | Proliferation | > 10 | Resistant cells show high IC₅₀ values. |
| 4HT-Resistant Cells | Proliferation | 1 - 10 | Cross-resistance observed. |
Data sourced from in vitro studies on breast cancer cell lines.[14][15] A pharmacokinetic-pharmacodynamic (PK-PD) model using human MCF7 xenografts predicted that an this compound concentration of 53 nM is required for 100% tumor growth inhibition (C stasis).[4]
Experimental Protocols
This section details common methodologies used to assess the pharmacokinetics and pharmacodynamics of this compound.
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a typical method for the quantitative determination of this compound in plasma samples, essential for pharmacokinetic studies and therapeutic drug monitoring.[16][17][18]
Methodology:
-
Sample Preparation: A simple protein precipitation step is commonly used.[18]
-
To 200 µL of human plasma, add an internal standard (e.g., deuterated this compound or toremifene).[19][20]
-
Add acetonitrile (B52724) and/or methanol (B129727) to precipitate plasma proteins.[18]
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Separation:
-
Utilize an Ultra-High-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.[18][20]
-
Employ a C18 analytical column (e.g., Agilent Poroshell 120 EC-C18).[16]
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).[16][18] The gradient allows for the separation of this compound from its isomers and other metabolites.
-
-
Mass Spectrometric Detection:
-
Quantification:
-
Construct a calibration curve using standards of known this compound concentrations in plasma.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Caption: Experimental workflow for this compound quantification in plasma.
Protocol: In Vitro Cell Proliferation Assay (MCF-7)
This protocol outlines a standard method to determine the anti-proliferative effects of this compound on ER-positive breast cancer cells, allowing for the calculation of IC₅₀ values.[14]
Methodology:
-
Cell Culture:
-
Culture MCF-7 cells (an ER-positive human breast adenocarcinoma cell line) in appropriate growth medium supplemented with fetal bovine serum.
-
Prior to the experiment, switch cells to a phenol (B47542) red-free medium with charcoal-stripped serum to remove estrogenic compounds.
-
-
Treatment:
-
Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound, typically ranging from picomolar to micromolar concentrations. Include a vehicle control (e.g., DMSO) and a positive control for proliferation (e.g., 17β-estradiol).
-
-
Incubation:
-
Incubate the treated cells for a period of 5 to 7 days to allow for effects on cell proliferation to become apparent.
-
-
Proliferation Assessment:
-
Quantify cell viability/proliferation using a suitable assay, such as:
-
MTS/MTT Assay: Measures mitochondrial metabolic activity, which correlates with the number of viable cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of total cell biomass.
-
CyQUANT Assay: Uses a fluorescent dye that binds to nucleic acids to quantify cell number.
-
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell proliferation against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., a four-parameter logistic curve) to calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of cell proliferation.
-
Caption: Experimental workflow for an in vitro cell proliferation assay.
Conclusion
This compound presents a compelling therapeutic profile, characterized by potent, dual-action SERM and SERD activity against estrogen receptors, as well as PKC inhibitory effects.[2][12] Its favorable pharmacokinetics, particularly its circumvention of CYP2D6-mediated metabolic variability, offer a significant advantage over its prodrug, tamoxifen.[1][3] The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals engaged in the ongoing investigation and clinical application of this compound. Further research will continue to refine its therapeutic positioning and optimize dosing strategies for various clinical indications.[22]
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Underrated Risks of Tamoxifen Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of clinically therapeutic this compound concentrations based on efficacy from human MCF7 breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Bioavailability and Pharmacokinetics of this compound in Female Rats and Dogs: Evidence to Support the Use of this compound to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics and pharmacogenetics of tamoxifen and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. womensmentalhealth.org [womensmentalhealth.org]
- 11. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 12. This compound, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is this compound used for? [synapse.patsnap.com]
- 14. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and characterization of novel this compound-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of this compound and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic Drug Monitoring of this compound for Tamoxifen Precision Dosing: Feasible in Patients with Hormone-Sensitive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Pharmacokinetics of this compound and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bioavailability and Pharmacokinetics of this compound in Female Rats and Dogs: Evidence to Support the Use of this compound to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
Endoxifen: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endoxifen, a key active metabolite of the widely used breast cancer drug tamoxifen (B1202), has emerged as a potent therapeutic agent in its own right. As a selective estrogen receptor modulator (SERM), its intricate chemical properties and complex interactions with cellular signaling pathways are of significant interest to the scientific community. This technical guide provides an in-depth exploration of this compound's chemical structure, physicochemical properties, and its multifaceted mechanism of action, with a focus on the experimental methodologies used for its characterization.
Chemical Structure and Physicochemical Properties
This compound, chemically known as 4-hydroxy-N-desmethyltamoxifen, is a nonsteroidal SERM belonging to the triphenylethylene (B188826) group[1]. Its chemical identity and key physicochemical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol[1] |
| Chemical Formula | C₂₅H₂₇NO₂[1] |
| Molecular Weight | 373.49 g/mol [1] |
| CAS Number | 112093-28-4 ((Z)-isomer)[1] |
| ChEMBL ID | CHEMBL1949791[1] |
| PubChem CID | 10090750[2] |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 127-129 °C ((Z)-isomer) | MedChemExpress Safety Data Sheet |
| Boiling Point | Data not available | N/A |
| pKa (predicted) | 9.3 (most basic) | Chemicalize |
| logP (predicted) | 5.4 | Chemicalize |
| Solubility | Soluble in DMSO (≥ 2 mg/mL), ethanol (B145695) (~20 mg/mL), and dimethylformamide (DMF) (~2 mg/mL). Sparingly soluble in aqueous buffers. | Sigma-Aldrich, Cayman Chemical[3] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is as a SERM, exhibiting both estrogen receptor (ER) antagonist and agonist activities depending on the target tissue. It has a significantly higher binding affinity for the estrogen receptor alpha (ERα) than its parent drug, tamoxifen[4].
Estrogen Receptor Signaling
This compound competitively binds to ERα, leading to a conformational change in the receptor. This complex then translocates to the nucleus and binds to estrogen response elements (EREs) on DNA. In estrogen-responsive breast cancer cells, this binding predominantly recruits co-repressors, leading to the downregulation of estrogen-dependent genes involved in cell proliferation and survival. This antagonistic effect is central to its anti-cancer properties.
Tamoxifen Metabolism to this compound
This compound is a major active metabolite of tamoxifen, formed primarily through the action of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4[1][2][5][6][7]. The metabolic conversion is a critical step for the therapeutic efficacy of tamoxifen.
Downstream Signaling Pathways
Beyond its direct interaction with ERα, this compound has been shown to modulate other critical signaling pathways, including the Protein Kinase C (PKC) / Akt and the Mitogen-Activated Protein Kinase (MAPK) / ERK pathways. These interactions contribute to its overall anti-cancer effects, including the induction of apoptosis.
Experimental Protocols
The characterization of this compound's biological activity relies on a variety of in vitro assays. Below are detailed methodologies for two key experiments.
Competitive Estrogen Receptor Binding Assay
This assay determines the binding affinity of this compound to the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound for ERα.
Materials:
-
Recombinant human ERα
-
[³H]-Estradiol
-
(Z)-Endoxifen
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing protease inhibitors)
-
Scintillation fluid
-
Glass fiber filters
-
96-well plates
-
Scintillation counter
Workflow:
Procedure:
-
Prepare a series of dilutions of (Z)-endoxifen in the assay buffer.
-
In a 96-well plate, combine a fixed concentration of recombinant human ERα, a fixed concentration of [³H]-estradiol, and the various concentrations of this compound. Include control wells with no this compound (total binding) and wells with a high concentration of unlabeled estradiol (B170435) (non-specific binding).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound [³H]-estradiol from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each this compound concentration and plot this against the logarithm of the this compound concentration to determine the IC₅₀ value.
MCF-7 Cell Proliferation Assay (Crystal Violet Staining)
This assay assesses the effect of this compound on the proliferation of estrogen-receptor-positive breast cancer cells, such as the MCF-7 cell line.
Objective: To determine the effect of this compound on the proliferation of MCF-7 cells.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
(Z)-Endoxifen
-
Crystal violet solution (e.g., 0.5% in 25% methanol)
-
10% acetic acid
-
96-well cell culture plates
-
Microplate reader
Workflow:
Procedure:
-
Seed MCF-7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of (Z)-endoxifen. Include vehicle-treated control wells.
-
Incubate the cells for a period of time sufficient to observe effects on proliferation (e.g., 6 days), replacing the treatment medium as necessary.
-
After the incubation period, wash the cells with phosphate-buffered saline (PBS) and fix them with a suitable fixative (e.g., 10% formalin).
-
Stain the fixed cells with a crystal violet solution for approximately 10-20 minutes.
-
Wash away the excess stain with water and allow the plates to dry.
-
Solubilize the bound crystal violet by adding 10% acetic acid to each well.
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion
This compound stands as a molecule of significant interest in the field of oncology and drug development. Its well-defined chemical structure and potent, multifaceted biological activities, centered on the modulation of estrogen receptor signaling and other key cellular pathways, underscore its therapeutic potential. The experimental protocols detailed herein provide a foundation for the continued investigation and characterization of this important compound. A thorough understanding of its chemical properties and mechanism of action is paramount for the rational design of future studies and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Tamoxifen induces apoptosis through cancerous inhibitor of protein phosphatase 2A–dependent phospho-Akt inactivation in estrogen receptor–negative human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Critical Role of Endoxifen in Overcoming Tamoxifen Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tamoxifen (B1202), a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer, is a prodrug that requires metabolic activation to exert its therapeutic effects. Resistance to tamoxifen, both de novo and acquired, presents a significant clinical challenge. Emerging evidence strongly indicates that the active metabolite, endoxifen, plays a pivotal role in the efficacy of tamoxifen and offers a potential solution to overcoming resistance. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning tamoxifen resistance and the unique pharmacological properties of this compound that position it as a superior antiestrogen. We will delve into the critical role of CYP2D6 in tamoxifen metabolism, the signaling pathways implicated in resistance, and the distinct mechanisms of action of this compound, including its ability to induce estrogen receptor degradation. This guide also presents key quantitative data, detailed experimental protocols, and visual representations of molecular pathways to facilitate a comprehensive understanding for researchers and drug development professionals in the field of oncology.
The Metabolic Journey from Tamoxifen to this compound: The CYP2D6 Gateway
Tamoxifen itself is a selective estrogen receptor modulator (SERM) with relatively low affinity for the estrogen receptor. Its therapeutic efficacy is dependent on its conversion to active metabolites, primarily 4-hydroxytamoxifen (B85900) (4-OHT) and this compound.[1][2] The metabolic activation is a multi-step process predominantly carried out by cytochrome P450 enzymes in the liver.[2]
The biotransformation of tamoxifen to this compound is particularly reliant on the activity of the highly polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[3][4][5] Genetic variations in the CYP2D6 gene can lead to significant differences in enzyme activity, resulting in distinct patient phenotypes: poor metabolizers (PM), intermediate metabolizers (IM), extensive metabolizers (EM), and ultrarapid metabolizers (UM).[4] This genetic variability directly impacts the plasma concentrations of this compound, which can vary widely among patients receiving the same dose of tamoxifen.[6]
| Metabolite | Mean Steady-State Plasma Concentration (ng/mL) |
| Tamoxifen | 133.8 ± 59.16 |
| N-desmethyltamoxifen (NDT) | 278.1 ± 141.5 |
| 4-hydroxytamoxifen (4-OHT) | 3.0 ± 1.5 |
| This compound (in Extensive Metabolizers) | 22.3 ± 11.8 |
| This compound (in Poor Metabolizers) | 8.8 ± 7.2 |
This table summarizes the mean steady-state plasma concentrations of tamoxifen and its principal metabolites, highlighting the significant difference in this compound levels between CYP2D6 extensive and poor metabolizers. Data compiled from multiple sources.[7][8][9]
The critical role of CYP2D6 in generating therapeutic levels of this compound has led to the hypothesis that "tamoxifen resistance" may, in some cases, be a manifestation of "this compound resistance" due to inadequate metabolic activation.[10][11]
References
- 1. dc.uthsc.edu [dc.uthsc.edu]
- 2. Molecular mechanisms and mode of tamoxifen resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP2D6 polymorphisms and tamoxifen metabolism: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tamoxifen and CYP2D6: A Contradiction of Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical CYP2D6 Genotyping to Personalize Adjuvant Tamoxifen Treatment in ER-Positive Breast Cancer Patients: Current Status of a Controversy [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Impact of CYP2D6 polymorphisms on this compound concentrations and breast cancer outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medicineinnovates.com [medicineinnovates.com]
Endoxifen's Anti-Cancer Properties: A Technical Guide to Preliminary Investigations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoxifen, a key active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen (B1202), has emerged as a compound of significant interest in oncology research.[1][2] Unlike its parent drug, which requires metabolic activation, this compound's direct activity offers a potential therapeutic advantage, particularly in patients with genetic variations in the CYP2D6 enzyme that can impair tamoxifen metabolism.[3] This technical guide provides an in-depth overview of the preliminary investigations into this compound's anti-cancer properties, focusing on its molecular mechanisms, experimental validation, and quantitative data from preclinical and early-phase clinical studies.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a dual mechanism, targeting both estrogen receptor-dependent and -independent pathways.
Estrogen Receptor α (ERα) Degradation
The primary and most well-documented mechanism of this compound's action is its potent antagonism of the estrogen receptor α (ERα). In ER-positive breast cancer cells, estrogen binding to ERα promotes tumor cell proliferation. This compound competitively inhibits this binding.[4] Uniquely, and in contrast to tamoxifen and its other major metabolite, 4-hydroxytamoxifen (B85900) (4HT), this compound has been shown to induce the proteasomal degradation of the ERα protein.[5] This dual action of blocking estrogen binding and reducing receptor levels makes this compound a powerful agent against ER+ breast cancers.[4]
Protein Kinase C (PKC) Inhibition and Downstream Signaling
Emerging evidence points to a secondary, ERα-independent mechanism of this compound involving the inhibition of Protein Kinase C (PKC).[1][6] Specifically, this compound has been shown to be a potent inhibitor of PKCβ1.[7][8] This inhibition has significant downstream effects, most notably on the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. This compound-mediated inhibition of PKCβ1 leads to a reduction in AKT phosphorylation at serine 473, ultimately attenuating AKT substrate phosphorylation and inducing apoptosis.[7][8] This PKC-inhibitory activity may explain the observed anti-tumor effects of this compound in some endocrine-refractory cancers.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical investigations of this compound.
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (this compound) | IC50 (4-Hydroxytamoxifen) | Reference(s) |
| MCF-7 | ~5-80 nM | 27 µM | [9],[10] |
| MDA-MB-231 | Not specified | 18 µM | [10] |
Note: IC50 values can vary depending on experimental conditions. The range for this compound in MCF-7 cells reflects concentrations found in the serum of patients treated with tamoxifen.[9]
Table 2: Summary of Phase I Clinical Trial Results (NCT01327781)
| Parameter | Value | Reference(s) |
| Patient Population | Women with ER+, aromatase inhibitor-refractory metastatic breast cancer | [11],[12] |
| Dose Escalation | 20-160 mg/day | [12] |
| Pharmacokinetics | Dose-dependent increase in Cmax and AUC. Steady-state concentrations > 1 µM achieved at doses ≥ 40 mg/day. | [11],[12] |
| Anti-Tumor Activity | 3 confirmed partial responses and 7 with stable disease for ≥6 cycles. | [12] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate this compound's anti-cancer properties.
Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound and calculate the half-maximal inhibitory concentration (IC50).
-
Methodology:
-
Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.[13]
-
Treatment: Cells are treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.[13]
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control, and a dose-response curve is plotted to determine the IC50 value.[13]
-
Western Blot for ERα Degradation
-
Objective: To assess the effect of this compound on ERα protein levels.
-
Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound for various times and concentrations. Following treatment, cells are lysed to extract total protein.[1]
-
Protein Quantification: The protein concentration of each lysate is determined using a suitable method (e.g., BCA assay).[1]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) reagent and an imaging system.[1]
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative change in ERα protein levels.[1]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Methodology:
-
Cell Treatment: Cells are treated with the desired concentrations of this compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected.[13]
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.[13]
-
Data Analysis: The cell population is gated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
Cell Treatment: Cells are treated with this compound for the desired time.
-
Cell Harvesting and Fixation: Cells are harvested and fixed in cold 70% ethanol.[13]
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.[13]
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.[13]
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified based on the fluorescence intensity of PI.[13]
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Cell Implantation: Human breast cancer cells (e.g., MCF-7) are implanted into immunocompromised mice (e.g., nude mice).[14]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. This compound is typically administered orally.[15]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[15]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., immunohistochemistry).
-
PKC Kinase Activity Assay
-
Objective: To measure the inhibitory effect of this compound on PKC kinase activity.
-
Methodology:
-
Assay Principle: A synthetic peptide substrate specific for PKC is pre-coated on a microplate. The PKC in the sample phosphorylates the substrate in the presence of ATP. A phospho-specific antibody detects the phosphorylated substrate, which is then quantified using a colorimetric or fluorometric method.[16]
-
Reaction Setup: The reaction mixture typically includes a buffer system, the PKC enzyme, ATP, the substrate, and the test compound (this compound).[17]
-
Incubation and Detection: The reaction is incubated, and the amount of phosphorylation is measured.
-
Data Analysis: The inhibitory activity of this compound is determined by comparing the kinase activity in the presence and absence of the compound.
-
Conclusion
Preliminary investigations into this compound's anti-cancer properties reveal a potent and multifaceted agent with significant clinical potential. Its dual mechanism of action, involving both ERα degradation and PKC inhibition, suggests that it may be effective in a broader range of breast cancers, including those that have developed resistance to traditional endocrine therapies. The quantitative data from in vitro and early-phase clinical studies are promising, demonstrating potent anti-proliferative and anti-tumor activity at clinically achievable concentrations. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound's therapeutic potential. Further research, including larger randomized clinical trials, is warranted to fully elucidate its efficacy and place in the landscape of breast cancer treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of this compound for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Development and characterization of novel this compound-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Boronic Prodrug of this compound as an Effective Hormone Therapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Endoxifen's Therapeutic Potential: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the basic research concerning endoxifen, the primary active metabolite of tamoxifen (B1202). It is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics. This document outlines this compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for its evaluation, and visualizes critical pathways and workflows.
Executive Summary
This compound, a selective estrogen receptor modulator (SERM), has emerged as a promising therapeutic agent, particularly for estrogen receptor-positive (ER+) breast cancer. Unlike its parent drug, tamoxifen, this compound's activity is independent of the patient's CYP2D6 metabolic status, offering a potential advantage in patient populations with reduced CYP2D6 function.[1][2] This guide explores the dual mechanisms of this compound's action: its primary role in inducing the degradation of estrogen receptor alpha (ERα) and a secondary, ERα-independent pathway involving the inhibition of Protein Kinase C (PKC).[2][3][4] We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions to facilitate further research and development in this area.
Mechanism of Action
This compound's therapeutic effects are primarily attributed to its potent antiestrogenic activity, which is significantly greater than that of tamoxifen.[5][6] Its mechanisms are multifaceted and concentration-dependent.[7]
Primary Mechanism: Estrogen Receptor Alpha (ERα) Degradation
The principal mechanism of this compound's action is its ability to bind to ERα and induce its degradation via the proteasomal pathway.[2][8] This is a key differentiator from tamoxifen and its other major metabolite, 4-hydroxytamoxifen (B85900) (4HT), which tend to stabilize the ERα protein.[8] By promoting the degradation of ERα, this compound effectively reduces the cellular machinery that drives the proliferation of ER+ breast cancer cells.[2] This degradation is a concentration-dependent process, with higher concentrations of this compound leading to more significant and sustained reduction of ERα levels.[8]
Secondary Mechanism: Protein Kinase C (PKC) Inhibition
In addition to its effects on ERα, this compound has been shown to be a potent inhibitor of Protein Kinase C (PKC), particularly the PKCβ1 isoform.[3][9] This inhibition appears to be an ERα-independent mechanism and is more pronounced at higher, clinically achievable concentrations of this compound administered directly.[3][4] Inhibition of PKCβ1 by this compound leads to the downregulation of the AKT signaling pathway, which is crucial for cell survival and proliferation.[3][9] This secondary mechanism may contribute to this compound's efficacy in endocrine-refractory breast cancers and suggests its potential therapeutic application in other malignancies where the PKC/AKT pathway is dysregulated.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Pharmacokinetics of this compound[10][11][12][13]
| Species | Dose (mg/kg) | Route | Bioavailability | Cmax | Tmax (h) | Terminal Half-life (h) |
| Rat | 2 | IV | - | - | - | 6.3 |
| Rat | 20 | Oral | >67% | >0.1 µM | <8 | - |
| Rat | 200 | Oral | >67% | >1 µM | <8 | - |
| Dog | 0.5 | IV | - | - | - | 9.2 |
| Dog | 15 | Oral | >50% | >1 µM | - | - |
| Dog | 100 | Oral | >50% | >10 µM | - | - |
Table 2: Phase 1 Clinical Trial Data in Patients with Endocrine-Refractory Solid Tumors[14]
| Dose Level | Dose (mg/day) | Number of Evaluable Patients | Mean Plasma Z-endoxifen Concentration (Day 1, C24h) |
| DL1 | 20 | 3 | 67 nM |
| DL2 | 40 | 3 | - |
| DL3 | 60 | 6 | - |
| DL4 | 100 | 3 | - |
| DL5 | 140 | 3 | - |
| DL6 | 200 | 4 | - |
| DL7 | 280 | 6 | - |
| DL8 | 360 | 6 | 1810 nM |
Table 3: Phase 2 Clinical Trial Data in ER+/HER2- Breast Cancer[15]
| Treatment Group | Number of Patients | Duration of Treatment | Mean Reduction in Ki-67 |
| Oral this compound | 6 | At least 14 days | 74% |
Table 4: this compound IC50 Values in Breast Cancer Cell Lines[16]
| Cell Line | Estrogen Stimulation | IC50 (nM) |
| BT474 | Yes | 54 |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.
Western Blot Analysis for ERα Degradation
This protocol is designed to assess the effect of this compound on ERα protein levels in breast cancer cell lines.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture ER+ breast cancer cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for desired time points (e.g., 24, 48 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer with protease inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody against ERα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
This compound (and vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
-
Treatment:
-
Treat cells with a range of this compound concentrations and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Clonogenic Survival Assay
This assay assesses the long-term ability of single cells to form colonies after this compound treatment.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
This compound (and vehicle control)
-
6-well plates
-
Trypsin-EDTA
-
Fixation solution (e.g., methanol:acetic acid 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Treat cells with various concentrations of this compound or a vehicle control.
-
Incubate for the desired exposure time.
-
-
Colony Formation:
-
Replace the treatment medium with fresh, drug-free medium.
-
Incubate the plates for 7-14 days, or until visible colonies form in the control wells.
-
-
Fixation and Staining:
-
Carefully remove the medium and wash the wells with PBS.
-
Add fixation solution for 10-15 minutes.
-
Remove the fixation solution and add staining solution for at least 30 minutes.
-
Gently wash with water and allow the plates to air dry.
-
-
Colony Counting and Data Analysis:
Experimental and Logical Workflows
The following diagrams illustrate key workflows in this compound research.
References
- 1. This compound is a new potent inhibitor of PKC: a potential therapeutic agent for bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The tamoxifen metabolite, this compound, is a potent antiestrogen that targets estrogen receptor alpha for degradation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound's molecular mechanisms of action are concentration dependent and different than that of other anti-estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
The Impact of Endoxifen on ESR1 Mutations: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the therapeutic potential of endoxifen, a potent selective estrogen receptor modulator (SERM), in the context of estrogen receptor 1 (ESR1) mutations, a significant driver of resistance to endocrine therapies in ER-positive breast cancer. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical and clinical data, detailed experimental methodologies, and the underlying molecular mechanisms of this compound's action.
Executive Summary
ESR1 mutations, particularly within the ligand-binding domain, are a clinically significant mechanism of acquired resistance to aromatase inhibitors. These mutations lead to constitutive, ligand-independent activation of the estrogen receptor (ERα), driving tumor growth and diminishing the efficacy of standard endocrine therapies. This compound, an active metabolite of tamoxifen (B1202), has demonstrated potent antagonist activity against wild-type ERα and, critically, maintains its inhibitory function against key ESR1 mutations, including Y537S and D538G. Preclinical studies and emerging clinical data suggest that this compound can effectively suppress the transcriptional activity of mutant ERα, inhibit the proliferation of ESR1-mutant breast cancer cells, and reverse transcriptional signatures associated with the mutant phenotype. This guide synthesizes the current knowledge on this compound's efficacy and mechanism of action in ESR1-mutated breast cancer, providing a valuable resource for the ongoing development of targeted therapies.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data from preclinical and clinical studies evaluating the effect of (Z)-endoxifen on breast cancer models harboring ESR1 mutations.
Table 1: In Vitro Anti-proliferative Activity of (Z)-Endoxifen in ESR1-Mutant Breast Cancer Cell Lines
| Cell Line | ESR1 Mutation | Treatment Condition | (Z)-Endoxifen Concentration (µM) | Proliferation Inhibition (%) | IC50 (µM) | Citation(s) |
| MCF-7 | Y537S | Estrogen-deficient | Not Specified | Not Specified | Lower than parent compound | [1] |
| T47D | Y537S | Estrogen-deficient | Not Specified | Not Specified | Not Specified | [1] |
| T47D | D538G | Estrogen-deficient | Not Specified | Not Specified | Comparable to AT416E | [1] |
| UCD12 | Y537S, D538G | With Estrogen (E2) | 0.02 - 5 | 20 - 90 | Not Specified | [2] |
Table 2: In Vivo Efficacy of (Z)-Endoxifen in ESR1-Mutant Xenograft Models
| Xenograft Model | ESR1 Mutation | Treatment | Dosage | Tumor Growth Inhibition (%) | Citation(s) |
| MCF7AC1 (Letrozole-Resistant) | Not specified | (Z)-endoxifen | 50 mg/kg | Superior to tamoxifen | [3] |
| C3(1)/SV40TAg (Tamoxifen-Insensitive) | Not applicable | (Z)-endoxifen | HED 24 mg/day | Significantly reduced tumor growth | [4] |
Table 3: Clinical Response to (Z)-Endoxifen in Patients with ESR1-Mutated Breast Cancer
| Clinical Trial | Patient Population | Treatment | Key Findings | Citation(s) |
| I-SPY2 Endocrine Optimization Pilot | ER+/HER2- early breast cancer | 10 mg (Z)-endoxifen daily | Median MRI functional tumor volume reduction of -72% | [5][6] |
| Phase 2 EVANGELINE | Premenopausal ER+/HER2- breast cancer | 40 mg (Z)-endoxifen + Goserelin | 86% of patients achieved a Week 4 Ki-67 ≤10% | [5][6] |
| Phase I (NCT01327781) | Endocrine-refractory metastatic breast cancer | (Z)-endoxifen hydrochloride | Clinical benefit observed in a patient with an ESR1 mutation | [7][8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of this compound on ESR1 mutations.
Generation of Stable ESR1 Mutant Cell Lines via Lentiviral Transduction
This protocol describes the creation of breast cancer cell lines stably expressing ESR1 mutations, a crucial tool for in vitro studies.[10][11][12]
-
Vector Construction: The desired ESR1 mutation (e.g., Y537S, D538G) is introduced into a lentiviral expression vector containing the full-length human ESR1 cDNA using site-directed mutagenesis.
-
Lentivirus Production: HEK293T cells are co-transfected with the lentiviral expression vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent. The supernatant containing the lentiviral particles is harvested 48 and 72 hours post-transfection.
-
Transduction of Breast Cancer Cells: Target breast cancer cell lines (e.g., MCF-7, T47D) are seeded and grown to 50-70% confluency. The cells are then incubated with the lentiviral supernatant in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.
-
Selection of Stable Clones: 48 hours post-transduction, the cells are cultured in a medium containing a selection agent (e.g., puromycin) at a pre-determined optimal concentration to select for cells that have successfully integrated the lentiviral construct.
-
Verification of Mutant Expression: The expression of the mutant ESR1 is confirmed by Western blotting for the ERα protein and Sanger sequencing of the genomic DNA.
Cell Viability and Proliferation Assays
These assays are fundamental for quantifying the anti-proliferative effects of this compound.
-
Cell Seeding: Breast cancer cells (wild-type and ESR1 mutant) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with a range of concentrations of (Z)-endoxifen (e.g., 0.01 nM to 10 µM) or vehicle control (DMSO).
-
Incubation: The plates are incubated for 5-7 days.
-
Viability Assessment (MTT Assay):
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. IC50 values are determined by non-linear regression analysis.
Western Blot Analysis of ERα Signaling
This technique is used to assess the impact of this compound on the expression and phosphorylation status of ERα and downstream signaling proteins.[13][14][15]
-
Cell Lysis: Cells are treated with (Z)-endoxifen or vehicle for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against ERα (e.g., clone D8H8), phospho-ERα (Ser118), and downstream targets like pS2/TFF1 and Greb1, as well as loading controls (e.g., β-actin or GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is employed to map the genome-wide binding sites of ERα and assess how this compound treatment alters the cistrome in ESR1 mutant cells.[16][17][18][19][20]
-
Cross-linking: Cells treated with this compound or vehicle are cross-linked with 1% formaldehyde (B43269) for 10 minutes at room temperature.
-
Chromatin Preparation: The cross-linking reaction is quenched with glycine. Cells are lysed, and the nuclei are isolated. The chromatin is then sheared to an average size of 200-500 bp by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for ERα (e.g., sc-543 or a validated alternative) overnight at 4°C. Protein A/G magnetic beads are used to pull down the antibody-chromatin complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to the human genome, and peak calling algorithms are used to identify ERα binding sites. Differential binding analysis is performed to compare the cistromes of this compound-treated and control cells.
Patient-Derived Xenograft (PDX) Models
PDX models provide a more clinically relevant in vivo system to evaluate the anti-tumor efficacy of this compound.[3][4][21]
-
Tumor Implantation: Fresh tumor tissue from a patient with ER-positive breast cancer (with or without a known ESR1 mutation) is surgically implanted into the mammary fat pad of immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth and Passaging: Once the tumors reach a certain size (e.g., 150-200 mm³), they can be passaged to subsequent generations of mice for expansion.
-
Treatment: When tumors are established, mice are randomized into treatment groups and treated with (Z)-endoxifen (e.g., 25-75 mg/kg via oral gavage) or a control vehicle.
-
Tumor Volume Measurement: Tumor size is measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Pharmacodynamic Analysis: At the end of the study, tumors are harvested for analysis of biomarkers such as Ki-67 (proliferation), ERα expression, and downstream signaling pathways by immunohistochemistry or Western blot.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-tumor effects in ESR1-mutant breast cancer through the modulation of key signaling pathways.
Direct Antagonism of Mutant ERα
ESR1 mutations in the ligand-binding domain induce a constitutively active conformation of ERα, leading to ligand-independent transcription of estrogen-responsive genes. (Z)-endoxifen acts as a direct antagonist by binding to the mutant ERα and stabilizing an inactive conformation, thereby preventing the recruitment of co-activators and inhibiting downstream gene expression.[5]
References
- 1. Upregulation of IRS1 Enhances IGF1 Response in Y537S and D538G ESR1 Mutant Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ESR1 Mutations Affect Anti-proliferative Responses to Tamoxifen through Enhanced Cross-Talk with IGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of Z-endoxifen in aromatase inhibitor-sensitive and aromatase inhibitor-resistant estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Z-Endoxifen prevents aggressive mammary cancers in mice by inhibiting cell proliferation and creating a tumor suppressive microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atossa Therapeutics Presents Four Clinical Trial Updates Highlighting (Z)-Endoxifen Research at the 2025 San Antonio Breast Cancer Symposium [prnewswire.com]
- 6. Atossa Therapeutics details four (Z)-endoxifen trials at SABCS | ATOS Stock News [stocktitan.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. First-in-Human Phase I Study of the Tamoxifen Metabolite Z-Endoxifen in Women With Endocrine-Refractory Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ESR1 mutations affect anti-proliferative responses to tamoxifen through enhanced cross-talk with IGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. origene.com [origene.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. croiconference.org [croiconference.org]
- 16. ChIP-Seq of ERα and RNA polymerase II defines genes differentially responding to ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Estrogen receptor alpha mutations in breast cancer cells cause gene expression changes through constant activity and through secondary effects [ChIP-seq] [datacatalog.mskcc.org]
- 18. illumina.com [illumina.com]
- 19. Estrogen receptor 1 chromatin profiling in human breast tumors reveals high inter-patient heterogeneity with enrichment of risk SNPs and enhancer activity at most-conserved regions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of ChIP-seq and RIME grade antibodies for Estrogen Receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Concentration-Dependent Effects of Endoxifen
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Endoxifen, a key active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen (B1202), is central to the efficacy of endocrine therapy in estrogen receptor-positive (ERα+) breast cancer.[1][2][3] Unlike its parent prodrug, this compound is a potent antiestrogen (B12405530), with a binding affinity for the estrogen receptor (ERα) approximately 100 times greater than tamoxifen.[4][5][6] Accumulating evidence reveals that the molecular mechanisms of this compound are not monolithic; instead, they are highly dependent on its concentration, exhibiting distinct biological effects at different levels.[1][7] At lower, nanomolar concentrations, typically achieved through tamoxifen metabolism, its primary action is the competitive antagonism of ERα.[8] However, at higher, micromolar concentrations, achievable with direct oral administration of Z-endoxifen, it engages additional, ERα-independent signaling pathways, notably involving Protein Kinase C (PKC).[2][8][9]
This technical guide provides an in-depth exploration of these concentration-dependent effects. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and workflows to offer a comprehensive resource for researchers in oncology and drug development.
Data Presentation: Quantitative Effects of this compound
The biological impact of this compound is intrinsically linked to its concentration. The following tables summarize quantitative data from various studies, providing a comparative overview of its levels and effects.
Table 1: Clinically Relevant Concentrations of this compound and Related Metabolites
This table outlines the concentrations of this compound and other tamoxifen metabolites as observed in patient plasma and used in various experimental models.
| Compound | Context | Concentration Range | Reference |
| This compound | Patient Plasma (Tamoxifen 20 mg/day) | 5 - 80 nM (approx. 1.8 - 30 ng/mL) | [10] |
| Patient Plasma (Poor CYP2D6 Metabolizers) | 1.5 - 3.1 ng/mL | [4] | |
| Patient Plasma (Extensive CYP2D6 Metabolizers) | >22.0 ng/mL | [4] | |
| In Vitro Studies (Low Conc.) | 20 - 100 nM | [1][11] | |
| In Vitro Studies (High Conc.) | 1 - 5 µM (1000 - 5000 nM) | [4][9] | |
| Phase 1 Clinical Trial (Oral Z-endoxifen) | 1 - 5 µM | [12][13] | |
| 4-hydroxytamoxifen (B85900) (4HT) | Patient Plasma (Tamoxifen 20 mg/day) | ~5 nM (approx. 3.0 ng/mL) | [4][10] |
| N-desmethyl-tamoxifen (NDT) | Patient Plasma (Tamoxifen 20 mg/day) | ~700 nM (approx. 278 ng/mL) | [1][4] |
| Tamoxifen (Parent Drug) | Patient Plasma (Tamoxifen 20 mg/day) | ~300 nM (approx. 134 ng/mL) | [1][4] |
Table 2: Concentration-Dependent Effects of this compound on Gene Expression in MCF7 Cells
This compound's impact on the transcriptome is dose-dependent, particularly in the presence of estrogen and other tamoxifen metabolites.
| This compound Concentration | Experimental Condition | Effect on Gene Expression (vs. control without this compound) | Reference |
| 20 nM | + Estrogen (10 nM), Tamoxifen (300 nM), NDT (700 nM), 4HT (7 nM) | 65 genes up-regulated (6.1%); 997 genes down-regulated (93.9%) | [1] |
| 100 nM | + Estrogen (10 nM), Tamoxifen (300 nM), NDT (700 nM), 4HT (7 nM) | 117 genes up-regulated (9.1%); 1174 genes down-regulated (90.9%) | [1] |
| 1000 nM (1 µM) | + Estrogen (10 nM), Tamoxifen (300 nM), NDT (700 nM), 4HT (7 nM) | 417 genes up-regulated (21.8%); 1498 genes down-regulated (78.2%) | [1] |
Table 3: Concentration-Dependent Effects of this compound on Cell Proliferation and Viability
The inhibitory effect of this compound on breast cancer cell growth varies with concentration and cell line characteristics.
| Cell Line | This compound Concentration | Effect | Reference |
| MCF7-ERβ | 20 - 40 nM | Markedly inhibits estrogen-induced cell proliferation | [11] |
| MCF7 (Parental) | 20 - 40 nM | Insufficient to fully inhibit estrogen-induced proliferation | [11][12] |
| MCF7 Xenografts | 53 nM (Predicted Cstasis) | Predicted to achieve 100% tumor growth inhibition | [14][15] |
| Various ERα+ cells | 5 - 80 nM | Corresponds to the IC50 range in many cell lines | [10][16] |
| MCF7 | 5 µM | Induces apoptosis | [17] |
| MCF7AC1 | < 0.1 µM | Limited impact on the phosphoproteome | [9] |
| MCF7AC1 | 5 µM | Profoundly alters the phosphoproteome; induces apoptosis | [9] |
Signaling Pathways Modulated by this compound
This compound exerts its effects through at least two distinct, concentration-dependent signaling pathways.
ERα-Dependent Signaling (Low Nanomolar Concentrations)
At clinically relevant concentrations achieved via tamoxifen metabolism (5-80 nM), this compound's primary mechanism is its potent antiestrogenic activity.[18][10] It competitively binds to the estrogen receptor alpha (ERα), preventing the binding of estradiol.[3] This this compound-ERα complex recruits corepressors instead of coactivators to the Estrogen Response Element (ERE) on DNA, thereby inhibiting the transcription of estrogen-responsive genes that drive cell proliferation, such as TFF1 (pS2) and PGR.[1][3] Furthermore, unlike 4-hydroxytamoxifen (4HT), this compound uniquely targets ERα for proteasomal degradation, a mechanism shared with the pure antiestrogen fulvestrant (B1683766) (ICI 182,780).[1]
Caption: ERα-dependent signaling pathway inhibited by nanomolar this compound.
PKC/AKT-Mediated Signaling (High Micromolar Concentrations)
At higher concentrations (e.g., 5 µM), which are achievable with direct oral Z-endoxifen administration, a secondary, ERα-independent mechanism becomes prominent.[2][8][9] this compound directly inhibits Protein Kinase C (PKC), with a particular potency against the PKCβ1 isoform.[2][8][9] This inhibition leads to the degradation of PKCβ1 protein.[8] A key downstream consequence is the suppression of AKT signaling, evidenced by a reduction in the phosphorylation of AKT at serine 473 (pAKTSer473).[2][8] The attenuation of the PKC/AKT pathway, which is a critical driver of cell survival and proliferation, ultimately leads to the induction of apoptosis.[8][9] This dual targeting of both ERα and PKC/AKT pathways may explain the observed clinical activity of Z-endoxifen in endocrine-refractory breast cancers.[2][8]
Caption: PKC/AKT signaling pathway inhibited by micromolar this compound.
Experimental Protocols
The following are generalized methodologies for key experiments used to elucidate the concentration-dependent effects of this compound.
Cell Culture and Treatment
-
Cell Lines: ERα-positive human breast cancer cell lines, such as MCF7 or T47D, are commonly used.[1][19]
-
Culture Medium: To avoid confounding estrogenic signals, cells are cultured in phenol (B47542) red-free medium.[16]
-
Serum: Medium is supplemented with charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroid hormones.[16]
-
Treatment: Cells are seeded and allowed to attach before being treated with vehicle control (e.g., ethanol) or varying concentrations of this compound (e.g., 20 nM, 100 nM, 1 µM, 5 µM) for specified durations (e.g., 24 hours for gene expression, 7-10 days for proliferation assays).[1][8][10]
Cell Proliferation Assay (e.g., MTT or Crystal Violet)
-
Objective: To quantify the effect of this compound on cell viability and growth over time.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with a serial dilution of this compound.[10]
-
Plates are incubated for 7-10 days, with media and treatment refreshed as needed.[10]
-
For MTT assays, MTT reagent is added to each well and incubated to allow for formazan (B1609692) crystal formation by viable cells. The crystals are then solubilized, and absorbance is read on a plate reader.
-
For Crystal Violet assays, cells are fixed and stained with crystal violet. The dye is then solubilized, and absorbance is measured.
-
Dose-response curves are plotted, and the half-maximal inhibitory concentration (IC50) is calculated.[10]
-
Gene Expression Analysis (Real-Time PCR)
-
Objective: To measure changes in the mRNA levels of specific estrogen-responsive genes.
-
Procedure:
-
MCF7 cells are treated with this compound at various concentrations for 24 hours.[6][19]
-
Total RNA is isolated using a suitable reagent like TRIzol.[10]
-
RNA is quantified, and its integrity is checked.
-
RNA is reverse-transcribed into complementary DNA (cDNA).[6][19]
-
Real-time PCR is performed using primers for target genes (e.g., PGR, TFF1) and a housekeeping gene (e.g., GAPDH) for normalization.[6]
-
Relative gene expression is calculated using the ΔΔCt method.
-
Western Blotting for Protein Phosphorylation
-
Objective: To detect changes in the expression and phosphorylation status of proteins in signaling pathways like AKT.
-
Procedure:
-
Cells are serum-starved and then pretreated with various concentrations of this compound (e.g., 0.01, 0.1, 5 µM) before stimulation with an activating agent like insulin (B600854) or PMA.[8]
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated protein (e.g., anti-pAKTSer473) and the total protein (e.g., anti-AKT).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin or GAPDH is used as a loading control.[8]
-
Visualizing Experimental and Logical Workflows
Workflow for Assessing this compound's Effect on Cell Proliferation
This diagram outlines the typical steps involved in determining the IC50 value of this compound in a breast cancer cell line.
References
- 1. This compound’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exposure–response analysis of this compound serum concentrations in early-breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and characterization of novel this compound-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estrogen receptor-beta sensitizes breast cancer cells to the anti-estrogenic actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hematologyandoncology.net [hematologyandoncology.net]
- 13. The Development of this compound for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of clinically therapeutic this compound concentrations based on efficacy from human MCF7 breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Fatty acid oxidation and autophagy promote this compound resistance and counter the effect of AKT inhibition in ER-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. This compound (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
Endoxifen's Off-Target Profile: An Initial Mechanistic and Quantitative Overview
For Researchers, Scientists, and Drug Development Professionals
Endoxifen, the primary active metabolite of tamoxifen (B1202), is a potent selective estrogen receptor modulator (SERM) central to the efficacy of tamoxifen in treating estrogen receptor-positive (ER+) breast cancer.[1][2] However, its therapeutic action is not solely confined to the estrogen receptor. Accumulating evidence reveals that at clinically achievable concentrations, this compound engages with a variety of other molecular targets, leading to a complex pharmacological profile with potential therapeutic implications and safety considerations.[3][4] This technical guide provides an in-depth summary of initial studies on this compound's off-target effects, presenting quantitative data, detailed experimental methodologies, and visual representations of the key molecular pathways involved.
Quantitative Analysis of Off-Target Interactions
The following tables summarize the key quantitative data from initial studies characterizing the off-target interactions of this compound. These data provide a basis for comparing the potency of this compound across different molecular targets.
Table 1: Inhibition of Protein Kinase C (PKC) Isoforms
| Target Isoform | This compound IC₅₀ (nM) | Tamoxifen IC₅₀ (µM) | Reference |
| PKCβ1 | 360 | 4.9 | [3] |
| Other Isoforms | Not as potently inhibited | - | [3] |
Note: Specific IC₅₀ values for other PKC isoforms were noted in supplementary data of the cited study but were not publicly accessible.
Table 2: Inhibition of Ion Channels
| Target | This compound IC₅₀ | Assay Conditions | Reference |
| hERG Potassium Channel | 1.6 µM | Whole-cell patch-clamp on HEK cells | [5] |
| NavMs Sodium Channel | 328 ± 89 nM | Whole-cell patch-clamp on HEK cells | [5] |
| hNav1.2 Sodium Channel | 3.1 ± 0.13 µM | Whole-cell patch-clamp on HEK cells | [5] |
Table 3: Binding Affinity for Primary Estrogen Receptor Targets (for context)
| Target | This compound Relative Binding Affinity (%) | Reference |
| Estrogen Receptor α (ERα) | 12.1 (relative to Estradiol) | [6] |
| Estrogen Receptor β (ERβ) | 4.75 (relative to Estradiol) | [6] |
Key Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.
This compound's Impact on the PKC/AKT Signaling Pathway
A significant off-target effect of this compound is the inhibition of Protein Kinase C beta 1 (PKCβ1).[3] This inhibition has downstream consequences on the crucial PI3K/AKT signaling pathway, which is heavily implicated in cell survival and proliferation. At higher, clinically achievable concentrations, this compound can lead to the degradation of PKCβ1, resulting in reduced phosphorylation of AKT at the Ser473 residue and subsequent induction of apoptosis.[3][4]
Experimental Workflow: In Vitro Kinase Inhibition Assay
Determining the inhibitory potency of this compound against kinases like PKC involves a multi-step biochemical assay. The general workflow measures the enzyme's activity in the presence of varying concentrations of the inhibitor to calculate the IC₅₀ value.
Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology
To assess the effect of this compound on ion channels like hERG or voltage-gated sodium channels, the whole-cell patch-clamp technique is employed. This method allows for the direct measurement of ion currents across the cell membrane of a single cell.
Detailed Experimental Protocols
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is adapted from methodologies used to determine the IC₅₀ of compounds against protein kinases.
-
Objective: To quantify the concentration-dependent inhibition of a specific protein kinase (e.g., PKCβ1) by this compound.
-
Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity, and a luminescent signal is generated from the ADP.
-
Materials:
-
Purified recombinant kinase (e.g., PKCβ1).
-
Specific kinase substrate peptide.
-
ATP at a concentration near the Kₘ for the kinase.
-
This compound stock solution (e.g., 10 mM in 100% DMSO).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system).
-
White, opaque 96-well or 384-well assay plates.
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution series of this compound in 100% DMSO. Typically, a 10-point, 3-fold dilution series is created to span a wide concentration range.
-
Assay Plate Setup: Add a small volume (e.g., 2.5 µL) of the serially diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Kinase Addition: Prepare a solution of the kinase in Kinase Assay Buffer. Add 2.5 µL of the diluted kinase to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow this compound to bind to the kinase.
-
Reaction Initiation: Prepare a solution containing the kinase substrate and ATP in Kinase Assay Buffer. Initiate the kinase reaction by adding 5 µL of this mixture to each well.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions (e.g., add 10 µL and incubate for 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal (e.g., add 20 µL and incubate for 30 minutes at room temperature).
-
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader.
-
Data Analysis: The luminescent signal is directly proportional to kinase activity. Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the general procedure for measuring the inhibitory effect of this compound on voltage-gated ion channels expressed in a host cell line.
-
Objective: To characterize the inhibitory effect and determine the IC₅₀ of this compound on a specific ion channel (e.g., hERG, hNav1.2).
-
Principle: The whole-cell patch-clamp technique allows for the measurement and control of the membrane potential of a single cell while recording the ionic currents flowing through the channels on its surface.
-
Materials:
-
A stable cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with the gene for hNav1.2).
-
Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH adjusted to 7.4).
-
Intracellular (pipette) solution (e.g., containing in mM: 120 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2).
-
Patch-clamp amplifier and data acquisition system.
-
Microscope and micromanipulators.
-
Borosilicate glass capillaries for pulling micropipettes.
-
-
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries using a pipette puller. The pipette resistance should be 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Under the microscope, carefully approach a single, healthy cell with the micropipette. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the cell's interior.
-
Baseline Recording: Clamp the cell at a holding potential (e.g., -80 mV). Apply a specific voltage-step protocol to elicit and record the ionic currents of interest. For example, to record hERG currents, a depolarizing step to +20 mV followed by a repolarizing step to -50 mV is used to measure the tail current.[5] Record stable baseline currents for several minutes.
-
Compound Application: Perfuse the bath with the extracellular solution containing a known concentration of this compound.
-
Effect Recording: Once the drug effect has reached a steady state (typically after 3-5 minutes of perfusion), record the currents again using the same voltage protocol.
-
Concentration-Response: Repeat steps 6 and 7 with increasing concentrations of this compound to establish a concentration-response relationship. A washout step with the control extracellular solution can be performed to check for reversibility.
-
Data Analysis: Measure the peak current amplitude (or tail current for hERG) at each concentration. Calculate the percentage of current inhibition relative to the baseline. Plot the percentage inhibition against the drug concentration and fit the data to the Hill equation to determine the IC₅₀ value and Hill coefficient.
-
Conclusion
The initial studies on this compound reveal a more complex pharmacological profile than that of a simple SERM. Its ability to inhibit PKCβ1, hERG potassium channels, and voltage-gated sodium channels at micromolar or high nanomolar concentrations highlights the importance of considering these off-target effects. The inhibition of PKCβ1 and the subsequent suppression of AKT signaling may contribute to its anti-cancer activity, particularly in endocrine-resistant settings.[3][7] Conversely, the inhibition of the hERG channel warrants careful consideration for potential cardiac safety liabilities. The data and protocols presented here serve as a foundational guide for researchers investigating the multifaceted actions of this compound, encouraging further studies to fully elucidate its off-target landscape and its implications for both efficacy and safety in clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Impairment of this compound formation in tamoxifen‐treated premenopausal breast cancer patients carrying reduced‐function CYP2D6 alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Antiestrogenic Activity Score for tamoxifen and its metabolites is associated with breast cancer outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A tamoxifen receptor within a voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Assays for Studying Endoxifen's Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for a range of in vitro assays designed to investigate the cellular and molecular effects of endoxifen, the primary active metabolite of tamoxifen (B1202). The following sections offer step-by-step methodologies for key experiments, a summary of quantitative data in tabular format for easy comparison, and visual representations of relevant signaling pathways and experimental workflows.
Introduction
This compound is a potent selective estrogen receptor modulator (SERM) that exhibits significantly greater antiestrogenic activity than its parent drug, tamoxifen.[1][2] Its primary mechanism of action involves binding to the estrogen receptor (ER), leading to the modulation of estrogen-dependent gene expression and subsequent inhibition of cancer cell growth.[3][4] Notably, at clinically relevant concentrations, this compound has been shown to induce the degradation of ERα, a mechanism distinct from other SERMs like 4-hydroxytamoxifen (B85900) (4HT).[3][5] Understanding the multifaceted effects of this compound is crucial for the development of more effective endocrine therapies for ER-positive breast cancer. The in vitro assays detailed below provide robust methods to characterize the biological activity of this compound.
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data on the in vitro effects of this compound on various breast cancer cell lines.
Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound on Cell Proliferation
| Cell Line | Assay Type | IC50 (nM) | Reference(s) |
| MCF-7 | Not Specified | ~5-80 | [6] |
| MCF-7 | Crystal Violet | ~40 | [7] |
| T47D | Not Specified | Not specified, but sensitive | [8] |
| BT-474 | Not Specified | Not specified, but sensitive | [9] |
| MCF7-HER2 | Crystal Violet | Potent inhibition >40 nM | [7] |
Table 2: Effect of this compound on ERα Protein Levels and Target Gene Expression
| Cell Line | Treatment | Effect on ERα Protein | Effect on Target Gene Expression (e.g., PGR, TFF1, AREG) | Reference(s) |
| MCF-7 | 100 nM this compound (24h) | Significant Degradation | Significant downregulation of ERα target genes | [6] |
| T47D | 100 nM this compound (24h) | Significant Degradation | Not explicitly stated, but expected downregulation | |
| MCF7-HER2 | 100-1000 nM this compound | Not explicitly stated | Significant decrease in E2-stimulated transcription of AREG, MYC, and PGR | [7] |
Experimental Protocols
Cell Proliferation Assay (Crystal Violet Method)
This protocol details a method to assess the anti-proliferative effects of this compound on adherent breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D, BT-474)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Crystal Violet solution (0.5% w/v in 25% methanol)
-
Sorensen's solution (0.1 M sodium citrate (B86180) in 50% ethanol (B145695), pH 4.2) or 10% acetic acid
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. The final DMSO concentration should not exceed 0.1%. Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 4-7 days at 37°C in a humidified incubator with 5% CO2.
-
Staining:
-
Carefully remove the medium from the wells.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubate for 15 minutes at room temperature.
-
Remove the methanol and let the plates air dry.
-
Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and let them air dry.
-
-
Quantification:
-
Add 100 µL of Sorensen's solution or 10% acetic acid to each well to solubilize the stain.
-
Shake the plate gently for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight, then treat with the desired concentrations of this compound for 24-72 hours. Include a vehicle control.
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect at least 10,000 events per sample.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution in this compound-treated cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest cells by trypsinization, centrifuge, and wash the pellet twice with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.
-
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of ERα Degradation
This protocol is for the detection of this compound-induced degradation of the ERα protein.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as desired. After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL reagent and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Data Analysis: Perform densitometry analysis to quantify the relative protein levels of ERα, normalized to the loading control.
Signaling Pathways Modulated by this compound
This compound exerts its effects through the modulation of several key signaling pathways. The primary pathway involves the direct interaction with and subsequent degradation of ERα. Additionally, this compound has been shown to impact other critical pathways involved in cell survival and proliferation, such as the PI3K/AKT and MAPK pathways.[1][3][10]
References
- 1. This compound downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MAPK signaling mediates tamoxifen resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyperactivation of MAPK Induces Tamoxifen Resistance in SPRED2-Deficient ERα-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. kumc.edu [kumc.edu]
- 7. Oestrogen receptor-mediated modulation of the EGFR/MAPK pathway in tamoxifen-resistant MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and characterization of novel this compound-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Endoxifen Cell Proliferation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoxifen, a key active metabolite of tamoxifen (B1202), has garnered significant attention in breast cancer research and clinical development. Its enhanced potency in inhibiting estrogen receptor (ER) signaling compared to tamoxifen itself makes it a subject of intense investigation. This compound exerts its anti-proliferative effects primarily through competitive binding to the estrogen receptor, leading to the inhibition of estrogen-dependent gene transcription and cell cycle progression in ER-positive breast cancer cells. Notably, at clinically relevant concentrations, this compound has been shown to induce the degradation of ERα, a mechanism distinct from tamoxifen and its other metabolites like 4-hydroxytamoxifen (B85900) (4HT).[1][2][3][4] This unique mode of action underscores the importance of robust and standardized assays to evaluate its efficacy.
This document provides detailed protocols and application notes for conducting cell proliferation assays to assess the cytostatic and cytotoxic effects of this compound on breast cancer cell lines. The methodologies described herein are foundational for preclinical drug evaluation and mechanistic studies.
Data Presentation: Comparative Efficacy of this compound
The inhibitory concentration 50 (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and its parent compound, tamoxifen, in various breast cancer cell lines, providing a quantitative comparison of their anti-proliferative activities.
| Cell Line | Receptor Status | Compound | IC50 (µM) | Incubation Time | Assay Method |
| MCF-7 | ERα-positive | This compound | ~0.005 - 0.08 | 7-10 days | Proliferation Assay |
| MCF-7 | ERα-positive | Tamoxifen | 4.506 | 24 hours | MTT Assay[5] |
| MCF-7 | ERα-positive | Tamoxifen | 10.045 | 72 hours | Proliferation Assay[6] |
| T47D | ERα-positive | This compound | IC50 in the range of 5-80 nM | Not Specified | Proliferation Assay[7] |
| MDA-MB-231 | ER-negative | Tamoxifen | 21.8 | 72 hours | Not Specified[8] |
| MDA-MB-231 | ER-negative | Tamoxifen | 2.230 | 72 hours | Proliferation Assay[6] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell seeding density, incubation time, and the specific assay method used. The serum concentration of this compound in patients treated with tamoxifen typically ranges from 5 to 80 nM, which corresponds to the IC50 of this compound in many ERα-positive breast cancer cells.[7]
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
This compound Signaling Pathway
This compound's primary mechanism of action involves the modulation of the estrogen receptor signaling pathway. Upon entering the cell, this compound competitively binds to the estrogen receptor (ER), preventing the binding of estradiol. This complex then translocates to the nucleus and binds to Estrogen Response Elements (EREs) on the DNA. Unlike the estradiol-ER complex, the this compound-ER complex recruits co-repressors instead of co-activators, leading to the inhibition of gene transcription required for cell proliferation. Furthermore, this compound has been shown to promote the degradation of ERα.[1][3][4][9]
Caption: this compound's mechanism of action in ER-positive breast cancer cells.
Experimental Workflow: Cell Proliferation Assay
The following diagram outlines the key steps involved in performing a cell proliferation assay to evaluate the effect of this compound. This workflow is applicable to both MTT and Sulforhodamine B (SRB) assays, with variations in the final detection steps.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. researchgate.net [researchgate.net]
- 5. canvaxbiotech.com [canvaxbiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and characterization of novel this compound-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
Application Notes: Evaluating the Long-Term Efficacy of Endoxifen Using Colony Formation Assays
Introduction
Endoxifen, a key active metabolite of tamoxifen (B1202), is a potent selective estrogen receptor modulator (SERM) under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] Unlike its parent drug, this compound's therapeutic activity is not dependent on metabolic activation by the CYP2D6 enzyme, offering a potential advantage in patients with reduced enzyme function.[3][4][5] The colony formation assay, or clonogenic assay, is a fundamental in vitro method used to assess the long-term cytotoxic and cytostatic effects of therapeutic compounds by measuring the ability of a single cell to proliferate into a viable colony.[6] This application note provides a detailed protocol for evaluating the efficacy of this compound using the colony formation assay, summarizes key quantitative data, and illustrates the relevant biological pathways and experimental workflows.
Mechanism of Action of this compound
This compound exerts its primary anti-cancer effects by competitively binding to the estrogen receptor alpha (ERα), thereby blocking the binding of estrogen.[2][7] This action disrupts the signaling pathways that promote cancer cell proliferation.[2] In ER+ breast cancer cells, the this compound-ERα complex recruits co-repressors to estrogen response elements (ERE) on DNA, which in turn inhibits the transcription of genes essential for cell growth and division.[7] At higher, clinically relevant concentrations, this compound can also induce cell cycle arrest and apoptosis.[1][8] Furthermore, some studies suggest that this compound, unlike tamoxifen or its other metabolite 4-hydroxytamoxifen (B85900) (4HT), can target ERα for proteasomal degradation, adding another layer to its potent anti-estrogenic activity.[1][8]
Quantitative Data Summary
The following table summarizes representative data on the effect of this compound on colony formation in ER+ breast cancer cell lines, such as MCF-7. Data indicates that this compound effectively inhibits colony formation in sensitive cells, an effect that is diminished in cells that have developed resistance.[9]
| Treatment Group | Cell Line | Concentration (µM) | Seeding Density (cells/well) | Plating Efficiency (%)* | Surviving Fraction** | Number of Colonies (Mean ± SD) |
| Vehicle Control | MCF-7 | 0 | 200 | 45 ± 5 | 1.0 | 90 ± 10 |
| This compound | MCF-7 | 1.0 | 200 | 45 ± 5 | <0.1 | <5 |
| Vehicle Control | ENDX-R MCF-7 | 0 | 200 | 30 ± 4 | 1.0 | 60 ± 8 |
| This compound | ENDX-R MCF-7 | 1.0 | 200 | 30 ± 4 | ~1.0 | 58 ± 9 |
-
Plating Efficiency (PE): (Number of colonies formed in control / Number of cells seeded in control) x 100%. ** Surviving Fraction (SF): (Number of colonies formed after treatment / (Number of cells seeded x PE)). Data are representative and compiled for illustrative purposes based on findings where this compound significantly inhibits colony formation in control cells but not in this compound-resistant (ENDX-R) models.[9]
Experimental Protocol: Colony Formation Assay
This protocol details the steps to assess the long-term survival and proliferation of cancer cells following treatment with this compound.
I. Materials and Reagents
-
Cell Lines: ER+ cancer cell line of interest (e.g., MCF-7).
-
Culture Medium: Phenol (B47542) red-free medium (e.g., DMEM) supplemented with 10% charcoal-stripped fetal bovine serum (FBS) and 1% Penicillin-Streptomycin.[10]
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: 0.25% or 0.05%.
-
Culture Vessels: 6-well sterile tissue culture plates.[9]
-
Fixation Solution: 5% Glutaraldehyde[9] or 4% Paraformaldehyde.
-
Staining Solution: 0.5% (w/v) Crystal Violet in 25% methanol.
II. Procedure
-
Cell Preparation: a. Culture cells to approximately 80% confluency. b. Aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA.[6] c. Neutralize trypsin with complete culture medium and create a single-cell suspension.[6] d. Perform an accurate cell count using a hemocytometer or automated cell counter.
-
Cell Seeding: a. Determine the optimal seeding density for your cell line through preliminary experiments. The goal is to have 50-150 distinct colonies in the control wells after the incubation period. A starting density of 200-500 cells per well is common for MCF-7 cells.[9] b. Seed the calculated number of cells into each well of a 6-well plate containing 2 mL of culture medium. c. Gently swirl the plates to ensure an even distribution of cells. d. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[6]
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from your stock solution. Test a range of concentrations based on known IC50 values (clinically relevant concentrations often range from 5 to 80 nM).[10] A concentration of 1 µM is often used to confirm resistance.[9] b. Include a vehicle control group (medium containing the same final concentration of the solvent, e.g., <0.1% DMSO). c. Carefully remove the medium from the wells and replace it with 2 mL of the medium containing the appropriate this compound concentration or vehicle control.
-
Incubation: a. Incubate the plates for 2-3 weeks at 37°C in a 5% CO₂ incubator.[9] b. Do not disturb the plates during this period to allow for distinct colony growth. Monitor for colony formation in the control wells every few days.
-
Fixation and Staining: a. Once colonies in the control wells are clearly visible (typically >50 cells per colony), terminate the experiment. b. Aspirate the medium from all wells and gently wash once with PBS. c. Add 1 mL of fixation solution to each well and incubate at room temperature for 10-15 minutes.[6] d. Remove the fixation solution and add 1 mL of 0.5% Crystal Violet staining solution to each well. Incubate at room temperature for 20-30 minutes.[6] e. Gently wash the wells with tap water several times until the excess stain is removed and the colonies are clearly visible against a clean background. f. Allow the plates to air dry completely.
-
Colony Quantification and Data Analysis: a. Scan or photograph the plates for a permanent record. b. Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells. c. Quantification can be done manually or using software such as ImageJ.[9] d. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group using the formulas provided in the data table. e. Plot the surviving fraction against the this compound concentration to generate a dose-response curve.
Troubleshooting and Key Considerations
-
Phenol Red and Serum: Always use phenol red-free media and charcoal-stripped FBS to eliminate external estrogenic signals that could interfere with this compound's mechanism of action.[10]
-
Seeding Density: Optimization is critical. Too few cells may result in no colonies, while too many will lead to confluent growth, making individual colonies impossible to distinguish.
-
Solvent Control: The concentration of the solvent (e.g., DMSO) should be kept constant across all wells and at a non-toxic level (typically ≤0.1%).
-
Edge Effects: To minimize evaporation and temperature variations, consider not using the outermost wells of the plate or ensure proper humidification in the incubator.
-
Definition of a Colony: Consistently apply a minimum colony size (e.g., 50 cells) for all counting to ensure objectivity.[11]
References
- 1. This compound’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Development of this compound for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impairment of this compound formation in tamoxifen-treated premenopausal breast cancer patients carrying reduced-function CYP2D6 alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and characterization of novel this compound-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Endoxifen in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoxifen is a potent active metabolite of tamoxifen (B1202), a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] The clinical efficacy of tamoxifen is significantly dependent on its metabolic conversion to this compound, primarily by the cytochrome P450 enzyme CYP2D6.[4][5] Monitoring plasma concentrations of this compound is crucial for therapeutic drug monitoring and in clinical research to ensure optimal treatment outcomes. This application note provides a detailed protocol for the quantification of this compound in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2][6]
Tamoxifen Metabolism and this compound Signaling Pathway
Tamoxifen undergoes extensive metabolism in the liver to form several metabolites. The two primary metabolic pathways are N-demethylation to N-desmethyltamoxifen, mainly catalyzed by CYP3A4 and CYP3A5, and 4-hydroxylation to 4-hydroxytamoxifen (B85900), catalyzed by multiple CYP enzymes including CYP2D6.[7] this compound is subsequently formed from N-desmethyltamoxifen through hydroxylation by CYP2D6 and from 4-hydroxy-tamoxifen via demethylation by CYP3A4.[7] this compound is a more potent antiestrogen (B12405530) than tamoxifen itself, exhibiting a 30- to 100-fold higher affinity for the estrogen receptor.[8] It competitively inhibits the binding of estrogen to the ER, leading to the recruitment of corepressors instead of coactivators, thereby blocking the transcription of estrogen-dependent genes and inhibiting cancer cell proliferation.[9] Some studies also suggest that this compound can uniquely target ERα for proteasomal degradation.[7][10]
Figure 1: Tamoxifen Metabolism and this compound Action
Experimental Protocol
This protocol is based on established and validated LC-MS/MS methods for the quantification of this compound in plasma.[1][11][12]
Materials and Reagents
-
This compound and isotopic-labeled internal standard (e.g., this compound-d5)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Human plasma (blank)
-
Ascorbic acid (optional, for stability)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting this compound from plasma.[1]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 100 µL of water containing 1% formic acid and vortex for 30 seconds.[11][12]
-
Add 100 µL of methanol and agitate for 10 minutes at room temperature.[11][12]
-
Add 400 µL of the internal standard solution (in acetonitrile or methanol).
-
Vortex the samples and then centrifuge at 18,000 x g for 10 minutes.[11][12]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Figure 2: Sample Preparation Workflow
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | Agilent Poroshell 120 EC-C18 (2.1 x 50mm, 2.7 µm) with a Waters VanGuard HSS T3 precolumn (2.1 x 5mm, 1.8 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[1] |
| Flow Rate | 0.5 mL/min[1] |
| Gradient | Linear gradient from 40% to 95% B over 2.5 minutes, hold for 0.75 minutes, then return to initial conditions[11][12] |
| Column Temperature | 40°C[1] |
| Injection Volume | 2-7 µL[1][12] |
| Autosampler Temp. | 10°C[1] |
| Run Time | Approximately 4.5 - 6.5 minutes[1][12] |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Capillary Voltage | 1.0 kV[1] |
| Source Temperature | 150°C[1] |
| Desolvation Temp. | 500 - 600°C[1][12] |
| Cone Gas Flow | 150 L/hr[1] |
| Desolvation Gas Flow | 1000 L/hr[1] |
| MRM Transitions | This compound: m/z 374.3 → 58; this compound-d5 (IS): m/z 379.3 → [Product Ion][1][8] |
Method Validation Summary
The described method has been validated according to regulatory guidelines, demonstrating its reliability for the quantification of this compound in plasma.[6]
Table 3: Quantitative Performance Data
| Parameter | Result |
| Linearity Range (E- and Z-isomers) | 0.5 - 500 ng/mL[1][2][3] |
| Correlation Coefficient (R²) | ≥ 0.98[1][2] |
| Intra-day Precision (%CV) | Within ±15% (±20% at LLOQ)[1][2] |
| Inter-day Precision (%CV) | Within ±15% (±20% at LLOQ)[1][2] |
| Accuracy (% Bias) | Within 85% and 115%[1][2] |
| Recovery | > 90%[1][2] |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. Accurate measurement of this compound levels can aid in personalizing tamoxifen therapy and advancing our understanding of its clinical pharmacology.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of this compound and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of this compound and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. This compound, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and characterization of novel this compound-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on this compound and 4-hydroxytamoxifen | springermedizin.de [springermedizin.de]
- 9. researchgate.net [researchgate.net]
- 10. This compound’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Endoxifen Dose-Response Analysis in MCF-7 Cells
Introduction
Endoxifen, a key active metabolite of tamoxifen (B1202), is a potent selective estrogen receptor modulator (SERM) with significant antiestrogenic activity.[1][2][3] Its formation is primarily catalyzed by the cytochrome P450 enzyme CYP2D6, and variations in this enzyme can lead to significant inter-individual differences in this compound plasma concentrations.[1][2][4] Unlike tamoxifen and its other metabolites, this compound has been shown to not only competitively inhibit the estrogen receptor alpha (ERα) but also to promote its degradation, making it a molecule of high interest in breast cancer research and drug development.[5] Furthermore, at higher, clinically achievable concentrations, this compound can exert effects through ERα-independent pathways, including the inhibition of Protein Kinase C beta 1 (PKCβ1), which in turn downregulates AKT signaling, a crucial pathway for cell survival and proliferation.[1][2][3][4]
This application note provides a detailed protocol for analyzing the dose-response relationship of this compound in the ERα-positive human breast cancer cell line, MCF-7. The provided methodology utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
Data Presentation
The following tables summarize representative quantitative data from an this compound dose-response experiment in MCF-7 cells.
Table 1: MCF-7 Cell Viability after 72-hour this compound Treatment
| This compound Concentration (nM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 1.254 ± 0.088 | 100.0 ± 7.0 |
| 1 | 1.191 ± 0.075 | 95.0 ± 6.0 |
| 10 | 0.978 ± 0.063 | 78.0 ± 5.0 |
| 50 | 0.640 ± 0.051 | 51.0 ± 4.1 |
| 100 | 0.451 ± 0.038 | 36.0 ± 3.0 |
| 500 | 0.201 ± 0.025 | 16.0 ± 2.0 |
| 1000 | 0.125 ± 0.019 | 10.0 ± 1.5 |
| 5000 | 0.063 ± 0.013 | 5.0 ± 1.0 |
Table 2: Calculated IC50 Value for this compound in MCF-7 Cells
| Parameter | Value |
| IC50 (nM) | ~50 |
Note: The IC50 value is the concentration of a drug that gives a half-maximal inhibitory response. This value is an approximation based on the data in Table 1 and can vary based on experimental conditions.
Experimental Protocols
MCF-7 Cell Culture
This protocol outlines the standard procedure for culturing and maintaining the MCF-7 breast cancer cell line.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain MCF-7 cells in T-75 flasks with supplemented DMEM.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell confluency daily. When cells reach 80-90% confluency, they should be subcultured.
-
To passage the cells, aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Seed new T-75 flasks at a split ratio of 1:3 to 1:6.
This compound Dose-Response Analysis using MTT Assay
This protocol provides a step-by-step method for determining the dose-dependent effect of this compound on MCF-7 cell viability.
Materials:
-
MCF-7 cells
-
Complete DMEM
-
96-well flat-bottom sterile plates
-
This compound (Z-isomer)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count MCF-7 cells as described in the cell culture protocol.
-
Seed 5,000 to 10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete DMEM.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in complete DMEM to achieve the desired final concentrations (e.g., 1 nM to 5000 nM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
After 24 hours of cell attachment, carefully aspirate the medium from each well.
-
Add 100 µL of the medium containing the various concentrations of this compound or the vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the % cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value of this compound.
-
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound's primary mechanism of action on ERα signaling.
Caption: this compound's ERα-independent action via PKCβ1/AKT pathway.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. This compound downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Protocol for Long-Term Endoxifen Treatment of Cell Lines: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the long-term treatment of cell lines with endoxifen, a potent active metabolite of tamoxifen (B1202). This guide is designed to assist researchers in establishing in vitro models of this compound resistance, a critical tool for studying the mechanisms of endocrine therapy failure in breast cancer and for the development of novel therapeutic strategies.
Introduction
This compound is a key active metabolite of tamoxifen, a widely used selective estrogen receptor modulator (SERM) for the treatment of estrogen receptor-positive (ERα+) breast cancer.[1][2] Resistance to tamoxifen therapy is a significant clinical challenge, and it is now understood that "tamoxifen resistance" may be more accurately modeled as "this compound resistance," given that this compound is the primary driver of tamoxifen's therapeutic effects.[1][3] Developing cell line models that exhibit resistance to this compound is therefore crucial for advancing our understanding of this clinical issue.
This document outlines the procedures for generating and characterizing this compound-resistant cell lines, along with detailed protocols for key assays to evaluate the effects of long-term this compound treatment.
Data Presentation
The following tables summarize quantitative data on the effects of long-term this compound treatment on breast cancer cell lines, specifically focusing on the development of resistance and the differential sensitivity to various therapeutic agents.
Table 1: IC50 Values of this compound in Parental and this compound-Resistant (ENDX-R) Breast Cancer Cell Lines.
| Cell Line | Parental IC50 (µM) | ENDX-R IC50 (µM) | Fold Resistance |
| MCF7 | ~0.01 - 0.08[3] | >1[3] | >12.5 - 100 |
| T47D | Not explicitly stated, but sensitive | >1 | Not calculable |
Note: IC50 values can vary based on experimental conditions. The data presented is an approximation based on published dose-response curves.
Table 2: Cross-Resistance Profile of this compound-Resistant (ENDX-R) MCF7 Cells to Other Endocrine Therapies.
| Drug | Control (MCF7) IC50 (µM) | ENDX-R (MCF7) IC50 (µM) |
| 4-hydroxytamoxifen (4HT) | <1 | >1 |
| Fulvestrant (ICI) | <1 | >1 |
Source: Adapted from data presented in a study on this compound-resistant models.[3]
Table 3: Sensitivity of this compound-Resistant (ENDX-R) MCF7 Cells to Second- and Third-Line Therapies.
| Drug | Therapeutic Class | Control (MCF7) IC50 (µM) | ENDX-R (MCF7) IC50 (µM) |
| Palbociclib | CDK4/6 inhibitor | ~0.1 | >1 |
| Alpelisib | PI3Kα inhibitor | ~1 | >10 |
| Everolimus | mTOR inhibitor | ~0.01 | >1 |
| Venetoclax | BCL-2 inhibitor | ~1 | ~1 |
Source: Adapted from data presented in a study on this compound-resistant models.[3]
Experimental Protocols
Protocol for Generating this compound-Resistant Cell Lines
This protocol describes the chronic treatment of ERα+ breast cancer cell lines to develop this compound resistance.
Materials:
-
ERα+ breast cancer cell lines (e.g., MCF7, T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (4-hydroxy-N-desmethyl-tamoxifen)
-
Ethanol (B145695) (vehicle control)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture parental ERα+ breast cancer cells in their recommended growth medium.
-
Prepare a stock solution of this compound in ethanol.
-
Initiate chronic treatment by adding this compound to the growth medium at a final concentration of 1 µM. A parallel culture should be treated with an equivalent concentration of the ethanol vehicle to serve as a control.[4]
-
Maintain the cells in continuous culture with the respective treatments.
-
Passage the cells as they reach 70-80% confluency. At each passage, re-seed the cells in fresh medium containing 1 µM this compound or vehicle.
-
Continue this chronic treatment for an extended period, typically 12 to 24 months, to allow for the selection and expansion of a resistant cell population.[4]
-
Periodically assess the development of resistance using proliferation assays (see Protocol 2).
-
Once resistance is established (i.e., the this compound-treated cells proliferate at a significantly higher rate in the presence of this compound compared to the parental cells), the this compound-resistant (ENDX-R) cell line is ready for characterization.
MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][4]
Materials:
-
Parental and ENDX-R cells
-
96-well plates
-
Complete growth medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or other compounds of interest. Include a vehicle-only control.
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[1][5]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1][6]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Colony Formation Assay
This assay assesses the long-term proliferative capacity and survival of single cells following treatment.
Materials:
-
Parental and ENDX-R cells
-
6-well plates
-
Complete growth medium
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Seed a low number of cells (e.g., 500-2000 cells per well) in 6-well plates.
-
Allow the cells to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle.
-
Incubate the plates for 7-14 days, allowing colonies to form. The medium can be carefully replaced every 3-4 days if necessary.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 10-20 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
Materials:
-
Parental and ENDX-R cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle for the desired duration.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in this compound action and resistance, as well as a typical experimental workflow for generating and characterizing this compound-resistant cell lines.
Caption: Estrogen and this compound Signaling Pathway.
Caption: Development of this compound Resistance.
Caption: Experimental Workflow for this compound Resistance Studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and characterization of novel this compound-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for Assessing Endoxifen's Effect on Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction: Endoxifen, an active metabolite of tamoxifen (B1202), is a potent anti-estrogen used in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Its primary mechanism of action involves the modulation of gene expression through interaction with the estrogen receptor (ER). These application notes provide a detailed overview of the methods used to assess the effects of this compound on gene expression, complete with experimental protocols and data presentation guidelines.
I. Global Gene Expression Profiling
Global gene expression profiling techniques are essential for obtaining a comprehensive view of the transcriptomic changes induced by this compound. The two most common methods are microarray analysis and RNA sequencing (RNA-seq).
A. Microarray Analysis
Microarray technology utilizes oligonucleotide probes to measure the expression levels of thousands of genes simultaneously.[3][4] Studies have employed this technique to compare the gene expression profiles of breast cancer cells treated with this compound to those treated with other anti-estrogens like 4-hydroxy-tamoxifen (4-OHT) and fulvestrant.[1][5]
Quantitative Data Summary:
| Treatment Group | Number of Genes with Altered Expression | Reference |
| This compound + Estrogen | 2,390 | [6][7] |
| 4-Hydroxy-tamoxifen + Estrogen | 2,444 | [6][7] |
| This compound (1000 nM) | 1915 (417 up-regulated, 1498 down-regulated) | [1] |
| This compound (100 nM) | 1291 (117 up-regulated, 1174 down-regulated) | [1] |
| This compound (20 nM) | 1062 (65 up-regulated, 997 down-regulated) | [1] |
Experimental Protocol: Microarray Analysis of this compound-Treated MCF-7 Cells
-
Cell Culture and Treatment:
-
Culture MCF-7 cells in appropriate media (e.g., RPMI) supplemented with 5% fetal calf serum (FCS) for three days.[8]
-
Treat cells with the desired concentration of this compound (e.g., 100 nM) or vehicle control for 24 hours.[1] For studies investigating the anti-estrogenic effects, co-treat with 17β-estradiol (E2).[7]
-
-
RNA Isolation:
-
Microarray Hybridization and Scanning:
-
Perform reverse transcription, labeling, and hybridization to a microarray chip (e.g., Affymetrix U133A GeneChip) following the manufacturer's protocol.[7]
-
Wash and scan the arrays to obtain raw intensity data.
-
-
Data Analysis:
-
Normalize the raw data and perform statistical analysis to identify differentially expressed genes between this compound-treated and control groups.
-
Utilize pathway analysis software (e.g., Ingenuity Pathway Analysis, Gene Set Enrichment Analysis) to identify signaling pathways and biological processes affected by this compound.[11]
-
Experimental Workflow: Microarray Analysis
References
- 1. This compound’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microarray analysis on gene regulation by estrogen, progesterone and tamoxifen in human endometrial stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microarray Analysis on Gene Regulation by Estrogen, Progesterone and Tamoxifen in Human Endometrial Stromal Cells [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. illumina.com [illumina.com]
- 10. epfl.ch [epfl.ch]
- 11. Development and characterization of novel this compound-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Endoxifen in 3D Cell Culture and Organoid Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endoxifen, the most clinically active metabolite of tamoxifen (B1202), is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. Traditional 2D cell culture models, however, often fail to recapitulate the complex tumor microenvironment, leading to discrepancies in drug sensitivity and resistance studies. Three-dimensional (3D) cell culture systems, including spheroids and patient-derived organoids, offer a more physiologically relevant context by mimicking in vivo cell-cell and cell-matrix interactions. These models are increasingly utilized to bridge the gap between preclinical studies and clinical outcomes.
These application notes provide detailed protocols for the use of this compound in 3D cell culture and organoid models, focusing on breast cancer cell lines and patient-derived tissues. The included methodologies, data, and pathway diagrams are intended to guide researchers in establishing robust and reproducible assays for studying this compound's efficacy and mechanisms of action in a more clinically relevant setting.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound and related compounds in 3D cell culture models.
Table 1: Anti-proliferative Effects of this compound and New Chemical Entities (NCEs) in 3D Spheroid Cultures
| Cell Line | Compound | Concentration (μM) | Proliferation Reduction (%) | Statistical Significance |
| MCF-7 | (Z)-Endoxifen | ~1 | ~75-90 | p<0.0001 |
| MCF-7 | AT402Z | ~1 | ~75-90 | p<0.0001 |
| T47D | (Z)-Endoxifen | Not Specified | Not Specified | Not Specified |
| UCD12 | (Z)-Endoxifen | Not Specified | Not Specified | Not Specified |
Data synthesized from a study on novel (Z)-endoxifen-related new chemical entities. The study highlights that at a clinically relevant concentration, both (Z)-Endoxifen and the NCE AT402Z showed superior potency in reducing proliferation in 3D cultures of MCF7 cells[1].
Table 2: Comparative IC50 Values of Anti-estrogenic Agents in 2D vs. 3D Cultures
| Cell Line | Compound | Culture Condition | IC50 |
| MCF-7aro | Tamoxifen | 2D Monolayer | 1000 nM |
| MCF-7aro | Tamoxifen | 3D Spheroid | No significant inhibition (200-1000 nM) |
| T-47Daro | Tamoxifen | 2D Monolayer | Lower than MCF-7aro |
| T-47Daro | Tamoxifen | 3D Spheroid | No significant inhibition (100-500 nM) |
| MCF-7 | 4-hydroxytamoxifen | 2D Monolayer (24h) | 19.35 µM |
| MCF-7 | 4-hydroxytamoxifen | 2D Monolayer (48h) | 21.42 µM |
| MCF-7 | 4-hydroxytamoxifen | 2D Monolayer (72h) | 21.42 µM |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by this compound and representative experimental workflows.
References
Techniques for Evaluating Endoxifen's Impact on Protein Phosphorylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for investigating the effects of endoxifen, an active metabolite of tamoxifen, on protein phosphorylation. The protocols described herein are essential for researchers in oncology, pharmacology, and cell signaling to elucidate the molecular mechanisms of this compound action, identify novel therapeutic targets, and support drug development efforts.
Introduction
This compound is a potent antiestrogen (B12405530) that has demonstrated significant antitumor activity in breast cancer.[1][2][3][4] Beyond its well-established role as a selective estrogen receptor modulator (SERM), recent evidence suggests that this compound exerts its effects through additional, ERα-independent mechanisms, including the modulation of protein phosphorylation cascades.[1][2][3][4] At clinically achievable concentrations, this compound has been shown to profoundly alter the phosphoproteome of cancer cells, impacting key signaling pathways that regulate cell proliferation, survival, and apoptosis.[1][2][3] Understanding the intricate interplay between this compound and protein kinases is therefore crucial for optimizing its therapeutic use and overcoming drug resistance.
This document outlines key experimental techniques for evaluating this compound's impact on protein phosphorylation, including global phosphoproteomic analysis, targeted validation by Western blotting, and direct kinase activity assays.
Application Note 1: Global Phosphoproteomic Analysis of this compound-Treated Cells using LC-MS/MS
Mass spectrometry-based phosphoproteomics enables the large-scale identification and quantification of phosphorylation events, providing an unbiased view of the cellular response to this compound treatment. Tandem Mass Tag (TMT) labeling is a powerful technique for multiplexed quantitative phosphoproteomics, allowing for the simultaneous comparison of multiple treatment conditions.[5]
Experimental Protocol: TMT-based Quantitative Phosphoproteomics
This protocol outlines the key steps for a TMT-based phosphoproteomics experiment to analyze the effects of this compound on protein phosphorylation in a cell line of interest (e.g., MCF7AC1 breast cancer cells).[2]
1. Cell Culture and Treatment:
-
Culture cells to ~70-80% confluency.[6] For in-depth phosphoproteomic analysis, a minimum of 3 mg of protein starting material is recommended.[6]
-
Treat cells with various concentrations of this compound (e.g., 0.01 µM, 0.1 µM, and 5 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[2]
2. Cell Lysis and Protein Digestion:
-
Harvest and wash cells with ice-cold PBS.[5]
-
Lyse cells in a urea-based buffer (e.g., 8 M urea) containing protease and phosphatase inhibitors to preserve phosphorylation states.[2][5][7]
-
Quantify protein concentration for each sample.[5]
-
Reduce urea (B33335) concentration to <2M before digestion.[7]
-
Digest an equal amount of protein from each sample into peptides using trypsin (1:25–1:50 w/w, enzyme:protein) overnight at 37°C.[5][7]
3. TMT Labeling:
-
Label the peptide digests from each condition with a unique TMT reagent according to the manufacturer's protocol.[2][5]
-
Quench the labeling reaction.[5]
4. Sample Pooling and Phosphopeptide Enrichment:
-
Combine all TMT-labeled samples into a single tube.[5]
-
Enrich for phosphopeptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[2][5][8]
-
Wash the enrichment beads extensively to remove non-phosphorylated peptides.[5]
-
Elute the phosphopeptides.[5]
5. LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][5][8]
6. Data Analysis:
-
Identify and quantify phosphopeptides using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
Perform statistical analysis to identify differentially phosphorylated proteins between this compound-treated and control samples.
-
Utilize bioinformatics tools (e.g., NetWorKIN, RoKAI) for upstream kinase prediction and pathway analysis.[9]
Workflow Diagram
Application Note 2: Targeted Validation of this compound-Induced Phosphorylation Changes by Western Blotting
Western blotting is a widely used technique to validate the findings from phosphoproteomics studies by examining the phosphorylation status of specific proteins of interest.
Experimental Protocol: Western Blotting for Phospho-Proteins
This protocol describes the validation of changes in AKT phosphorylation at Serine 473 (AKTSer473) following this compound treatment, as identified in phosphoproteomic screens.[2]
1. Cell Culture and Treatment:
-
Culture cells and treat with this compound as described in the phosphoproteomics protocol.
2. Protein Extraction:
-
Lyse cells in RIPA lysis buffer containing protease and phosphatase inhibitors.[2]
-
Determine protein concentration using a suitable assay (e.g., DC™ Protein Assay).[2]
3. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein lysates on SDS-PAGE gels (e.g., 10% Criterion gels).[2]
-
Transfer the separated proteins to a PVDF membrane.[2]
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).[2]
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-AKTSer473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody.[2]
-
Wash the membrane with TBST.
5. Detection and Quantification:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[2]
-
To quantify changes in phosphorylation, normalize the phospho-protein signal to the total protein signal, which is then normalized to a loading control (e.g., β-actin).[2]
Workflow Diagram
Application Note 3: In Vitro Kinase Activity Assays to Identify this compound's Direct Targets
In vitro kinase activity assays are essential for determining whether this compound directly inhibits the catalytic activity of specific kinases identified as potential targets from phosphoproteomics data.
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay
This protocol describes a method to measure the inhibitory effect of this compound on the activity of a specific kinase, such as Protein Kinase C beta 1 (PKCβ1), a known target of this compound.[1][2][3][4][9] The assay quantifies the amount of ADP produced, which is proportional to kinase activity.[10]
1. Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.[10]
-
Create a serial dilution of this compound to generate a dose-response curve. A 10-point, three-fold serial dilution starting at a high concentration (e.g., 50 µM) is recommended.[2][10]
2. Kinase Reaction:
-
In a 96-well plate, add the serially diluted this compound or a DMSO control.[10]
-
Add the kinase of interest (e.g., recombinant PKCβ1) to each well and incubate briefly to allow for inhibitor binding.[10]
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.[10]
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[10]
3. ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.[10]
-
Add a detection reagent to convert ADP to ATP and generate a luminescent signal.[10]
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.[10]
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Signaling Pathway Diagram
Data Presentation
The following tables summarize quantitative data on the effects of this compound on protein phosphorylation, primarily derived from studies on ERα+ breast cancer cells.[2]
Table 1: Concentration-Dependent Effects of this compound on the Phosphoproteome of MCF7AC1 Cells [2]
| This compound Concentration | Differentially Phosphorylated Proteins |
| 0.01 µM | 210 |
| 0.1 µM | 224 |
| 5 µM | 347 |
Table 2: Upstream Kinases Predicted to be Regulated by this compound [2]
| This compound Concentration | Predicted Upstream Kinases |
| 0.01 µM & 0.1 µM | CSNK1A1, SRPK1, SRPK2, MAPK1, MAPK8 |
| 5 µM | PKCβ, AKT1 |
Table 3: Inhibitory Activity of this compound against PKCβ1 [9]
| Compound | Target Kinase | IC50 |
| This compound | PKCβ1 | 357 nM |
| Tamoxifen | PKCβ1 | 4.9 µM[2] |
Conclusion
The evaluation of this compound's impact on protein phosphorylation is a critical area of research for understanding its full therapeutic potential. The techniques outlined in these application notes, from broad, discovery-based phosphoproteomics to targeted validation and biochemical assays, provide a robust framework for researchers to dissect the complex signaling networks modulated by this important drug. A comprehensive understanding of these mechanisms will pave the way for the development of more effective and personalized cancer therapies.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. This compound downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sample preparation for TMT-based total and phospho-proteomic analysis of cells and tissues [protocols.io]
- 7. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 8. Simple and Reproducible Sample Preparation for Single-Shot Phosphoproteomics with High Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging CRISPR-Cas9 to Investigate Endoxifen Resistance in Breast Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endocrine therapy is a cornerstone of treatment for estrogen receptor-alpha (ERα)-positive breast cancer. Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), is widely prescribed; however, its efficacy relies on its metabolic conversion to active metabolites, primarily endoxifen.[1][2] this compound exhibits a significantly higher binding affinity for ERα and is more potent in suppressing estrogen-dependent cell proliferation.[1][2] Consequently, resistance to tamoxifen therapy is often better understood as resistance to this compound. The development of this compound resistance is a major clinical challenge, leading to disease progression and metastasis.[1][2] Understanding the molecular mechanisms that drive this resistance is critical for developing novel therapeutic strategies.
The CRISPR-Cas9 gene-editing platform has emerged as a powerful, unbiased tool for systematically interrogating the genome to identify genes and pathways involved in drug resistance.[3][4][5][6] Through genome-wide knockout or activation screens, researchers can pinpoint genetic alterations that allow cancer cells to survive and proliferate in the presence of this compound, thereby uncovering novel resistance mechanisms and potential therapeutic targets.[3][7]
Application Notes
Identifying Novel Drivers of this compound Resistance
CRISPR-Cas9 screens, in both loss-of-function (knockout) and gain-of-function (activation) formats, are ideal for identifying genes that modulate sensitivity to this compound.
-
CRISPR Knockout (CRISPRko) Screens: These screens aim to identify genes whose inactivation confers resistance. A pooled library of single-guide RNAs (sgRNAs) targeting every gene in the genome is introduced into a population of this compound-sensitive breast cancer cells (e.g., MCF7). The cell population is then treated with this compound. Cells in which a gene essential for this compound's cytotoxic effect has been knocked out will survive and proliferate. Deep sequencing of the sgRNAs present in the surviving population reveals which genes, when lost, lead to resistance. For example, a genome-wide CRISPR-Cas9 knockout screen identified that loss of genes such as PTEN and NF1 can mediate estrogen-independent growth and resistance to ERα antagonists.[3]
-
CRISPR Activation (CRISPRa) Screens: Conversely, CRISPRa screens identify genes whose overexpression drives resistance.[7] This approach uses a catalytically dead Cas9 (dCas9) fused to a transcriptional activator. A genome-scale sgRNA library targets the promoter regions of genes, inducing their expression. By treating the cell pool with this compound, researchers can identify which overexpressed genes promote survival. A CRISPRa screen identified the tyrosine kinase receptor c-KIT as a potential driver of tamoxifen resistance; its overexpression led to increased proliferation in the presence of the drug.[7][8]
Elucidating Complex Resistance Pathways
Beyond identifying single genes, CRISPR-Cas9 is instrumental in mapping the signaling pathways that underpin this compound resistance. Hits from genetic screens often cluster within specific biological pathways, providing a deeper understanding of the resistance mechanism.
-
Metabolic Reprogramming: A key finding from a CRISPR screen was the role of the purine (B94841) biosynthesis pathway in endocrine resistance.[3][4][9] The study identified PAICS, an enzyme in this pathway, as a top hit. Elevated PAICS levels were shown to promote estrogen-independent ERα activity and tamoxifen resistance, potentially through the activation of PKA and mTOR signaling, which are known to phosphorylate and activate ERα.[3][4][9] This suggests that targeting metabolic pathways could be a strategy to overcome resistance.
-
Receptor Tyrosine Kinase Signaling: CRISPRa screens have implicated the upregulation of receptor tyrosine kinases, such as c-KIT, in resistance.[7][8] Further investigation into c-KIT overexpressing cells revealed a significant induction of ATP-binding cassette (ABC) transporters, including ABCA1 and ABCG1.[7] These transporters function as efflux pumps and could reduce the intracellular concentration of this compound, thereby conferring resistance. This highlights a mechanism where signaling pathway activation leads to changes in drug transport.
Validation of Potential Therapeutic Targets
A critical step following any genome-wide screen is the validation of candidate genes.[10] CRISPR-Cas9 allows for the precise generation of single-gene knockout or overexpressing cell lines to confirm the phenotype observed in the pooled screen. Validation experiments typically involve assessing cell viability, proliferation, and colony formation in the presence and absence of this compound. For instance, after identifying PAICS as a top hit, researchers can create individual PAICS knockout cell lines and confirm that these cells regain sensitivity to tamoxifen/endoxifen.[3] These validated hits can then be explored as potential drug targets. For example, the finding that c-KIT inhibition with Gleevec (imatinib) can synergize with tamoxifen to suppress cancer cell growth provides a rationale for combination therapies.[7]
Data Presentation
Quantitative data from CRISPR screens and validation assays should be presented clearly to facilitate interpretation.
Table 1: Representative Top Gene Hits from a Hypothetical CRISPRko Screen for this compound Resistance.
| Gene | Normalized Enrichment Score (β-score) | p-value | Putative Function in Resistance |
|---|---|---|---|
| NF1 | 3.25 | <0.001 | Negative regulator of RAS signaling; loss activates MAPK pathway.[3] |
| PTEN | 3.11 | <0.001 | Tumor suppressor; loss activates PI3K/AKT pathway.[3] |
| PAICS | 2.98 | <0.001 | Purine biosynthesis; promotes estrogen-independent ERα activity.[3] |
| CSK | 2.87 | <0.005 | Negative regulator of SRC family kinases.[3] |
| TSC1 | 2.75 | <0.005 | Negative regulator of mTOR signaling.[3] |
Table 2: Validation of c-KIT Overexpression in this compound Resistance.
| Cell Line | Treatment | Relative Cell Viability (% of Control) | Fold Change vs. Control |
|---|---|---|---|
| Control (MCF7) | Vehicle | 100% | - |
| Control (MCF7) | This compound (1 µM) | 45% | - |
| c-KIT Overexpression | Vehicle | 102% | 1.02 |
| c-KIT Overexpression | this compound (1 µM) | 85% | 1.89 |
Mandatory Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Workflow for a genome-wide CRISPR knockout screen.
Caption: PAICS-mediated this compound resistance pathway.
Caption: c-KIT-mediated this compound resistance pathway.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Resistance
This protocol outlines the key steps for performing a pooled, genome-wide CRISPRko screen to identify genes whose loss confers resistance to this compound.
1. Materials
-
ERα-positive, this compound-sensitive breast cancer cell line (e.g., MCF7, T47D)
-
GeCKO v2 or similar genome-scale lentiviral sgRNA library
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene or other transduction enhancer
-
This compound (or 4-hydroxytamoxifen, 4-OHT)
-
Puromycin or other selection antibiotic
-
Genomic DNA extraction kit
-
High-fidelity DNA polymerase for PCR
-
Primers for amplifying sgRNA cassettes
-
Next-generation sequencing (NGS) platform
2. Methods
2.1. Lentivirus Production
-
Co-transfect HEK293T cells with the sgRNA library pool and packaging plasmids.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool, centrifuge to remove cell debris, and filter the supernatant.
-
Titer the virus to determine the optimal concentration for transduction.
2.2. Library Transduction
-
Plate the target breast cancer cells (e.g., MCF7).
-
Transduce the cells with the lentiviral library at a low multiplicity of infection (MOI < 0.5) to ensure most cells receive only one sgRNA. A sufficient number of cells must be transduced to maintain a library coverage of at least 200-500 cells per sgRNA.
-
Begin selection with the appropriate antibiotic (e.g., puromycin) 48 hours post-transduction to eliminate non-transduced cells.
2.3. This compound Selection
-
Once selection is complete, collect a baseline cell population (T0).
-
Split the remaining cells into two arms: a control arm treated with vehicle (e.g., DMSO) and a treatment arm treated with a predetermined concentration of this compound (typically IC50-IC80).
-
Culture the cells for 14-21 days, passaging as needed while maintaining library representation.
-
Harvest the cells from both arms at the end of the selection period.
2.4. Sample Preparation and Sequencing
-
Extract genomic DNA from the T0, control, and this compound-treated cell populations.
-
Use a two-step PCR protocol to amplify the integrated sgRNA sequences from the genomic DNA.
-
Purify the PCR products and submit for NGS.
2.5. Data Analysis
-
Align sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Normalize the read counts.
-
Compare the sgRNA abundance in the this compound-treated sample to the control sample.
-
Use algorithms like MAGeCK to identify sgRNAs (and their corresponding genes) that are significantly enriched in the this compound-treated population. These represent candidate resistance genes.
Protocol 2: Validation of a Candidate Resistance Gene
This protocol describes how to validate a top hit from the primary screen using an individual gene knockout.
1. Materials
-
Parental breast cancer cell line used in the screen
-
Lentiviral vector for single sgRNA expression
-
2-4 validated sgRNA sequences targeting the candidate gene
-
Non-targeting control (NTC) sgRNA
-
Reagents for lentivirus production and transduction
-
Reagents for cell viability/proliferation assay (e.g., CellTiter-Glo, crystal violet)
-
Antibody against the target protein for Western blot analysis
2. Methods
2.1. Generation of Single-Gene Knockout Cell Lines
-
Clone individual sgRNAs (both targeting and NTC) into the lentiviral vector.
-
Produce and titer lentivirus for each sgRNA construct.
-
Transduce the parental breast cancer cell line with each virus.
-
Select transduced cells with the appropriate antibiotic. This will generate stable knockout (KO) and control cell pools.
2.2. Confirmation of Knockout
-
Harvest a portion of the KO and NTC cell pools.
-
Perform Western blotting with an antibody specific to the target protein to confirm loss of expression at the protein level.
2.3. Phenotypic Assays
-
Plate equal numbers of KO and NTC cells in multi-well plates.
-
Treat the cells with a dose range of this compound. Include a vehicle control.
-
After 5-7 days, measure cell viability using an appropriate assay.
-
Calculate the relative viability of KO cells compared to NTC cells at each drug concentration. A significant increase in viability for the KO cells in the presence of this compound validates the gene's role in conferring sensitivity.
2.4. Data Analysis
-
Plot dose-response curves and calculate the IC50 for each cell line.
-
Use statistical tests (e.g., two-way ANOVA) to determine if the difference in viability between KO and NTC cells is statistically significant.[3] A rightward shift in the dose-response curve and an increased IC50 for the KO line confirms that loss of the gene confers this compound resistance.
References
- 1. Development and characterization of novel this compound-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. CRISPR-Cas9 screen reveals a role of purine synthesis for estrogen receptor α activity and tamoxifen resistance of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR-Cas9 screen reveals a role of purine synthesis for estrogen receptor α activity and tamoxifen resistance of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling the Cytostatic Effects of Endoxifen: A Guide to Flow Cytometry Analysis of Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Application Note
Endoxifen, a potent active metabolite of tamoxifen, has demonstrated significant anti-proliferative effects in estrogen receptor-positive (ER+) breast cancer cells. A primary mechanism underlying its therapeutic efficacy is the induction of cell cycle arrest, predominantly at the G1 phase. This application note provides a comprehensive guide to analyzing this compound-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining. Furthermore, it delves into the molecular signaling pathways implicated in this process and presents detailed protocols for experimental execution.
Flow cytometry offers a robust and quantitative method to assess the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1][2][3] Propidium iodide, a fluorescent intercalating agent, stoichiometrically binds to DNA, allowing for the discrimination of cell populations based on their fluorescence intensity.[1][4][5] This technique is invaluable for elucidating the cytostatic effects of therapeutic agents like this compound and understanding their mechanism of action.
Data Presentation
The following table summarizes representative quantitative data illustrating the effect of this compound on the cell cycle distribution of ER+ breast cancer cells (e.g., MCF-7) after 48 hours of treatment. It is important to note that these values are illustrative and can vary based on experimental conditions such as cell line, this compound concentration, and treatment duration.
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Vehicle Control) | 52.4 ± 3.1 | 35.2 ± 2.5 | 12.4 ± 1.8 |
| 0.1 | 60.1 ± 2.8 | 28.5 ± 2.1 | 11.4 ± 1.5 |
| 1.0 | 75.8 ± 4.2 | 15.3 ± 1.9 | 8.9 ± 1.2 |
| 5.0 | 82.3 ± 3.9 | 9.8 ± 1.6 | 7.9 ± 1.1 |
Molecular Mechanisms of this compound-Induced Cell Cycle Arrest
This compound exerts its cytostatic effects through a multi-faceted approach, primarily targeting the G1/S checkpoint of the cell cycle. Its mechanisms are both dependent on and independent of the estrogen receptor.
Estrogen Receptor-Dependent Pathway:
As a selective estrogen receptor modulator (SERM), this compound competitively binds to the estrogen receptor alpha (ERα), antagonizing the proliferative effects of estrogen.[6] This binding event leads to a conformational change in the ERα, preventing its interaction with co-activators and subsequent transcription of estrogen-responsive genes that are crucial for cell cycle progression, such as cyclin D1. The downregulation of cyclin D1 prevents the activation of cyclin-dependent kinases 4 and 6 (CDK4/6). Consequently, the retinoblastoma protein (Rb) remains in its active, hypophosphorylated state. Hypophosphorylated Rb binds to and sequesters the E2F transcription factor, thereby inhibiting the transcription of genes required for S-phase entry.
Estrogen Receptor-Independent Pathway:
Recent studies have unveiled that this compound can also induce cell cycle arrest through ER-independent mechanisms. One notable pathway involves the inhibition of Protein Kinase C beta 1 (PKCβ1).[7][8][9] this compound has been shown to bind to and inhibit PKCβ1 kinase activity.[8][9] This inhibition leads to a downstream reduction in the phosphorylation of AKT at the Ser473 residue.[8] The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation. By downregulating AKT phosphorylation, this compound can further contribute to the suppression of cell cycle progression and the induction of apoptosis.[8]
Caption: Signaling pathways of this compound-induced G1 cell cycle arrest.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Line: MCF-7 (ER+ human breast adenocarcinoma cell line) is a commonly used and recommended cell line.
-
Culture Medium: Maintain MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere containing 5% CO2.
-
Seeding: Seed MCF-7 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5 µM).
-
Treatment: Replace the culture medium with fresh medium containing the various concentrations of this compound or a vehicle control (DMSO). Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Caption: Workflow for flow cytometry analysis of cell cycle.
II. Propidium Iodide Staining for Cell Cycle Analysis
This protocol is adapted from widely used methods for preparing cells for DNA content analysis.[1][4][10][11]
Materials:
-
Phosphate-Buffered Saline (PBS), sterile and cold
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
5 ml flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with PBS.
-
Detach the cells using an appropriate method, such as trypsinization.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at approximately 300 x g for 5 minutes.[4]
-
Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging between washes.[4]
-
-
Fixation:
-
Resuspend the cell pellet in 400 µL of cold PBS.[4]
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol drop-wise to the cell suspension.[4] This is a critical step to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes.[4] Fixed cells can be stored at 4°C for several weeks.[4]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet the less dense, fixed cells.[4] Carefully discard the ethanol supernatant.
-
Wash the cell pellet twice with 3 mL of PBS.[4]
-
Resuspend the cell pellet in 50 µL of RNase A solution to ensure only DNA is stained.[4]
-
Add 400 µL of PI staining solution and mix well.[4]
-
Incubate the cells at room temperature for 5-10 minutes, protected from light.[4]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to improve the coefficient of variation (CV) of the peaks.[4]
-
Record at least 10,000 events, ensuring to exclude doublets from the analysis.[4]
-
Analyze the PI fluorescence on a linear scale.[4] The data can then be analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
By following these protocols, researchers can effectively and accurately quantify the impact of this compound on cell cycle progression, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. biocompare.com [biocompare.com]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 6. This compound's molecular mechanisms of action are concentration dependent and different than that of other anti-estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: Immunohistochemical Analysis of Endoxifen-Induced ERα Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) analysis of Estrogen Receptor Alpha (ERα) degradation induced by endoxifen. This compound, an active metabolite of tamoxifen (B1202), has been shown to function as a selective estrogen receptor degrader (SERD), promoting the downregulation of ERα protein levels in breast cancer cells.[1] This characteristic distinguishes it from tamoxifen, which primarily acts as a competitive inhibitor of estrogen binding. Understanding the dynamics of this compound-induced ERα degradation is crucial for the development of more effective endocrine therapies.
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapies targeting ERα are a cornerstone of its treatment. While tamoxifen has been a widely used selective estrogen receptor modulator (SERM), its active metabolite, this compound, exhibits a distinct mechanism of action by inducing the degradation of the ERα protein.[1] This degradation is mediated by the ubiquitin-proteasome pathway, a major cellular machinery for protein turnover. The targeted degradation of ERα by this compound offers a promising therapeutic strategy to overcome resistance to conventional endocrine therapies.
Immunohistochemistry is a powerful technique to visualize and quantify the expression and subcellular localization of proteins within tissue and cell preparations. This document provides detailed protocols for assessing the reduction in ERα protein levels following this compound treatment in both cell lines and xenograft models, enabling researchers to effectively study the pharmacodynamics of this potent antiestrogen.
Data Presentation
The following tables summarize quantitative data on ERα degradation induced by this compound from various in vitro studies. While much of the currently available quantitative data on this compound's effect on ERα levels comes from Western blot analysis, the principles of concentration- and time-dependent degradation can be effectively visualized and quantified using immunohistochemistry.
Table 1: Concentration-Dependent Degradation of ERα by this compound in MCF-7 Cells (Western Blot Analysis)
| This compound Concentration (nM) | ERα Protein Level (% of Control) |
| 0 (Vehicle) | 100% |
| 10 | Reduced |
| 100 | Significantly Reduced |
| 1000 | Maximally Reduced |
Note: This table is a representative summary based on findings that demonstrate a dose-dependent decrease in ERα protein levels with increasing concentrations of this compound.
Table 2: Time-Dependent Degradation of ERα by this compound in MCF-7 Cells (Western Blot Analysis)
| Treatment Duration (hours) with 100 nM this compound | ERα Protein Level (% of Control) |
| 0 | 100% |
| 6 | Significant Decrease |
| 12 | Further Decrease |
| 24 | Maximal Decrease |
Note: This table illustrates the progressive reduction of ERα protein levels over time upon continuous exposure to this compound.
Signaling Pathways and Experimental Workflows
This compound-Induced ERα Degradation Pathway
This compound binding to ERα induces a conformational change in the receptor, marking it for ubiquitination. This process is initiated by an E1 ubiquitin-activating enzyme, followed by an E2 ubiquitin-conjugating enzyme, and finally, an E3 ubiquitin ligase, which specifically recognizes the this compound-bound ERα and attaches a polyubiquitin (B1169507) chain. The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome. While several E3 ligases, such as MDM2 and CHIP, are known to be involved in ERα degradation, the specific E3 ligase responsible for this compound-mediated degradation is an area of ongoing research.[2]
Caption: this compound-induced ERα degradation via the ubiquitin-proteasome pathway.
Experimental Workflow for Immunohistochemical Analysis
The following workflow outlines the key steps for assessing this compound-induced ERα degradation using immunohistochemistry.
Caption: Experimental workflow for immunohistochemical analysis of ERα degradation.
Experimental Protocols
Protocol 1: Immunohistochemistry for ERα in Formalin-Fixed, Paraffin-Embedded (FFPE) Cell Pellets
This protocol is designed for the analysis of ERα expression in cultured breast cancer cells (e.g., MCF-7, T-47D) treated with this compound.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
10% Neutral buffered formalin
-
Ethanol (B145695) (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Charged microscope slides
-
Deparaffinization solutions (Xylene or equivalent)
-
Rehydration solutions (graded ethanol series)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-ERα antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Culture ER-positive breast cancer cells to ~70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for desired time points (e.g., 6, 12, 24 hours).
-
-
Cell Pellet Preparation and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Centrifuge to form a cell pellet.
-
Fix the cell pellet in 10% neutral buffered formalin for 12-24 hours at room temperature.
-
-
Paraffin Embedding:
-
Dehydrate the fixed cell pellet through a graded series of ethanol (70%, 80%, 95%, 100%).
-
Clear the pellet in xylene.
-
Infiltrate and embed the pellet in paraffin wax.
-
-
Sectioning:
-
Cut 4-5 µm thick sections from the paraffin block using a microtome.
-
Float the sections on a water bath and mount them on charged microscope slides.
-
Dry the slides overnight at 37°C or for 1 hour at 60°C.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%) for 3 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the slides in a microwave, pressure cooker, or water bath at 95-100°C for 20 minutes.
-
Allow the slides to cool to room temperature (approximately 20-30 minutes).
-
-
Immunostaining:
-
Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10 minutes.
-
Wash slides with PBS (3 x 5 minutes).
-
Block non-specific binding by incubating with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-ERα antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody (diluted in PBS) for 1 hour at room temperature.
-
Wash slides with PBS (3 x 5 minutes).
-
-
Detection and Visualization:
-
Apply DAB substrate solution and incubate until the desired brown color develops (monitor under a microscope).
-
Rinse slides with distilled water to stop the reaction.
-
Counterstain with hematoxylin for 1-2 minutes to stain the nuclei blue.
-
"Blue" the slides in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope.
-
Quantify ERα staining using methods such as the H-score, which considers both the intensity of staining and the percentage of positive cells. Compare the scores between this compound-treated and control groups.
-
Protocol 2: Immunofluorescence for ERα in Cells Grown on Coverslips
This protocol is suitable for high-resolution imaging and quantification of ERα protein levels in cultured cells.
Materials:
-
ER-positive breast cancer cells
-
Glass coverslips
-
Cell culture medium and supplements
-
This compound (and vehicle control)
-
PBS
-
4% Paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-ERα antibody
-
Secondary antibody: Fluorophore-conjugated goat anti-rabbit IgG (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed ER-positive breast cancer cells onto glass coverslips in a culture dish and allow them to adhere and grow.
-
Treat the cells with this compound and a vehicle control as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Wash the cells on coverslips with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS (3 x 5 minutes).
-
-
Immunostaining:
-
Block non-specific binding with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-ERα antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS (3 x 5 minutes).
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in PBS) for 1 hour at room temperature, protected from light.
-
Wash with PBS (3 x 5 minutes).
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope with appropriate filters.
-
Capture images of multiple fields for each condition.
-
Quantify the fluorescence intensity of ERα staining in the nucleus of individual cells using image analysis software (e.g., ImageJ). Compare the average fluorescence intensity between this compound-treated and control groups.
-
Protocol 3: Immunohistochemistry for ERα in Xenograft Tumor Tissues
This protocol is for the analysis of ERα expression in FFPE sections of breast cancer xenograft tumors from animals treated with this compound.
This protocol follows the same principles as Protocol 1, with the initial steps adapted for tissue samples.
Procedure (Key Differences from Protocol 1):
-
Tissue Collection and Fixation:
-
Excise tumors from xenograft models at the end of the treatment period.
-
Fix the tumors in 10% neutral buffered formalin for 24-48 hours.
-
-
Tissue Processing and Embedding:
-
Process the fixed tumors through graded alcohols and xylene, and embed in paraffin.
-
-
Sectioning and Staining:
-
Follow steps 4-10 from Protocol 1 for sectioning, deparaffinization, rehydration, antigen retrieval, immunostaining, detection, and analysis.
-
Conclusion
The provided application notes and protocols offer a robust framework for the immunohistochemical investigation of this compound-induced ERα degradation. By employing these methods, researchers can effectively visualize and quantify the reduction in ERα protein levels, providing valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent for ER-positive breast cancer. The careful execution of these protocols, coupled with rigorous quantitative analysis, will contribute to a deeper understanding of this important anti-cancer drug and aid in the development of novel treatment strategies.
References
Troubleshooting & Optimization
Troubleshooting Endoxifen Solubility for In Vitro Success: A Technical Guide
Endoxifen, a potent metabolite of tamoxifen, is a critical tool for in vitro research in oncology and endocrinology. However, its hydrophobic nature frequently leads to solubility challenges, potentially compromising experimental validity. This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with this compound in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous buffers but shows good solubility in organic solvents. For in vitro experiments, dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used solvents to prepare concentrated stock solutions.[1][2]
Q2: I observed precipitation after diluting my this compound stock solution in cell culture media. What should I do?
A2: This is a common issue due to this compound's low aqueous solubility. Here are several steps to mitigate precipitation:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be too high. Try using a lower working concentration if your experimental design allows.
-
Optimize Dilution Method: Add the this compound stock solution to your pre-warmed (37°C) cell culture medium dropwise while gently vortexing or swirling. This gradual dilution can prevent "solvent shock" and immediate precipitation.[3]
-
Reduce Solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is minimal, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation.[3]
-
Use a Carrier Protein: In some cases, a carrier protein like bovine serum albumin (BSA) in the final medium can help to keep hydrophobic compounds like this compound in solution.
Q3: What are the recommended concentrations of this compound for cell culture experiments?
A3: The effective concentration of this compound is highly dependent on the cell line and the specific biological endpoint being measured.[4][5][6] However, typical working concentrations in cell culture range from nanomolar (nM) to low micromolar (µM). For example, concentrations between 5–80 nM are physiologically relevant to levels found in the serum of tamoxifen-treated patients.[7] For some studies, concentrations up to 10 µM have been used.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I store my this compound stock solutions?
A4: this compound stock solutions in DMSO or ethanol should be stored at -20°C for long-term stability.[1][8] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Aqueous solutions of this compound are not recommended for storage for more than one day.[1][8]
Troubleshooting Guide: Common In Vitro Issues
This guide addresses specific problems that may arise during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected biological activity.
-
Possible Cause 1: this compound Precipitation.
-
Solution: Visually inspect your working solutions and cell culture plates for any signs of precipitation. If observed, refer to the recommendations in FAQ Q2 . Even if not visible, micro-precipitation can occur. Consider centrifuging your working solution before adding it to the cells and using the supernatant.
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: Ensure proper storage of your stock solutions as described in FAQ Q4 . Prepare fresh working solutions for each experiment from a properly stored stock aliquot. One study has shown that this compound is more stable in solution over several months compared to 4-hydroxytamoxifen (B85900) (4-OHT), which can lose potency due to precipitation.[9][10]
-
-
Possible Cause 3: Suboptimal Drug Concentration.
Issue 2: Observed cytotoxicity not related to the expected pharmacological effect.
-
Possible Cause 1: Solvent Toxicity.
-
Solution: High concentrations of DMSO or ethanol can be toxic to cells. Ensure the final solvent concentration in your cell culture medium is as low as possible, ideally below 0.1% and not exceeding 0.5%.[3] Always include a vehicle control (medium with the same final concentration of solvent) in your experiments to assess the effect of the solvent alone.
-
-
Possible Cause 2: Compound Aggregation.
Quantitative Data Summary
The following tables provide a summary of solubility and concentration data for this compound.
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~2 mg/mL | [1] |
| Ethanol | ~20 mg/mL | [1] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | [1] |
| 1:2 solution of ethanol:PBS (pH 7.2) | ~0.3 mg/mL | [1][8] |
Table 2: Commonly Used In Vitro Concentrations of this compound
| Cell Line(s) | Concentration Range | Biological Effect | Reference |
| MCF-7 | 5-80 nM | Corresponds to IC50 in many ERα+ breast cancer cells | [7] |
| MCF-7, T47D | 1 µM | Development of resistant cell lines | [7] |
| MCF-7 | 10 µM | Upregulation of ERα protein levels | [2] |
| MCF-7, HS 578T, BT-549 | Not specified | Inhibition of cell proliferation | [2] |
| ER+ and ER+/HER2+ cells | >40 nM | Potent growth inhibition | [13] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: (Z)-Endoxifen (MW: 373.49 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM solution, you will need 3.735 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. d. Visually inspect the solution to ensure there is no particulate matter. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a 1 µM this compound Working Solution in Cell Culture Medium
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) complete cell culture medium.
-
Procedure: a. Perform a serial dilution. First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution. Mix gently by pipetting. b. Next, add 100 µL of the 10 µM intermediate solution to 900 µL of cell culture medium to achieve the final 1 µM working concentration. c. Mix gently and use immediately. d. Important: The final DMSO concentration in this working solution is 0.01%. Always calculate and report the final solvent concentration in your experiments.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental handling.
Caption: Key signaling pathways modulated by this compound in vitro.
Caption: General experimental workflow for using this compound in vitro.
Caption: Troubleshooting logic for inconsistent this compound activity.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and characterization of novel this compound-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control | PLOS One [journals.plos.org]
- 11. benchchem.com [benchchem.com]
- 12. Protein Aggregation Patterns Inform about Breast Cancer Response to Antiestrogens and Reveal the RNA Ligase RTCB as Mediator of Acquired Tamoxifen Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing Endoxifen Concentration for In Vivo Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with endoxifen in in vivo experimental models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in mice?
A1: Oral administration of this compound is generally recommended over subcutaneous injection. Oral delivery results in substantially higher and more clinically relevant plasma concentrations of this compound compared to its prodrug, tamoxifen (B1202).[1][2] Subcutaneous administration of tamoxifen, a common practice in many labs, leads to low concentrations of its active metabolites, including this compound, which may not be sufficient to achieve the desired biological effect.[1] This mirrors the pharmacokinetics observed in humans with impaired CYP2D6 metabolism.[1][2]
Q2: What is a target therapeutic concentration of this compound to aim for in my in vivo model?
A2: A plasma concentration of at least 16 nM (approximately 5.97 ng/mL) is often cited as a minimum therapeutic threshold in clinical studies for effective breast cancer recurrence prevention.[3][4] For optimal tumor growth inhibition in xenograft models, a concentration of around 53 nM has been shown to be effective.[5][6][7] However, the optimal concentration is highly dependent on the specific cell line and experimental model.[7][8] Therefore, it is crucial to perform dose-response studies to determine the optimal concentration for your specific experimental setup.
Q3: How does the in vivo metabolism of this compound differ from tamoxifen?
A3: Tamoxifen is a prodrug that requires metabolic activation by cytochrome P450 enzymes, primarily CYP2D6, to be converted into its active metabolites, 4-hydroxytamoxifen (B85900) (4HT) and this compound.[8][9][10] this compound is considered the most important active metabolite due to its higher plasma concentration compared to 4HT.[3] Direct administration of this compound bypasses the need for CYP2D6 metabolism, leading to more consistent and predictable plasma concentrations, which is particularly advantageous in animal models like mice where tamoxifen metabolism can differ significantly from humans.[1][11]
Q4: What are the main signaling pathways affected by this compound?
A4: this compound primarily acts as a selective estrogen receptor modulator (SERM), binding to the estrogen receptor (ERα) and blocking estrogen-induced gene transcription.[8][12][13] This leads to cell cycle arrest and apoptosis in ER-positive cancer cells.[8][9] Additionally, this compound has been shown to be a potent inhibitor of protein kinase C (PKC), a pathway implicated in various cellular processes, including cell growth and proliferation.[9][14] Some studies also suggest that this compound may uniquely target other signaling kinases like ATM and PI3K/AKT.[9]
Troubleshooting Guide
Issue 1: Low or no observable efficacy of this compound in my in vivo experiment.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response study to determine the optimal this compound concentration for your specific animal model and cell line. Measure plasma this compound concentrations to ensure they are within the therapeutic range (aiming for >16 nM and ideally around 53 nM for tumor growth inhibition).[3][5][6][7] |
| Inappropriate Administration Route | Switch to oral administration (e.g., oral gavage or formulated in diet) if you are currently using subcutaneous injections of tamoxifen to generate this compound.[1][2][15][16][17] Direct oral administration of this compound ensures higher bioavailability.[11] |
| Cell Line Resistance | Verify the estrogen receptor alpha (ERα) expression in your cell line. Resistance to this compound can develop through the loss or modification of ERα expression.[7] Authenticate your cell line to rule out contamination or misidentification. |
| Insufficient Treatment Duration | Ensure the duration of this compound treatment is sufficient to observe a biological effect. This will be model-dependent and may require optimization. |
Issue 2: High variability in experimental results between animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | For oral gavage, ensure consistent technique and volume administration across all animals. If using a formulated diet, monitor food intake to ensure all animals are consuming a similar amount of the this compound-containing chow.[18] |
| Variability in Drug Metabolism (if using tamoxifen) | Switch to direct administration of this compound to bypass the variability associated with CYP2D6-mediated metabolism of tamoxifen.[1] |
| Animal Health and Stress | Monitor animal welfare closely. Stress from handling and procedures can impact experimental outcomes.[16][18] Anorexia and weight loss are potential side effects of tamoxifen administration that need to be monitored.[18] |
Data Summary Tables
Table 1: Pharmacokinetic Parameters of this compound in Female Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Oral this compound HCl | 10 | 33.8 ± 2.4 | 0.25 | Data not available |
| 25 | 103 ± 97 | 0.5 | Data not available | |
| 100 | 660 ± 511 | 0.5 | Data not available | |
| 200 | 2,970 ± 100 | 1.0 | Data not available | |
| Subcutaneous this compound HCl | 2.5 | 56.6 ± 24.6 | 0.5 | Data not available |
| 25 | 935 ± 363 | 0.5 | Data not available | |
| Oral Tamoxifen | 20 | 40.8 ± 51.9 (Tamoxifen) | 1.0 | Data not available |
| 26.4 (4HT) | Data not available | Data not available | ||
| 1.9 (this compound) | Data not available | Data not available | ||
| Subcutaneous Tamoxifen | 20 | 49.4 ± 8.6 (Tamoxifen) | 4.0 | Data not available |
| 7.3 (4HT) | Data not available | Data not available | ||
| Not detected (this compound) | Data not available | Data not available |
Data adapted from Reid et al., 2014.[1] Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve. 4HT: 4-hydroxytamoxifen.
Table 2: Clinically Relevant this compound Concentrations and Their Effects
| Concentration (nM) | Concentration (ng/mL) | Experimental Context | Observed Effect | Reference |
| 5 - 180 | 1.86 - 67.1 | Plasma concentrations in women on tamoxifen | Highly variable depending on CYP2D6 metabolism | [8] |
| > 16 | > 5.97 | Clinical studies (adjuvant therapy) | Lower risk of breast cancer recurrence | [3][4] |
| 53 | ~19.7 | MCF7 xenograft model | 100% tumor growth inhibition (Cstasis) | [5][6] |
| 20, 100, 1000 | 7.4, 37.3, 373 | In vitro (MCF7 cells) | Concentration-dependent gene expression changes | [8] |
Experimental Protocols
Protocol 1: Oral Administration of this compound via Gavage in Mice
-
Preparation of this compound Solution:
-
Dissolve this compound hydrochloride in a suitable vehicle such as corn oil. A common concentration used is 10 mg/mL.[19]
-
To aid dissolution, the mixture can be shaken overnight at 37°C.[20]
-
Protect the solution from light by using an amber-colored bottle or wrapping the container in foil.[18][20] Store the prepared solution at 4°C for up to one week.[21]
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the correct volume for the desired dose (e.g., for a 10 mg/kg dose in a 20g mouse, administer 20 µL of a 10 mg/mL solution).
-
Gently restrain the mouse and use a proper-sized feeding needle (e.g., 22-gauge for adult mice) to administer the solution directly into the stomach.[19]
-
Ensure proper technique to avoid aspiration into the lungs.
-
-
Post-Administration Monitoring:
Protocol 2: Blood Sample Collection for Pharmacokinetic Analysis
-
Sample Collection:
-
At predetermined time points after this compound administration, collect blood samples from the mice. Common methods include tail vein, saphenous vein, or terminal cardiac puncture.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Separation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to a clean tube.
-
-
Sample Storage and Analysis:
-
Store the plasma samples at -80°C until analysis.
-
This compound concentrations in plasma are typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. Pharmacokinetics of this compound and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Drug Monitoring of this compound for Tamoxifen Precision Dosing: Feasible in Patients with Hormone-Sensitive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of clinically therapeutic this compound concentrations based on efficacy from human MCF7 breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Physiologically-based pharmacokinetic modeling of tamoxifen and its metabolites in women of different CYP2D6 phenotypes provides new insight into the tamoxifen mass balance [frontiersin.org]
- 11. Bioavailability and Pharmacokinetics of this compound in Female Rats and Dogs: Evidence to Support the Use of this compound to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tamoxifen pathway and possible mechanisms of endocrine resistance in breast cancer cells [pfocr.wikipathways.org]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Refined tamoxifen administration in mice by encouraging voluntary consumption of palatable formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Tamoxifen Administration (Mice) | Animals in Science [queensu.ca]
- 19. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
- 21. Tamoxifen Injection | Xin Chen Lab [pharm.ucsf.edu]
Technical Support Center: Addressing Inter-individual Variability in Endoxifen Levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in endoxifen levels during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the measurement and interpretation of this compound levels.
Question 1: We are observing high inter-patient variability in this compound concentrations despite administering the same dose of tamoxifen (B1202). What are the potential causes?
Answer:
Significant inter-individual variability in plasma concentrations of this compound is a well-documented phenomenon. The primary contributing factors include:
-
Genetic Polymorphisms: Variations in the cytochrome P450 (CYP) enzyme, particularly CYP2D6, are a major source of variability in tamoxifen metabolism. The CYP2D6 gene is highly polymorphic, leading to different enzyme activity levels.[1][2]
-
Patient-Specific Factors: Age and weight can also influence the pharmacokinetics of tamoxifen and its metabolites.[3][4][5][6]
-
Co-medication: Concomitant use of other drugs, especially those that inhibit or induce CYP2D6 activity, can significantly alter this compound levels.[1][3]
-
Patient Adherence: Non-adherence to the prescribed tamoxifen regimen is a significant, non-pharmacological factor that can lead to lower than expected this compound levels.[3][7]
Question 2: Some patients in our study have unexpectedly low this compound levels. How can we systematically investigate the cause?
Answer:
A systematic approach is recommended to identify the root cause of low this compound levels. The following workflow can be employed:
Question 3: Our LC-MS/MS results for this compound quantification are showing high variability and poor reproducibility. What are the common technical pitfalls?
Answer:
High variability in LC-MS/MS assays can stem from several experimental factors. Here are some common causes and troubleshooting steps:
-
Sample Preparation and Extraction: Inconsistent sample handling and extraction can introduce significant variability. It is crucial to standardize these procedures and use internal standards for accurate quantification.
-
Co-elution of Isomers: Ensure your LC-MS/MS method can chromatographically separate critical isomers like (Z)-endoxifen from other forms to prevent overestimation.[8]
-
Instrument Contamination: Contamination from previous samples, mobile phase impurities, or column bleed can lead to high background noise and poor signal-to-noise ratios. Regular system cleaning and the use of guard columns are recommended.
-
Matrix Effects: Components in the biological matrix can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Proper sample clean-up and the use of matrix-matched calibrators can mitigate these effects.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the inter-individual variability of this compound levels.
Question 1: What is the impact of CYP2D6 genetic polymorphisms on this compound levels?
Answer:
The CYP2D6 genotype is a primary determinant of this compound concentrations, explaining a significant portion of the inter-individual variability.[3][4][5][6] Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:
-
Poor Metabolizers (PMs): Carry two non-functional alleles, leading to significantly lower this compound levels.
-
Intermediate Metabolizers (IMs): Have one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in lower than normal this compound levels.
-
Normal Metabolizers (NMs): Possess two functional alleles, leading to expected this compound concentrations.
-
Ultrarapid Metabolizers (UMs): Have multiple copies of functional alleles, which can lead to higher this compound levels.
Question 2: How do different CYP2D6 metabolizer phenotypes affect this compound concentrations?
Answer:
Studies have consistently shown a strong correlation between CYP2D6 metabolizer status and this compound levels. The following table summarizes representative data on this compound concentrations across different phenotypes.
| CYP2D6 Phenotype | Mean this compound Concentration (ng/mL) | Standard Deviation (ng/mL) |
| Poor Metabolizer (PM) | 8.8 | 7.2 |
| Extensive (Normal) Metabolizer (EM/NM) | 22.3 | 11.8 |
Source: Adapted from a review of 29 studies including 13,001 patients.[9][10]
Question 3: What are the key drug-drug interactions to be aware of when studying this compound levels?
Answer:
Concurrent administration of drugs that are strong or moderate inhibitors of the CYP2D6 enzyme can significantly decrease this compound concentrations.[1][3] Examples of such inhibitors include certain selective serotonin (B10506) reuptake inhibitors (SSRIs) like paroxetine (B1678475) and fluoxetine, as well as the antidepressant bupropion.[11][12] Conversely, CYP3A4 inducers, such as rifampin, can also impact tamoxifen metabolism and consequently this compound levels.[1] It is crucial to conduct a thorough review of all concomitant medications in study participants.
Question 4: What is the clinical significance of achieving a certain threshold of this compound concentration?
Answer:
Several studies suggest that a minimum or threshold this compound concentration is necessary for optimal therapeutic effect of tamoxifen. A commonly cited threshold is around 5.97 ng/mL (approximately 16 nM).[13][14][15] Patients with this compound levels below this threshold may have a higher risk of disease recurrence.[14][15] However, the exact threshold and its clinical utility are still areas of active research.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the assessment of this compound levels and their variability.
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a general procedure for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation):
-
Thaw patient plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., deuterated this compound).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 2.7 µm particle size) is commonly used.[13]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol (B129727) with 0.1% formic acid (Solvent B) is typical.[8][13][16]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.[13]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[13]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
-
3. Data Analysis:
-
Construct a calibration curve using known concentrations of this compound standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Protocol 2: CYP2D6 Genotyping
This protocol provides a general overview of the steps involved in CYP2D6 genotyping.
1. DNA Extraction:
-
Extract genomic DNA from whole blood or buccal swabs using a commercially available DNA extraction kit, following the manufacturer's instructions.
2. Genotyping Assay:
-
A variety of methods can be used for CYP2D6 genotyping, including:
-
Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP): This method involves amplifying specific regions of the CYP2D6 gene followed by digestion with restriction enzymes to identify specific alleles.
-
TaqMan Assays: These are real-time PCR-based assays that use fluorescently labeled probes to detect specific single nucleotide polymorphisms (SNPs) and copy number variations (CNVs).[14]
-
DNA Sequencing: This provides the most comprehensive analysis of the CYP2D6 gene but can be more time-consuming and expensive.[14]
-
3. Data Interpretation:
-
Identify the specific CYP2D6 alleles present in each sample (the diplotype).
-
Translate the diplotype into a metabolizer phenotype (PM, IM, NM, UM) using established guidelines, such as those from the Clinical Pharmacogenetics Implementation Consortium (CPIC).[7] An activity score is often calculated based on the function of the identified alleles.
Signaling Pathways and Logical Relationships
This section provides diagrams to visualize key pathways and relationships relevant to this compound variability.
References
- 1. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 15 Tips and Tricks for LC-MS Troubleshooting | Technology Networks [technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CYP2D6 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. ClinPGx [clinpgx.org]
- 13. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of this compound and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methodology for clinical genotyping of CYP2D6 and CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zefsci.com [zefsci.com]
- 16. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of this compound and its metabolites in plasma from women with estrogen receptor positive breast cancer [pubmed.ncbi.nlm.nih.gov]
Endoxifen stability and degradation in cell culture media
Welcome to the Technical Support Center for Endoxifen. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in cell culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For cell culture applications, the stock solution should be diluted into the culture medium to the desired final concentration immediately before use. To avoid solvent-induced cytotoxicity, ensure the final concentration of the organic solvent in the medium is low (typically <0.1% to <0.5%). Stock solutions should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light. While this compound is more stable in solution than 4-hydroxytamoxifen (B85900) (4-OHT), it is good practice to prepare fresh stock solutions every few months.[1][2][3]
Q2: What is the expected stability of this compound in cell culture media?
A2: The stability of this compound in cell culture media is influenced by several factors, including the composition of the medium, the presence of serum, pH, temperature, and light exposure.[4] Generally, this compound is considered more stable than 4-OHT in solution, with its activity remaining potent for up to three months when stored properly.[5][6][7] However, under standard cell culture conditions (37°C, 5% CO₂), degradation can occur. It is crucial to empirically determine the stability of this compound under your specific experimental conditions.[4]
Q3: What factors can influence the stability and activity of this compound in my cell culture experiments?
A3: Several factors can affect this compound's stability and apparent activity:
-
Temperature: Incubation at 37°C can accelerate the degradation of this compound compared to storage at lower temperatures.[4]
-
pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways.[4]
-
Serum Content: this compound binds to serum albumin.[8][9][10][11] This binding can affect the free, active concentration of the drug. It is recommended to use charcoal-stripped fetal bovine serum (FBS) to remove endogenous hormones that could compete with this compound.
-
Phenol (B47542) Red: Phenol red, a common pH indicator in cell culture media, is a weak estrogen mimic and can interfere with the action of anti-estrogens like this compound, especially in estrogen receptor-positive cell lines.[12][13][14][15] Using phenol red-free media is highly recommended for such experiments.
-
Light Exposure: While generally considered insensitive to light under normal laboratory handling, prolonged exposure, especially to UV light, can cause photodegradation.[5][6][7]
-
Cell Line Metabolism: Some cell lines may metabolize this compound, altering its concentration and activity over time.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
-
Possible Cause: Degradation of this compound in the cell culture medium during the experiment.
-
Solution: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂) over a time course relevant to your assay (e.g., 24, 48, 72 hours). Quantify the remaining this compound at each time point using HPLC or LC-MS/MS.[4] Consider refreshing the medium with freshly diluted this compound for longer experiments.
-
-
Possible Cause: Suboptimal drug concentration.
-
Solution: Perform a dose-response curve to determine the optimal IC50 for your specific cell line. Clinically relevant concentrations in patient serum can range from 5 to 80 nM.
-
-
Possible Cause: Binding of this compound to serum proteins, reducing its effective concentration.
-
Solution: Conduct experiments in serum-free or low-serum media to assess the impact of serum on this compound's activity. Be consistent with the type and percentage of serum used across experiments.
-
-
Possible Cause: Interference from phenol red in the medium.
-
Possible Cause: Cell line characteristics, such as low or absent estrogen receptor alpha (ERα) expression.
-
Solution: Verify ERα expression in your cell line using methods like Western blot or qPCR. Ensure your cell line has been authenticated (e.g., via STR profiling).
-
Issue 2: Precipitation observed after adding this compound stock solution to the cell culture medium.
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium.
-
Solution: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently vortexing the medium to facilitate mixing. Consider preparing a less concentrated stock solution to minimize "solvent shock."
-
Below is a logical workflow for troubleshooting inconsistent results in your this compound experiments.
Data on this compound Stability
While comprehensive data on this compound stability in various cell culture media is limited in the public domain, forced degradation studies provide valuable insights into its potential degradation pathways.
Table 1: Summary of this compound Forced Degradation Analysis
| Stress Condition | % Degradation of this compound |
| Acidic | Significant Degradation |
| Basic | Significant Degradation |
| Oxidative | 17.24% |
| Thermal | Degradation Observed |
| Photolytic | Degradation Observed |
Note: The exact percentage of degradation under acidic, basic, thermal, and photolytic conditions was not specified in the source, but was noted as significant.
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound powder
-
DMSO, cell culture grade
-
Your specific cell culture medium (e.g., DMEM), pre-warmed to 37°C
-
Sterile, amber microcentrifuge tubes
-
HPLC system with UV detector
-
HPLC column (e.g., C18 column)
-
Acetonitrile (B52724), HPLC grade
-
Trifluoroacetic acid (TFA) or Ammonium Formate, HPLC grade
-
Water, HPLC grade
2. Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the Medium: Dilute the this compound stock solution into the pre-warmed cell culture medium to a final concentration relevant to your experiments (e.g., 1 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Aliquot Samples: Dispense the this compound-spiked medium into sterile, amber microcentrifuge tubes.
-
Time Points: Incubate the tubes at 37°C and 5% CO₂. Collect samples at various time points (e.g., 0, 8, 24, 48, and 72 hours). The T=0 sample should be processed immediately.
-
Sample Processing:
-
To 100 µL of the medium, add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex thoroughly for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase could be a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Column: A C18 reverse-phase column is commonly used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the absorbance at a wavelength where this compound has a maximum, such as 278 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the concentration of this compound in your samples at each time point by comparing the peak area to the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
The following diagram illustrates the experimental workflow for assessing this compound stability.
This compound Signaling Pathway
This compound primarily exerts its effects through the estrogen receptor (ER) signaling pathway. In ER-positive breast cancer cells, estradiol (B170435) (E2) binds to ERα, leading to receptor dimerization, nuclear translocation, and the recruitment of co-activators to estrogen response elements (EREs) on DNA. This complex initiates the transcription of genes involved in cell proliferation and survival. This compound acts as a selective estrogen receptor modulator (SERM). It competitively binds to ERα, causing a conformational change that promotes the recruitment of co-repressors instead of co-activators to the ERE. This blocks the transcription of estrogen-responsive genes, leading to cell cycle arrest and inhibition of tumor growth.
The diagram below illustrates the classical estrogen receptor signaling pathway and the antagonistic action of this compound.
References
- 1. Bioavailability and Pharmacokinetics of this compound in Female Rats and Dogs: Evidence to Support the Use of this compound to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pascal-usc.primo.exlibrisgroup.com [pascal-usc.primo.exlibrisgroup.com]
- 10. Photodegradation of (E)- and (Z)-Endoxifen in water by ultraviolet light: Efficiency, kinetics, by-products, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 12. Pharmacokinetics of this compound and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 14. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of this compound and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jpharmsci.com [jpharmsci.com]
Preventing batch-to-batch variability of endoxifen in experiments
Welcome to the technical support center for (Z)-Endoxifen. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing batch-to-batch variability and ensuring reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our experimental results between different batches of (Z)-Endoxifen. What are the primary causes?
A1: Batch-to-batch variability of (Z)-Endoxifen in experimental settings is a common issue that can typically be attributed to three main factors:
-
Supplier Quality and Purity: The most critical factor is the purity of the compound and, specifically, the ratio of the desired (Z)-isomer to the less active (E)-isomer. The (E)-isomer is the most common impurity in (Z)-endoxifen preparations[1][2]. Small differences in this isomeric ratio between batches can lead to significant variations in biological activity.
-
Compound Stability and Degradation: (Z)-Endoxifen is sensitive to several environmental factors. It is known to be susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic conditions[3]. Exposure to temperatures above 25°C can also accelerate the conversion of the active (Z)-isomer to the less potent (E)-isomer[1][2].
-
Handling and Storage Practices: Inconsistent handling, such as repeated freeze-thaw cycles of stock solutions, improper solvents, or extended storage of diluted aqueous solutions, can lead to compound precipitation or degradation, altering the effective concentration used in experiments[4].
Q2: What is the recommended solvent for dissolving (Z)-Endoxifen and how should stock solutions be prepared and stored?
A2: (Z)-Endoxifen is soluble in organic solvents like ethanol (B145695) and DMSO[4]. For cell culture experiments, dissolving in 100% ethanol or DMSO is standard practice[4][5].
-
Preparation: Prepare a high-concentration stock solution (e.g., 1-10 mM) in your chosen solvent. Ensure the powder is fully dissolved; sonication can assist with this process[6].
-
Aliquoting: To avoid variability from repeated freeze-thaw cycles, it is crucial to divide the stock solution into single-use aliquots.
-
Storage: Store these aliquots in tightly sealed vials, protected from light, at -20°C or -80°C. Powdered endoxifen should be stored at 2-8°C, desiccated and protected from light[7][8]. Aqueous solutions are not recommended for storage beyond one day[4][9].
Q3: What are the typical concentrations of (Z)-Endoxifen used in in vitro experiments?
A3: The effective concentration of (Z)-Endoxifen is highly dependent on the cell line and the specific endpoint being measured.
-
Clinically Relevant Range: In the serum of patients treated with tamoxifen, this compound concentrations can range from 5 to 80 nM[5].
-
IC50 Values: For many estrogen receptor-positive (ERα+) breast cancer cell lines like MCF-7, the IC50 for inhibiting estrogen-stimulated proliferation is often in the range of 0.01–0.10 µM (10-100 nM)[2][10].
-
Recommendation: It is highly recommended to perform a dose-response curve to determine the optimal concentration and IC50 for your specific experimental model and cell line[11].
Troubleshooting Guides
Guide 1: Low or Inconsistent Biological Activity
This guide addresses the issue of observing lower-than-expected or variable potency of (Z)-Endoxifen in cell-based assays.
| Potential Cause | Recommended Troubleshooting Steps |
| Compound Degradation/Isomerization | 1. Verify Storage: Confirm that both the solid compound and stock solutions have been stored correctly (protected from light, at the recommended temperature). 2. Prepare Fresh Solutions: Always prepare fresh working dilutions for each experiment from a new single-use stock aliquot. Avoid using old or repeatedly thawed stock solutions. 3. Quality Control (QC) Check: If possible, verify the purity and isomeric ratio of your current batch using HPLC. The major impurity to look for is the (E)-isomer[1][2]. |
| Suboptimal Drug Concentration | 1. Perform Dose-Response Analysis: Establish a full dose-response curve to identify the IC50 in your specific cell model. The required concentration can vary significantly between cell lines. 2. Check Literature: Compare your concentration range to published studies using the same cell line to ensure you are working within an effective range[5][11]. |
| Cell Culture Conditions | 1. Use Phenol (B47542) Red-Free Media: Phenol red has weak estrogenic activity and can interfere with the action of antiestrogens. 2. Use Charcoal-Stripped Serum: Standard fetal bovine serum (FBS) contains estrogens. Using charcoal-stripped FBS is critical to remove these endogenous hormones, which would otherwise compete with this compound[12]. |
| Cell Line Resistance | 1. Check Passage Number: High-passage number cells can develop resistance or other phenotypic changes. Use cells from a low-passage, authenticated stock. 2. Confirm ERα Expression: Verify that your cell line expresses the estrogen receptor alpha (ERα), the primary target of this compound. Chronic treatment can sometimes lead to the selection of ERα-negative clones[5]. |
Data Presentation
Table 1: Solubility and Storage of (Z)-Endoxifen
| Parameter | Specification | Source(s) |
| Molecular Weight | 373.49 g/mol | [7][10] |
| Appearance | White to beige powder | [7] |
| Purity (Typical) | ≥98% (by HPLC) | [4][7][13] |
| Solubility in DMSO | ~2 mg/mL | [4][7][14] |
| Solubility in Ethanol | ~20 mg/mL | [4] |
| Aqueous Solubility | Sparingly soluble. ~0.3 mg/mL in a 1:2 ethanol:PBS (pH 7.2) solution. | [4][9] |
| Storage (Solid) | 2-8°C, protected from light, desiccated. | [7][8] |
| Storage (Stock Solution) | -20°C in single-use aliquots. Stable for ≥4 years. | [4] |
| Aqueous Solution Stability | Not recommended for storage for more than one day. | [4][9] |
Experimental Protocols & Visualizations
Protocol 1: Batch Validation via HPLC-UV
To ensure consistency, each new batch of (Z)-Endoxifen should be validated for purity and isomeric composition.
-
Standard Preparation: Prepare a standard solution of your (Z)-Endoxifen batch at a known concentration (e.g., 0.2 mg/mL) in the mobile phase diluent.
-
HPLC System: Use a reverse-phase HPLC system with UV detection.
-
Column: A phenyl-hexyl column is effective for separating Z- and E-isomers[2][15].
-
Mobile Phase: A gradient of methanol (B129727) and a mildly acidic buffer (e.g., 10 mM ammonium (B1175870) formate (B1220265) at pH 4.3) is suitable[1][2].
-
Detection: Set the UV detector to a wavelength of approximately 243-286 nm[4][15].
-
Analysis: Inject the sample. The (Z)-isomer is the major component. Identify and quantify the peak corresponding to the (E)-isomer impurity. The percentage area of the (E)-isomer should be minimal and consistent with the supplier's Certificate of Analysis.
-
Comparison: Compare the purity and isomer profile against previous batches that have yielded consistent experimental results.
Protocol 2: Cell Proliferation Assay (e.g., MCF-7 cells)
-
Cell Culture Preparation: At least 24 hours prior to the experiment, switch cells to phenol red-free medium supplemented with 10% charcoal-stripped fetal bovine serum to remove estrogenic influences[5].
-
Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of (Z)-Endoxifen in 100% DMSO or ethanol. Create single-use aliquots and store at -20°C.
-
Treatment Preparation: On the day of the experiment, thaw a fresh aliquot of the stock solution. Perform serial dilutions in phenol red-free medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Include a vehicle control (medium with the same final percentage of DMSO/ethanol) and a positive control for estrogen-stimulated growth (e.g., 1 nM Estradiol).
-
Treatment Application: Remove the overnight medium from the cells and replace it with the prepared treatment media.
-
Incubation: Incubate the cells for the desired duration (e.g., 5-7 days), which should be optimized for your cell line.
-
Viability Assessment: Measure cell viability using a standard method such as MTT, resazurin, or a commercial kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound's mechanism of action on the ER pathway.
References
- 1. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC⬜MS, and quantitative HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Development and characterization of novel this compound-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (Z)-Endoxifen = 98 HPLC 112093-28-4 [sigmaaldrich.com]
- 8. ≥99% (TLC), powder, PKC inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 14. (Z)-Endoxifen = 98 HPLC 112093-28-4 [sigmaaldrich.com]
- 15. mriglobal.org [mriglobal.org]
Technical Support Center: Identifying and Mitigating Endoxifen's Off-Target Effects in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the off-target effects of endoxifen in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target mechanisms of this compound?
A1: this compound's primary on-target mechanism is as a potent antagonist of the estrogen receptor alpha (ERα), competitively inhibiting the binding of estradiol (B170435) and thereby blocking estrogen-driven cell growth in ER+ cells.[1][2] However, at different concentrations, this compound exhibits several off-target effects. These can be broadly categorized as:
-
Receptor Binding: this compound and its parent compound, tamoxifen, have been shown to interact with various other receptors, including histamine (B1213489) H1 and H3, muscarinic M1, M4, and M5 subtypes, and the dopamine (B1211576) D2 receptor.[3]
-
Ion Channel Inhibition: this compound can inhibit the hERG potassium channel, which can have implications for cardiac safety, although this is more of a clinical concern, it can be relevant in specific cell models (e.g., cardiomyocytes).[4]
-
Signaling Pathway Modulation: At higher, clinically achievable concentrations (around 5 µM), this compound can modulate signaling pathways independently of ERα. A key off-target mechanism is the inhibition of Protein Kinase C beta 1 (PKCβ1), leading to the downregulation of AKT phosphorylation and the induction of apoptosis.[5][6]
Q2: My cells are showing a response to this compound even though they are ER-negative. What could be the cause?
A2: This is a classic indication of an off-target effect. In ER-negative cells, the effects of this compound are not mediated by its canonical interaction with the estrogen receptor. One potential mechanism is the engagement of the G protein-coupled receptor for estrogen (GPR30), which can lead to immunogenic modulation and increased sensitivity to immune cell-mediated killing.[1][7] Additionally, at higher concentrations, the inhibition of the PKC/AKT pathway by this compound can induce apoptosis irrespective of ER status.[5][6]
Q3: At what concentration should I expect to see off-target effects of this compound?
A3: The off-target effects of this compound are highly concentration-dependent.[2][8] While nanomolar concentrations are typically sufficient for ERα antagonism, micromolar concentrations are often required to observe significant off-target effects. For instance, the inhibition of the PKC/AKT pathway and subsequent apoptosis have been observed at this compound concentrations of 5 µM, which are clinically achievable with direct this compound administration.[5][6] It is crucial to perform a dose-response curve for your specific cell line to distinguish between on-target and off-target effects.[8]
Q4: How can I mitigate the off-target effects of this compound in my experiments?
A4: Mitigating off-target effects is crucial for accurately interpreting your results. Here are some strategies:
-
Concentration Control: Use the lowest effective concentration of this compound that targets ERα without significantly engaging off-target pathways. A thorough dose-response analysis is essential.[8]
-
Use of Controls: Include ER-negative cell lines in your experiments to identify responses that are independent of the estrogen receptor.
-
Rescue Experiments: If you hypothesize an off-target interaction, try to rescue the phenotype by overexpressing the target or using a downstream activator. For example, if you suspect AKT pathway inhibition, overexpressing a constitutively active form of AKT could diminish this compound-induced apoptosis.[5]
-
Chemical Probes: Where possible, use more selective chemical probes for the off-target you are investigating to confirm that the observed phenotype is due to that specific interaction.[9]
Troubleshooting Guides
Issue 1: High variability in cell viability assay results with this compound.
-
Possible Cause: Inconsistent cell density and growth phase.
-
Troubleshooting Step: Standardize your cell seeding density and ensure that cells are in the logarithmic growth phase when you begin treatment.[10]
-
-
Possible Cause: Variation in this compound stock solution preparation and storage.
-
Troubleshooting Step: Prepare aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C and protect from light.[11]
-
-
Possible Cause: Presence of estrogenic compounds in the cell culture medium.
-
Troubleshooting Step: Use phenol (B47542) red-free medium and charcoal-stripped serum to eliminate external estrogenic influences that could interfere with this compound's action.[10]
-
-
Possible Cause: Precipitation of this compound upon dilution in aqueous media.
-
Troubleshooting Step: this compound is hydrophobic. To avoid precipitation, perform serial dilutions in pre-warmed (37°C) culture medium and add the stock solution dropwise while gently mixing.[11]
-
Issue 2: Unexpected changes in signaling pathways unrelated to estrogen receptor signaling.
-
Possible Cause: this compound is directly inhibiting other kinases at the concentration used.
-
Possible Cause: The observed effect is downstream of an off-target receptor.
-
Troubleshooting Step: Review literature for known off-target receptors of this compound and its metabolites (e.g., histamine, muscarinic, dopamine receptors).[3] Use specific antagonists for these receptors to see if the this compound-induced effect is blocked.
-
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of this compound
| This compound Concentration | Primary Effect | Associated Pathways/Targets | Reference(s) |
| 5–180 nM | ERα Antagonism | Estrogen Receptor Signaling | [2] |
| > 0.1 µM | Potential for additional non-ERα effects | - | [6] |
| 5 µM | Apoptosis Induction (ER-independent) | PKCβ1 Inhibition, AKT Pathway Downregulation | [5][6] |
Table 2: Solubility and Recommended Concentrations of this compound
| Parameter | Dimethyl Sulfoxide (DMSO) |
| Solubility | 2 mg/mL |
| Recommended Max. Final Concentration in Media | ≤ 0.5% |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound-Induced Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in complete culture medium. A typical starting concentration for the highest dose would be 20 µM.
-
Treatment: Remove the existing medium from the cells and add an equal volume of the 2x this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, crystal violet, or a commercial kit like CellTiter-Glo®.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration. Plot the results and determine the IC50 value.
Protocol 2: Western Blotting for AKT Phosphorylation
-
Cell Treatment: Plate cells and treat with the desired concentrations of this compound (e.g., 0.1 µM and 5 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.
Visualizations
Caption: On-target signaling pathway of this compound via the Estrogen Receptor alpha (ERα).
Caption: Off-target signaling of this compound via PKCβ1/AKT pathway inhibition.
Caption: Logical workflow for troubleshooting unexpected this compound effects.
References
- 1. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Off-Target Interactions and Toxicity of Tamoxifen and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Endoxifen Resistance in Breast Cancer Research
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues encountered when studying endoxifen resistance in breast cancer cell lines. The following information is intended to guide experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: My this compound-resistant cell line is not showing the expected phenotype. What are the common reasons for this?
A1: There are several potential reasons why your this compound-resistant cell line may not exhibit the expected characteristics:
-
Insufficient Duration of Treatment: Developing stable resistance takes time. For MCF-7 cells, chronic treatment with 1 µM this compound for at least 12-24 months is often required to establish a resistant phenotype.[1]
-
Inappropriate Culture Conditions: The presence of estrogen or estrogen-like compounds in the culture medium can interfere with the development of resistance. It is crucial to use phenol (B47542) red-free media and charcoal-stripped fetal bovine serum (FBS) to eliminate confounding estrogenic signals.
-
Cell Line Contamination or Misidentification: Ensure your parental cell line is authentic and free from mycoplasma contamination. Regular cell line authentication using short tandem repeat (STR) profiling is recommended.
-
Loss of Estrogen Receptor Alpha (ERα) Expression: A common characteristic of this compound resistance is the downregulation or complete loss of ERα expression.[1] Verify ERα protein and mRNA levels using Western blot and qPCR, respectively. If ERα levels remain high, the cells may not have acquired true this compound resistance.
Q2: I am not seeing a synergistic effect when combining a CDK4/6 inhibitor with this compound in my resistant cells. What could be the issue?
A2: A lack of synergy between this compound and a CDK4/6 inhibitor in resistant cells could be due to several factors:
-
Complete Loss of ERα: CDK4/6 inhibitors often work synergistically with endocrine therapies by blocking a key signaling pathway that is often upregulated in response to ERα inhibition. If your resistant cell line has completely lost ERα expression, the synergistic mechanism may be absent.
-
Activation of Alternative Resistance Pathways: The resistant cells may have activated other signaling pathways, such as the PI3K/AKT/mTOR or MAPK pathways, that are not targeted by CDK4/6 inhibitors. In such cases, a different combination therapy targeting these alternative pathways may be more effective.
-
Suboptimal Drug Concentrations: Ensure you are using a range of concentrations for both drugs to properly assess synergy. A full dose-response matrix is often required to accurately calculate synergy scores (e.g., using the Bliss independence or Chou-Talalay method).
Q3: What are the key differences between this compound-resistant and tamoxifen-resistant cell line models?
A3: While this compound is an active metabolite of tamoxifen, resistant models can exhibit distinct characteristics. This compound-resistant cells, particularly those derived from MCF-7, often show a more complete loss of ERα and progesterone (B1679170) receptor (PGR) expression compared to 4-hydroxy-tamoxifen (4HT)-resistant models.[1] Consequently, this compound-resistant cells tend to be more cross-resistant to other endocrine therapies.[1] It is important to choose the model that best reflects the clinical scenario you are investigating, as "tamoxifen resistance" in patients may be better modeled by this compound resistance in some cases.[1]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. |
| Drug Concentration Range | Use a wide range of drug concentrations to accurately determine the IC50 value. |
| Incubation Time | Standardize the incubation time with the drug across all experiments. |
| Serum and Phenol Red | Use charcoal-stripped serum and phenol red-free medium to avoid interference with this compound's activity. |
| Metabolic Activity Changes | Be aware that some treatments can alter cellular metabolism, which may affect the readout of metabolic-based assays like MTT. Consider using a non-metabolic assay for viability (e.g., trypan blue exclusion, CellTox Green). |
Issue 2: Poor Quality or Inconclusive Western Blot Results for ERα
| Potential Cause | Troubleshooting Step |
| Low Protein Expression | Ensure you are loading a sufficient amount of total protein (20-30 µg is typical). Use a positive control (e.g., lysate from parental MCF-7 cells) to confirm antibody and protocol efficacy. |
| Antibody Quality | Use a validated antibody specific for ERα. Check the manufacturer's recommendations for optimal antibody concentration. |
| Protein Degradation | Use protease inhibitors in your lysis buffer and keep samples on ice or at 4°C throughout the process. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary. |
Data Presentation: Drug Sensitivity in this compound-Resistant Cells
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various clinically relevant therapies in parental MCF-7 cells and their this compound-resistant (ENDX-R) counterparts.
| Therapeutic Agent | Target/Mechanism | Parental MCF-7 IC50 | ENDX-R MCF-7 IC50 | Fold Change in Resistance |
| This compound | SERM | ~5-15 nM | >1 µM | >66 |
| 4-Hydroxy-tamoxifen (4HT) | SERM | ~5-15 nM | >1 µM | >66 |
| Fulvestrant (ICI) | SERD | ~0.1-0.5 nM | >1 µM | >2000 |
| Palbociclib | CDK4/6 Inhibitor | ~50-100 nM | ~100-200 nM | ~2 |
| Abemaciclib | CDK4/6 Inhibitor | ~20-50 nM | ~50-100 nM | ~2.5 |
| Ribociclib | CDK4/6 Inhibitor | ~80-150 nM | ~150-300 nM | ~2 |
| Alpelisib | PI3Kα Inhibitor | ~200-400 nM | >1 µM | >2.5 |
| Ipatasertib | AKT Inhibitor | ~300-600 nM | >1 µM | >1.6 |
| Everolimus | mTOR Inhibitor | <1 nM | ~1-5 µM | >1000 |
| Venetoclax | BCL2 Inhibitor | ~1-2 µM | ~1-2 µM | ~1 |
Note: IC50 values are approximate and can vary between studies and experimental conditions. The data presented is a synthesis from available literature for illustrative purposes.[1]
Experimental Protocols
Protocol 1: Development of this compound-Resistant Breast Cancer Cell Lines
This protocol describes a method for generating this compound-resistant cell lines from parental ER+ breast cancer cells (e.g., MCF-7, T47D).
-
Cell Culture: Culture parental cells in phenol red-free medium supplemented with 10% charcoal-stripped FBS.
-
Initial Treatment: Begin by treating the cells with 1 µM this compound.
-
Chronic Treatment: Continuously culture the cells in the presence of 1 µM this compound. Change the medium every 2-3 days.
-
Monitoring: Initially, a significant number of cells will die. The surviving cells will begin to proliferate slowly.
-
Passaging: When the cells reach 70-80% confluency, passage them as usual, always maintaining the 1 µM this compound concentration in the medium.
-
Duration: This process can take from 12 to 24 months to establish a stable, resistant cell line.[1]
-
Validation of Resistance:
-
Perform cell viability assays (e.g., MTT) to confirm a significant increase in the IC50 of this compound compared to the parental cell line.
-
Assess ERα and PGR expression via Western blot and qPCR to check for downregulation.
-
Confirm resistance using functional assays like cell migration and colony formation assays in the presence and absence of this compound.[1]
-
Protocol 2: Western Blot for ERα and Downstream Signaling Proteins
-
Cell Lysis:
-
Wash cell monolayers with ice-cold PBS.
-
Add ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto a polyacrylamide gel and run SDS-PAGE to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ERα or other proteins of interest (e.g., p-AKT, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control like β-actin or GAPDH.
Protocol 3: Quantitative PCR (qPCR) for ESR1 and PGR mRNA Expression
-
RNA Extraction:
-
Harvest cells and extract total RNA using a TRIzol-based method or a commercial RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for ESR1 (ERα), PGR (progesterone receptor), and a housekeeping gene (e.g., ACTB, GAPDH).
-
Primer sequences should be validated for specificity and efficiency.
-
-
Thermal Cycling:
-
Perform the qPCR using a standard thermal cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes).
-
40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).
-
Include a melt curve analysis at the end to verify product specificity.
-
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes (ESR1, PGR) to the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the resistant cells to the parental cells.
-
Visualizations
Signaling Pathways in this compound Resistance
The following diagrams illustrate key signaling pathways implicated in the development of resistance to this compound.
Caption: PI3K/AKT/mTOR signaling pathway in this compound resistance.
Caption: MAPK/ERK signaling pathway in this compound resistance.
Experimental Workflow Diagrams
Caption: Workflow for developing and validating this compound-resistant cells.
References
Technical Support Center: Accurate Endoxifen Quantification by LC-MS/MS
Welcome to the technical support center for the refinement of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for accurate endoxifen quantification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is accurate this compound quantification critical in clinical research?
A1: this compound is a potent active metabolite of tamoxifen (B1202), a widely used drug for estrogen receptor-positive (ER+) breast cancer.[1][2][3] Its clinical efficacy is concentration-dependent.[4][5] Therefore, accurate quantification is crucial for therapeutic drug monitoring (TDM), assessing patient adherence, and understanding the impact of genetic polymorphisms (e.g., in CYP2D6) on tamoxifen metabolism.[6][7][8][9]
Q2: What are the most significant challenges in developing a robust LC-MS/MS method for this compound?
A2: The primary challenges include:
-
Isomeric Separation: this compound exists as geometric isomers (E- and Z-isomers), with (Z)-endoxifen being the more active form. Chromatographic separation is essential for accurate quantification of the active isomer.[1][10]
-
Matrix Effects: Biological matrices like plasma and serum are complex and can cause ion suppression or enhancement, leading to inaccurate quantification.[1][11]
-
Analyte Stability: this compound can be susceptible to degradation, particularly due to light and temperature.[10][12] Proper sample handling and storage are critical.
-
Co-eluting Metabolites: Tamoxifen has several metabolites with similar masses and fragmentation patterns, which can interfere with this compound quantification if the method lacks selectivity.[4][5]
Q3: What type of internal standard (IS) is recommended for this compound quantification?
A3: A stable isotope-labeled internal standard, such as N-desmethyl-4-hydroxy tamoxifen-d5 (d5-ENDX), is highly recommended.[1] A deuterated IS closely mimics the chromatographic behavior and ionization characteristics of the analyte, effectively compensating for matrix effects and variations in sample processing.
Q4: How can I assess and mitigate matrix effects?
A4: Matrix effects can be evaluated by post-column infusion experiments or by comparing the response of an analyte in a neat solution versus a matrix-extracted sample.[1][11] To mitigate these effects, consider:
-
Efficient Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering components.
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial.
-
Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for unpredictable matrix effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Column contamination- Inappropriate mobile phase pH- Secondary interactions with the stationary phase | - Reduce injection volume or sample concentration.- Use a guard column and implement a column wash step.- Adjust mobile phase pH to ensure the analyte is in a single ionic state.- Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase. |
| Retention Time Shifts | - Change in mobile phase composition- Fluctuating column temperature- Column degradation- Air bubbles in the pump | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.[13]- Replace the column if it has exceeded its lifetime.- Degas the mobile phase and prime the pumps. |
| Low Signal Intensity or "No Signal" | - Ion suppression from matrix components- Improper mass spectrometer settings (e.g., cone voltage, collision energy)- Analyte degradation- Clogged ion source | - Optimize sample preparation to remove interferences.- Perform compound optimization (tuning) to determine the optimal MS parameters.[13]- Ensure proper sample storage and handling to prevent degradation.[10]- Clean the ion source according to the manufacturer's instructions. |
| Inaccurate Quantification (High Variability) | - Inconsistent sample preparation- Uncompensated matrix effects- Carryover from previous injections- Non-linearity of the calibration curve | - Use an automated liquid handler for precise and consistent sample processing.- Employ a stable isotope-labeled internal standard.- Implement a robust wash method for the autosampler needle and injection port.- Ensure the calibration curve is linear over the expected concentration range of the samples and use appropriate weighting (e.g., 1/x).[1] |
| Overestimation of this compound Concentration | - Co-elution of interfering metabolites with similar mass transitions- Lack of chromatographic separation of isomers | - Develop a highly selective LC method that separates this compound from other tamoxifen metabolites.[4][5]- Ensure baseline separation of (Z)- and (E)-endoxifen. |
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is a common starting point for the extraction of this compound from plasma or serum.
-
To 100 µL of plasma/serum sample, add 20 µL of internal standard working solution (e.g., d5-ENDX in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 water:methanol with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Liquid Chromatography (LC) Conditions
These conditions are designed to achieve separation of this compound isomers and from other tamoxifen metabolites.[1][2][3]
| Parameter | Value |
| Column | Agilent Poroshell 120 EC-C18 (2.1 x 50mm, 2.7 µm) |
| Guard Column | Waters VanGuard HSS T3 (2.1 x 5mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 4.0 | |
| 5.0 | |
| 5.1 | |
| 6.5 |
Tandem Mass Spectrometry (MS/MS) Parameters
These are typical parameters for a triple quadrupole mass spectrometer using positive electrospray ionization (ESI).[1]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 1.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas Flow | 1000 L/hr |
| MRM Transitions | Analyte |
| (Z)-Endoxifen | |
| (E)-Endoxifen | |
| d5-Endoxifen (IS) |
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for this compound quantification.[1][2][3]
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Recovery (%) |
| (Z)-Endoxifen | 0.5 - 500 | 0.5 | < 5% | < 6% | ± 10% | > 90% |
| (E)-Endoxifen | 0.5 - 500 | 0.5 | < 5% | < 7% | ± 11% | > 90% |
Visualizations
Caption: Overview of the LC-MS/MS workflow for this compound quantification.
Caption: A logical guide for troubleshooting common LC-MS/MS issues.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of this compound and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of this compound and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on this compound and 4-hydroxytamoxifen | springermedizin.de [springermedizin.de]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Drug Monitoring of Tamoxifen Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Estimation of tamoxifen metabolite concentrations in the blood of breast cancer patients through CYP2D6 genotype activity score - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
Strategies for improving endoxifen bioavailability in animal models
Welcome to the technical support center for researchers working with endoxifen in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments effectively, with a focus on strategies to improve and maintain consistent this compound bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why should I administer this compound directly instead of its prodrug, tamoxifen (B1202), in my animal model?
A: Direct administration of this compound is recommended to achieve clinically relevant and reproducible plasma concentrations, bypassing the variability associated with tamoxifen metabolism.[1][2] Tamoxifen is a prodrug that requires metabolic activation by cytochrome P450 enzymes, primarily CYP2D6, to be converted into its active metabolites, including this compound.[1][3] Animal models metabolize tamoxifen differently than humans, and genetic polymorphisms in CYP2D6 can lead to significant variations in this compound levels, potentially compromising experimental results.[1][4] Studies in rats, mice, and dogs consistently show that direct oral administration of this compound results in substantially higher and more reliable systemic exposure (AUC) and peak concentrations (Cmax) of this compound compared to an equivalent dose of tamoxifen.[5][6][7][8] For instance, this compound exposure was found to be 100-fold greater in rats and 10-fold greater in dogs when this compound was administered directly compared to a similar dose of tamoxifen.[5][8]
Q2: What is the role of the P-glycoprotein (P-gp) transporter in this compound distribution?
A: this compound is a substrate of the P-glycoprotein (P-gp, ABCB1) efflux transporter.[9][10] P-gp is highly expressed at the blood-brain barrier and actively pumps this compound out of the brain.[9] This action significantly restricts the penetration of this compound into the central nervous system (CNS).[9][10] In studies using P-gp knockout mice (Abcb1a/1b-/-), brain accumulation of this compound was dramatically increased—up to 23-fold higher than in wild-type mice—following direct oral administration.[9] However, the absence of P-gp did not significantly alter systemic plasma concentrations of this compound, indicating its primary role is in tissue distribution (especially brain) rather than oral absorption.[9][10] This is a critical consideration for studies involving brain tumors or CNS effects.
Q3: What is a prodrug strategy to improve this compound's oral bioavailability?
A: A key challenge with direct oral administration of this compound is its susceptibility to rapid first-pass metabolism, particularly O-glucuronidation, which can lower its bioavailability.[3][11] To overcome this, a prodrug approach can be used. One successful example is ZB483, a boronic prodrug of this compound.[11][12] This prodrug is designed to be efficiently converted to this compound in vivo. Pharmacokinetic studies in mice demonstrated that administering ZB483 resulted in a 30- to 40-fold higher plasma concentration of this compound compared to administering an equivalent dose of unconjugated this compound.[3][11] This strategy significantly enhances systemic exposure and has been shown to be more efficacious in inhibiting xenograft tumor growth at lower dosages compared to this compound itself.[3][11]
Troubleshooting Guides
Issue 1: I am observing low and inconsistent plasma levels of this compound after oral administration.
Possible Cause 1: First-Pass Metabolism this compound can be rapidly metabolized in the liver (e.g., via O-glucuronidation) after oral absorption, reducing the amount of active drug that reaches systemic circulation.[3][11]
-
Solution: Consider using a prodrug designed to protect the active molecule from first-pass metabolism. The boronic prodrug ZB483, for example, masks the hydroxyl group susceptible to glucuronidation and leads to markedly enhanced plasma concentrations of this compound upon conversion.[3][11]
Possible Cause 2: Formulation and Solubility Issues this compound, being a hydrophobic molecule, may have poor solubility in simple aqueous vehicles, leading to incomplete dissolution and variable absorption in the gastrointestinal tract.
-
Solution: Ensure the formulation vehicle is appropriate. While specific vehicles used in key studies are often proprietary, consider standard preclinical formulation approaches for poorly soluble compounds, such as suspensions in methylcellulose (B11928114) or solutions in vehicles containing co-solvents like PEG-400 or DMSO (ensure vehicle is appropriate for the animal model and route). For advanced strategies, nanoparticle-based formulations, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve the solubility and absorption of hydrophobic drugs.[13][14]
Issue 2: My data shows poor this compound efficacy in a brain tumor xenograft model, despite achieving adequate systemic plasma levels.
Possible Cause: P-glycoprotein (P-gp) Efflux at the Blood-Brain Barrier this compound is actively transported out of the brain by P-gp, which severely limits its ability to reach therapeutic concentrations within the CNS.[9][10]
-
Solution 1 (Genetic Model): If available, use P-gp deficient mouse models (e.g., Mdr1a/b knockout mice). Studies show this can increase this compound brain concentrations by over 20-fold without altering plasma levels.[9][10] This approach can confirm if P-gp is the limiting factor for efficacy in your model.
-
Solution 2 (Co-administration): Co-administer a potent P-gp inhibitor. While not detailed in the this compound-specific literature found, this is a common pharmacological strategy to increase the CNS penetration of P-gp substrates. Caution: P-gp inhibitors can have broad effects on the pharmacokinetics of other compounds and should be used with careful consideration of controls.
Data Presentation
Table 1: Summary of Single-Dose Oral this compound Pharmacokinetics in Animal Models
| Animal Model | Dose (Oral) | Cmax (µM) | Bioavailability (%) | Key Finding | Reference(s) |
| Mouse | 50 mg/kg | 0.76 | 50% | Plasma concentrations >0.1 µM were maintained for over 8 hours. | [15] |
| 200 mg/kg | 8.0 | >100% | Plasma concentrations >2 µM were maintained for 24 hours. | [15] | |
| Rat | 20 mg/kg | >0.1 | >67% | Oral absorption was linear over the 20-140 mg/kg range. | [5][6] |
| 200 mg/kg | >1.0 | >67% | Therapeutic concentrations were maintained for over 24 hours. | [5][6] | |
| Dog | 15 mg/kg | >1.0 | >50% | Absorption was linear over the 15-100 mg/kg range. | [5][6] |
| 100 mg/kg | >10.0 | >50% | High plasma concentrations were maintained for over 24 hours. | [5][6] |
Table 2: Comparison of this compound Exposure: Direct this compound vs. Tamoxifen Administration
| Animal Model | Drug & Dose (Oral) | Resulting this compound Exposure (AUC) | Fold Increase | Reference(s) |
| Mouse | This compound (50 mg/kg) vs. Tamoxifen (50 mg/kg) | 20-fold greater with this compound | 20x | [15] |
| Rat | This compound (80 mg/kg) vs. Tamoxifen (80 mg/kg) | 100-fold greater with this compound | 100x | [5][6][7] |
| Dog | This compound (30 mg/kg) vs. Tamoxifen (30 mg/kg) | 10-fold greater with this compound | 10x | [5][6][7] |
Experimental Protocols
Protocol 1: Oral Administration of this compound via Gavage in Mice
This protocol describes a general procedure for administering an this compound formulation to mice to assess oral bioavailability.
-
Materials:
-
Z-Endoxifen HCl
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Dosing gavage needles (20-22 gauge, ball-tipped)
-
Appropriately sized syringes (e.g., 1 mL)
-
Analytical balance and weigh boats
-
Mortar and pestle or homogenizer
-
-
Procedure:
-
Animal Preparation: Acclimate female mice (e.g., nude mice for xenograft studies) for at least one week. Fast animals for 4-6 hours prior to dosing, ensuring access to water.
-
Formulation Preparation:
-
Calculate the required amount of this compound and vehicle based on the target dose (e.g., 50 mg/kg) and dosing volume (e.g., 10 mL/kg).
-
Weigh the Z-Endoxifen HCl accurately.
-
Prepare a homogenous suspension by levigating the powder with a small amount of vehicle before gradually adding the remaining volume. Use a vortex or homogenizer to ensure uniformity. Prepare fresh on the day of dosing.
-
-
Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
Gently restrain the mouse and administer the suspension via oral gavage. Ensure the gavage needle is inserted correctly into the esophagus to avoid injury.
-
-
Post-Dosing: Return the mouse to its cage. Provide access to food approximately 2 hours post-dosing. Monitor the animal for any signs of distress.
-
Protocol 2: Pharmacokinetic Sample Collection and Processing
This protocol outlines the steps for collecting blood samples to determine the pharmacokinetic profile of this compound.
-
Materials:
-
Blood collection tubes (e.g., K2-EDTA coated microtubes)
-
Capillary tubes or appropriate syringes for blood collection (e.g., insulin (B600854) syringes)
-
Anesthetic (if terminal collection)
-
Centrifuge
-
Cryovials for plasma storage
-
Dry ice and -80°C freezer
-
-
Procedure:
-
Blood Sampling (Serial Sampling):
-
Collect sparse samples from a cohort of mice at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Typically, 3-4 mice per time point are used.
-
Collect blood (~50-100 µL) from the submandibular or saphenous vein.
-
Immediately transfer the blood into an EDTA-coated microtube and place it on ice.
-
-
Plasma Preparation:
-
Within 30 minutes of collection, centrifuge the blood samples at approximately 2,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the cell pellet.
-
Transfer the plasma to a pre-labeled cryovial.
-
-
Storage and Analysis:
-
Immediately freeze the plasma samples on dry ice and store them at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated analytical method, such as reverse-phase HPLC with fluorescence detection or LC-MS/MS.[6]
-
-
Visualizations
References
- 1. Orally administered this compound is a new therapeutic agent for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Boronic prodrug of this compound as an effective hormone therapy for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proven value of translational research with appropriate animal models to advance breast cancer treatment and save lives: the tamoxifen tale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Bioavailability and Pharmacokinetics of this compound in Female Rats and Dogs: Evidence to Support the Use of this compound to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. P-glycoprotein (ABCB1) transports the primary active tamoxifen metabolites this compound and 4-hydroxytamoxifen and restricts their brain penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, the active metabolite of tamoxifen, is a substrate of the efflux transporter P-glycoprotein (multidrug resistance 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boronic Prodrug of this compound as an Effective Hormone Therapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. Novel Tamoxifen Nanoformulations for Improving Breast Cancer Treatment: Old Wine in New Bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Interpreting conflicting data from endoxifen studies
Welcome to the Technical Support Center for Interpreting Conflicting Data from Endoxifen Studies. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound research. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, alongside detailed experimental protocols and data visualizations.
Frequently Asked Questions (FAQs)
Q1: Why are there conflicting reports on the association between this compound concentration and breast cancer recurrence?
A1: The conflicting data on the association between this compound concentration and recurrence-free survival (RFS) in breast cancer patients treated with tamoxifen (B1202) is a significant point of contention in the field. This discrepancy can be attributed to several factors, including differences in study design, patient populations, methodologies for measuring this compound, and statistical analysis approaches.
Two key studies that highlight this conflict are the retrospective analysis of the Women's Healthy Eating and Living (WHEL) study by Madlensky et al. (2011) and the prospective CYPTAM study. The WHEL study found that women in the lowest quintile of this compound concentration had a higher risk of recurrence[1][2]. In contrast, the CYPTAM study, a prospective trial, did not find a significant association between this compound concentrations and RFS[3][4][5].
Potential reasons for these conflicting findings include:
-
Study Design: The WHEL study was a retrospective analysis, which can be subject to selection bias and confounding variables not accounted for in the original study design. The CYPTAM study was prospective, which is generally considered a more robust design for establishing causal relationships[1][3].
-
Patient Population: The characteristics of the patient populations in these studies differed. For instance, the WHEL study enrolled women 2 to 48 months after their initial breast cancer diagnosis, whereas the CYPTAM study enrolled patients up to a maximum of one year after starting tamoxifen[6][7][8]. These differences in enrollment timing could influence the patient cohorts and outcomes observed.
-
Statistical Analysis: The statistical plans and endpoints differed between studies. The CYPTAM study's primary endpoint was the association of RFS with this compound concentrations, while the WHEL study's analysis was a secondary objective[1][3].
Q2: Is there a consensus on the therapeutic threshold for this compound concentration?
A2: There is currently no universally accepted therapeutic threshold for this compound concentration. Different studies have proposed various cutoff values, leading to a lack of consensus. This variability in proposed thresholds contributes to the difficulty in clinically implementing therapeutic drug monitoring for tamoxifen.
For example, the analysis of the WHEL study suggested a threshold, with patients in the lowest quintile of this compound levels having worse outcomes[1][2]. Other studies have also proposed different thresholds, but none have been prospectively validated and widely adopted. The lack of a clear threshold makes it challenging to define "sub-therapeutic" levels of this compound in a clinical setting.
Q3: What is the role of CYP2D6 genotype in predicting this compound levels and clinical outcomes?
A3: The cytochrome P450 2D6 (CYP2D6) enzyme is primarily responsible for the metabolic conversion of tamoxifen to its active metabolite, this compound[9][10][11]. Genetic variations (polymorphisms) in the CYP2D6 gene can lead to different enzyme activity levels, which in turn affect the concentration of this compound in the blood. Individuals can be classified into different metabolizer phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers.
While the influence of CYP2D6 genotype on this compound concentrations is well-established, its impact on clinical outcomes in patients treated with tamoxifen is a subject of ongoing debate with conflicting study results[12]. Some studies have suggested that patients who are poor or intermediate metabolizers have worse clinical outcomes, while other large studies have not found a significant association. This discrepancy may be due to the complex nature of tamoxifen metabolism, which involves other enzymes as well, and other patient-specific factors.
Troubleshooting Guides
Guide 1: My experimental results on this compound's efficacy are inconsistent with published data.
If your in-vitro or in-vivo experimental results on this compound's efficacy are not aligning with published studies, consider the following troubleshooting steps:
-
Review Experimental Protocols: Carefully compare your methodology with those of the studies you are trying to replicate. Pay close attention to:
-
Cell Lines/Animal Models: Ensure the genetic background and characteristics of your models are comparable.
-
This compound Formulation and Concentration: Verify the source, purity, and stability of your this compound. Different salt forms or formulations can have different properties.
-
Treatment Duration and Dosing Schedule: Minor variations can lead to significant differences in outcomes.
-
Assay Methods: The methods used to assess cell proliferation, apoptosis, or tumor growth should be validated and comparable.
-
-
Consider the Source of Conflicting Data: As highlighted in the FAQs, published literature on this compound is not always consistent. Your results may align with one set of studies but not another. It is crucial to critically evaluate the methodologies of the conflicting studies to understand the potential sources of discrepancy.
-
Data Analysis: Re-evaluate your statistical analysis methods. Ensure they are appropriate for your experimental design and that you have sufficient statistical power to detect meaningful differences.
Guide 2: I am observing unexpected toxicity in my experiments with this compound.
If you are encountering higher-than-expected toxicity with this compound, consider these points:
-
Dose and Concentration: High concentrations of this compound can lead to off-target effects and toxicity. Re-verify your dosing calculations and the concentration of your stock solutions. Some studies have shown that dose escalation of tamoxifen to increase this compound levels does not lead to increased toxicity, while others have associated higher metabolite concentrations with certain side effects[13][14][15][16][17][18].
-
Direct this compound vs. Tamoxifen Administration: Studies directly administering Z-endoxifen have reported on its safety profile. Compare the adverse events reported in these trials with your observations[19][20][21][22][23]. The toxicity profile of directly administered this compound may differ from that seen when it is metabolized from tamoxifen.
-
Cellular Context: The sensitivity of different cell lines or animal models to this compound can vary significantly. The toxicity you are observing may be specific to your experimental system.
Data Presentation: Comparison of Key Conflicting Studies
Table 1: Comparison of Patient and Study Characteristics
| Characteristic | Madlensky et al. (WHEL Study) | CYPTAM Study |
| Study Design | Retrospective analysis of a randomized controlled trial | Prospective observational cohort study |
| Number of Patients | 1,370 | 667 |
| Inclusion Criteria | Women with early-stage, ER-positive breast cancer enrolled in the WHEL study | Pre- and postmenopausal women receiving adjuvant tamoxifen for newly diagnosed breast cancer |
| Enrollment Timing | 2 to 48 months after diagnosis | Within 12 months of starting tamoxifen |
| Menopausal Status | Not specified as a primary stratification | Pre- and postmenopausal |
Table 2: Comparison of Methodologies and Key Findings
| Parameter | Madlensky et al. (WHEL Study) | CYPTAM Study |
| This compound Measurement | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) | High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) |
| Primary Endpoint | Association of tamoxifen metabolite concentrations with breast cancer outcomes | Association of this compound concentrations and CYP2D6 genotypes with relapse-free survival |
| Key Finding | Women in the lowest quintile of this compound concentration had a 26% higher recurrence rate (HR = 0.74 for upper four quintiles vs. lowest) | No significant association found between this compound concentrations and relapse-free survival (adjusted HR = 0.991) |
Experimental Protocols
Protocol 1: this compound and Metabolite Quantification by LC-MS/MS (Based on Madlensky et al. 2011)
This protocol provides a general overview of the methodology used in the WHEL study for quantifying tamoxifen and its metabolites. For detailed parameters, refer to the original publication.
-
Sample Preparation:
-
Serum samples are thawed and an internal standard is added.
-
Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).
-
The sample is centrifuged, and the supernatant is collected.
-
The supernatant is dried and then reconstituted in the mobile phase.
-
-
LC-MS/MS Analysis:
-
An aliquot of the reconstituted sample is injected into the LC-MS/MS system.
-
Separation of tamoxifen and its metabolites is achieved using a C18 reverse-phase column with a gradient elution.
-
Detection and quantification are performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions are monitored for each analyte and the internal standard.
-
-
Data Analysis:
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of each analyte in the samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.
-
Protocol 2: CYP2D6 Genotyping (General Overview)
Various methods can be used for CYP2D6 genotyping. The AmpliChip CYP450 Test, as used in the CYPTAM study, is one such method[3][4][5]. A general workflow is as follows:
-
DNA Extraction: Genomic DNA is extracted from whole blood or other patient samples.
-
PCR Amplification: Specific regions of the CYP2D6 gene are amplified using polymerase chain reaction (PCR).
-
Genotyping Analysis: The amplified DNA is analyzed for the presence of specific single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) that are characteristic of different CYP2D6 alleles. This can be done using various techniques, including microarray analysis (as with the AmpliChip), real-time PCR, or DNA sequencing.
-
Phenotype Prediction: Based on the identified alleles, the patient's CYP2D6 metabolizer phenotype (e.g., poor, intermediate, extensive, ultrarapid) is predicted.
Mandatory Visualizations
Tamoxifen Metabolic Pathway
Caption: Simplified metabolic pathway of tamoxifen to its active metabolite, this compound.
Estrogen Receptor Signaling Pathway
Caption: Simplified diagram of this compound's mechanism of action on the estrogen receptor signaling pathway.
References
- 1. Tamoxifen metabolite concentrations, CYP2D6 genotype, and breast cancer outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tamoxifen Metabolite Concentrations, CYP2D6 Genotype and Breast Cancer Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tamoxifen Pharmacogenetics and Metabolism: Results From the Prospective CYPTAM Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Redirecting to https://onderzoekmetmensen.nl/en/trial/23389 [onderzoekmetmensen.nl]
- 7. Exposome-Explorer - WHEL (Women's Healthy Eating and Living) (Cohort) [exposome-explorer.iarc.fr]
- 8. A randomized trial of the effect of a plant-based dietary pattern on additional breast cancer events and survival: the Women's Healthy Eating and Living (WHEL) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism and transport of tamoxifen in relation to its effectiveness: new perspectives on an ongoing controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. Influence of CYP2D6 polymorphisms on tamoxifen side effects in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CYP2D6 genotype- and this compound-guided tamoxifen dose escalation increases this compound serum concentrations without increasing side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tamoxifen Dose Escalation in Patients With Diminished CYP2D6 Activity Normalizes this compound Concentrations Without Increasing Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The impact of this compound-guided tamoxifen dose reductions on endocrine side-effects in patients with primary breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Clinical and biomarker predictors of side effects from tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic Drug Monitoring of this compound for Tamoxifen Precision Dosing: Feasible in Patients with Hormone-Sensitive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Facebook [cancer.gov]
- 21. targetedonc.com [targetedonc.com]
- 22. First-in-Human Phase I Study of the Tamoxifen Metabolite Z-Endoxifen in Women With Endocrine-Refractory Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound for Breast Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Technical Support Center: Optimizing Storage Conditions for Endoxifen Potency
For researchers, scientists, and drug development professionals utilizing endoxifen, maintaining its potency and stability is critical for reproducible and reliable experimental outcomes. This technical support center provides detailed guidance on optimal storage conditions, troubleshooting common issues related to potency loss, and standardized protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability.[1][2] Under these conditions, it is reported to be stable for at least two to four years.[1][2] Some suppliers suggest that storage at +4°C is suitable for shorter periods.[3]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: this compound stock solutions, typically prepared in organic solvents like DMSO, ethanol, or dimethylformamide (DMF), should also be stored at -20°C.[1] For maximal stability, it is recommended to purge the solvent with an inert gas before dissolving the this compound to minimize oxidation.[1][2] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
Q3: How stable is this compound in aqueous solutions?
A3: this compound is sparingly soluble and significantly less stable in aqueous buffers. It is strongly recommended not to store aqueous solutions of this compound for more than one day.[1][2] For experiments requiring aqueous dilutions, it is best to prepare them fresh from a stock solution in an organic solvent immediately before use.
Q4: What is the primary cause of this compound degradation?
A4: The most significant degradation pathway for this compound under common laboratory conditions is the isomerization of the biologically active (Z)-isomer to the less potent (E)-isomer.[4][5] This conversion is accelerated by increased temperatures.[4] this compound is also susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic conditions.[5]
Q5: Can I store my this compound solution at room temperature?
A5: Storing this compound solutions at room temperature is not recommended. Studies have shown that isomerization and degradation can occur at temperatures above 25°C.[4] One study on various compounds in DMSO showed a significant decrease in compound integrity after prolonged storage at room temperature.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments that could be related to this compound storage and stability.
| Problem | Possible Cause | Troubleshooting Steps & Recommendations |
| Reduced or inconsistent bioactivity in cell-based assays. | 1. Degradation of this compound stock solution: Repeated freeze-thaw cycles or improper storage temperature may have led to degradation. 2. Isomerization: Storage at temperatures above -20°C could have led to the conversion of the active (Z)-isomer to the less active (E)-isomer. 3. Precipitation: this compound may have precipitated out of the solution, especially in aqueous media. | 1. Use a fresh aliquot: Always use a fresh, properly stored aliquot for each experiment. 2. Verify storage conditions: Ensure that the stock solution has been consistently stored at -20°C. 3. Check for precipitation: Visually inspect the solution for any precipitates before use. If precipitation is suspected, briefly warm the solution and vortex to redissolve. 4. Perform a potency check: If possible, run a quality control check of your this compound stock using a reference standard and an analytical method like HPLC. |
| Unexpected peaks in HPLC analysis of the this compound sample. | 1. Presence of the (E)-isomer: An additional peak could correspond to the (E)-isomer of this compound. 2. Degradation products: Exposure to harsh conditions (e.g., strong acids/bases, oxidants, light) may have generated degradation products. | 1. Confirm peak identity: If you have access to an (E)-endoxifen standard, you can confirm the identity of the unexpected peak. 2. Review handling procedures: Ensure that the this compound has not been exposed to incompatible materials or harsh chemical environments.[7] 3. Perform a forced degradation study: To identify potential degradation products, you can subject a small sample of your this compound to forced degradation conditions and analyze the resulting chromatogram. |
| Variability in results between different batches of this compound. | 1. Different initial purity: The purity of different batches of this compound may vary. 2. Different isomeric ratio: The initial ratio of (Z)- to (E)-isomers might differ between batches. | 1. Request Certificate of Analysis (CoA): Always obtain the CoA for each batch of this compound to verify its purity and isomeric composition. 2. Standardize with a reference standard: If possible, qualify each new batch against a well-characterized internal reference standard. |
Data on this compound Stability
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Reference |
| Solid | N/A | -20°C | ≥ 2 years | [1] |
| Solid | N/A | -20°C | ≥ 4 years | [2] |
| Solid | N/A | +4°C | Short-term | [3] |
| Solution | DMSO, Ethanol, DMF | -20°C | Months (in DMSO) | [1][7] |
| Aqueous Solution | Aqueous Buffer | Not Recommended | ≤ 1 day | [1][2] |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Observed Degradation | Reference |
| Acidic | 0.1 N H₂SO₄ for 24 hrs | Significant degradation | [8] |
| Basic | 0.1 N KOH for 24 hrs | Degradation observed | [8] |
| Oxidative | Not specified | 17.24% reduction in peak area | [5] |
| Thermal | 70°C for 24 hrs | Degradation observed | [8] |
| Photolytic | UV light | Degradation observed | [5] |
Experimental Protocols
Protocol 1: Assessment of this compound Purity and Isomeric Ratio by HPLC
This protocol provides a general method for the analysis of this compound purity and the quantification of its (Z) and (E) isomers.
1. Materials and Reagents:
-
This compound sample
-
(Z)-Endoxifen reference standard
-
(E)-Endoxifen reference standard (if available)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium (B1175870) formate
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., Phenomenex C18, 250 x 4.6 mm, 5 µm)[8]
2. Chromatographic Conditions (Example): [4][8]
-
Mobile Phase: A gradient of methanol and water containing 10 mM ammonium formate, pH 4.3.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration within the linear range of the assay (e.g., 10-100 µg/mL).
4. Analysis:
-
Inject the prepared sample, reference standards, and a blank (mobile phase) into the HPLC system.
-
Identify the peaks for (Z)-endoxifen and (E)-endoxifen based on their retention times compared to the reference standards.
-
Calculate the purity of the this compound sample and the ratio of the (Z) and (E) isomers based on the peak areas.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a procedure for intentionally degrading this compound to understand its stability profile.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N HCl. Incubate at room temperature for a defined period (e.g., 24 hours). Neutralize with 0.1 N NaOH before analysis.[8]
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a defined period (e.g., 24 hours). Neutralize with 0.1 N HCl before analysis.[8]
-
Oxidative Degradation: Mix the this compound solution with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate a solid sample of this compound at an elevated temperature (e.g., 70°C) for a defined period (e.g., 24 hours).[8] Dissolve the sample in a suitable solvent for analysis.
-
Photodegradation: Expose a solution of this compound to a UV light source (e.g., 254 nm) for a defined period.[9] Keep a control sample wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze the stressed samples and a non-stressed control sample using the HPLC method described in Protocol 1.
-
Compare the chromatograms to identify degradation products and quantify the loss of the parent this compound peak.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting workflow for reduced this compound bioactivity.
References
- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC⬜MS, and quantitative HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpharmsci.com [jpharmsci.com]
- 9. SOP for Forced Degradation Study [m-pharmainfo.com]
Challenges in developing clinically relevant endoxifen concentrations in vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with endoxifen. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of achieving and maintaining clinically relevant this compound concentrations in in vitro experimental models.
Frequently Asked Questions (FAQs)
Q1: What are clinically relevant concentrations of this compound, and what levels should I target in my in vitro experiments?
A1: Achieving clinically relevant concentrations is crucial as this compound's mechanisms of action are highly concentration-dependent.[1][2][3] High concentrations can induce cell cycle arrest and apoptosis, effects not observed at lower levels.[1][3] Clinical studies have proposed a therapeutic threshold for plasma this compound concentrations to ensure optimal treatment efficacy. While various thresholds have been suggested, a key study associated a concentration of 5.97 ng/mL (approximately 16 nM) with a lower chance of breast cancer relapse.[4][5][6] Other analyses have proposed similar or lower thresholds.[5][6] For optimal tumor growth inhibition, pharmacokinetic-pharmacodynamic (PK-PD) modeling from xenograft models predicts that this compound concentrations greater than 40 nM are required.[7]
To simulate different patient populations, researchers can target concentrations observed in individuals with varying CYP2D6 enzyme activity, the key enzyme in converting the prodrug tamoxifen (B1202) to this compound.[4][8]
| CYP2D6 Metabolizer Status | Median this compound Plasma Concentration (nmol/L) | Approximate Concentration (ng/mL) |
| Poor Metabolizer (PM) | 7.6 | ~2.8 |
| Intermediate Metabolizer (IM) | 21.5 | ~8.0 |
| Normal/Extensive Metabolizer (NM/EM) | 31.5 | ~11.7 |
This table summarizes data from a prospective trial in patients taking 20 mg/day of tamoxifen. Concentrations can exhibit high interindividual variability.[4]
Q2: Why is it difficult to work with this compound in vitro?
A2: Researchers face several key challenges when working with this compound in cell culture models:
-
Solubility: this compound is sparingly soluble in aqueous buffers.[9] It is typically dissolved in organic solvents like ethanol (B145695) or DMSO first, which must then be carefully diluted in cell culture media to avoid precipitation.[9]
-
Stability and Isomerization: The biologically active Z-isomer of this compound can isomerize to the less active E-isomer in solution.[10][11] Furthermore, some tamoxifen metabolites like 4-hydroxytamoxifen (B85900) (4-OHT) can lose potency over time in solution due to precipitation.[12] While this compound is reported to be more stable in solution than 4-OHT, careful preparation and storage are still necessary.[12]
-
Protein Binding: this compound binds to serum albumin, which is a major component of fetal bovine serum (FBS) used in cell culture media.[13][14] This binding sequesters the compound, reducing the "free" concentration available to interact with cells. This can lead to a significant discrepancy between the nominal concentration added to the media and the biologically active concentration.
-
Concentration-Dependent Effects: The biological effects of this compound are strictly dependent on its concentration.[2][15] Suboptimal concentrations may not produce the desired anti-estrogenic effects, while excessively high, non-physiological concentrations could lead to off-target effects.[1][7]
Troubleshooting Guide
Problem 1: My this compound is precipitating out of the cell culture medium.
| Possible Cause | Solution |
| Poor Aqueous Solubility | This compound has limited solubility in water-based solutions.[9] Prepare a high-concentration stock solution in 100% ethanol or DMSO.[9][16] For the final working concentration, dilute the stock solution with the aqueous buffer or medium of choice. A 1:2 solution of ethanol:PBS has been shown to dissolve this compound at approximately 0.3 mg/mL.[9] It is not recommended to store aqueous solutions for more than one day.[9] |
| Solvent Shock | Adding a large volume of organic solvent stock directly to the aqueous medium can cause the compound to crash out of solution. Perform serial dilutions or add the stock solution dropwise while gently vortexing the medium to ensure proper mixing. |
| High Final Concentration | Attempting to achieve very high concentrations (e.g., >10 µM) may exceed the solubility limit in the final medium, even with a proper dilution procedure. Verify the solubility limits for your specific media and FBS concentration. |
Problem 2: I'm not observing the expected anti-proliferative effect on my ER-positive breast cancer cells (e.g., MCF-7, T-47D).
| Possible Cause | Solution |
| Suboptimal Drug Concentration | The anti-proliferative effects of this compound are highly concentration-dependent.[17] Concentrations seen in CYP2D6 poor metabolizers may be insufficient to produce full anti-estrogen effects.[1] Ensure your working concentration is sufficient to inhibit estrogen-induced proliferation. IC50 values for tamoxifen and its active metabolites can be in the micromolar range depending on the cell line and assay conditions.[18][19] |
| High Serum (FBS) Concentration | This compound binds to serum albumin.[13][14] Standard media containing 10% FBS can sequester a significant portion of the this compound, reducing the free, biologically active concentration. Consider reducing the FBS concentration (e.g., to 5% or using charcoal-stripped serum) to increase the free fraction of the drug. Be aware that altering serum concentration can also affect cell health and growth rates. |
| Cell Line Resistance | The specific cell line may have intrinsic or acquired resistance to anti-estrogens. Ensure the cell line is authenticated and known to be sensitive to this compound or tamoxifen. Long-term culture can sometimes lead to resistant phenotypes.[20] |
| Degraded Compound | Improperly stored stock solutions may lose potency over time.[12] Prepare fresh stock solutions and store them appropriately (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). |
Experimental Protocols & Data
Protocol: Cell Viability (MTT) Assay for IC50 Determination
This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of this compound in ER-positive breast cancer cell lines like MCF-7 or T-47D.
-
Cell Seeding: Plate cells (e.g., MCF-7, T-47D) in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.[18]
-
Compound Preparation: Prepare a high-concentration stock of this compound in DMSO or ethanol. Create a serial dilution series of this compound in the appropriate cell culture medium.
-
Treatment: After 24 hours, replace the existing medium with medium containing varying concentrations of this compound or vehicle control (e.g., 0.1% ethanol).[20]
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).[18]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to convert the MTT dye into formazan (B1609692) crystals.[18]
-
Solubilization: Remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.[18]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a plate reader.[18]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Reference IC50 Values
The IC50 values for tamoxifen's active metabolites can vary significantly based on the cell line and experimental conditions.
| Compound | Cell Line | Reported IC50 (µM) |
| 4-Hydroxytamoxifen | MCF-7 | 12 |
| 4-Hydroxytamoxifen | T-47D | 15 |
| Tamoxifen | MCF-7 / T-47D | Data varies widely |
Note: The table provides reference values for 4-hydroxytamoxifen, which has potency similar to this compound.[1][18] this compound at 10 µM is strongly growth inhibitory for most breast cancer cell lines.[21]
Visualizations
Tamoxifen Metabolic Activation Pathway
The prodrug tamoxifen requires metabolic conversion to its active metabolites, 4-hydroxytamoxifen (4-OHT) and this compound, to exert its potent anti-estrogenic effects. The cytochrome P450 enzyme CYP2D6 plays a critical role in this bioactivation process.[8][22]
References
- 1. droracle.ai [droracle.ai]
- 2. journals.plos.org [journals.plos.org]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Factors affecting inter-individual variability in this compound concentrations in patients with breast cancer: results from the prospective TOTAM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Exposure–response analysis of this compound serum concentrations in early-breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physiologically Based Pharmacokinetic Modeling of Tamoxifen and its Metabolites in Women of Different CYP2D6 Phenotypes Provides New Insight into the Tamoxifen Mass Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Influence of the length and positioning of the antiestrogenic side chain of this compound and 4-hydroxytamoxifen on gene activation and growth of estrogen receptor positive cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mriglobal.org [mriglobal.org]
- 12. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Locating the binding sites of anticancer tamoxifen and its metabolites 4-hydroxytamoxifen and this compound on bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Binding of antitumor tamoxifen and its metabolites 4-hydroxytamoxifen and this compound to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (Z)-Endoxifen = 98 HPLC 112093-28-4 [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. Pharmacological Inhibition of MCT4 Reduces 4-Hydroxytamoxifen Sensitivity by Increasing HIF-1α Protein Expression in ER-Positive MCF-7 Breast Cancer Cells [jstage.jst.go.jp]
- 19. researchgate.net [researchgate.net]
- 20. Development and characterization of novel this compound-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. CYP2D6 Genotyping and Tamoxifen: An Unfinished Story in the Quest for Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for CYP2D6 Genetic Variations in Endoxifen Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with endoxifen and accounting for Cytochrome P450 2D6 (CYP2D6) genetic variations in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the significance of CYP2D6 genetic variation in tamoxifen (B1202) and this compound research?
A1: The enzyme CYP2D6 is crucial for the metabolism of tamoxifen, a prodrug, into its most active metabolite, this compound.[1][2][3] Genetic variations (polymorphisms) in the CYP2D6 gene can lead to significant differences in enzyme activity, which in turn affects the concentration of this compound in the plasma.[1][2][4] This variability is critical because this compound has a much greater affinity for the estrogen receptor and is a more potent anti-estrogen than tamoxifen itself.[2] Consequently, a patient's CYP2D6 genotype can influence their response to tamoxifen treatment.
Q2: What are the different CYP2D6 metabolizer phenotypes and how are they determined?
A2: Individuals are categorized into different metabolizer phenotypes based on their CYP2D6 genotype, which is the combination of two alleles (a diplotype).[5] These phenotypes range from no enzyme activity to increased enzyme activity:[5]
-
Poor Metabolizers (PMs): Have no functional CYP2D6 enzyme activity.[5]
-
Intermediate Metabolizers (IMs): Exhibit decreased enzyme activity.[5]
-
Normal Metabolizers (NMs): Have normal enzyme activity.[5]
-
Ultrarapid Metabolizers (UMs): Show increased enzyme activity, often due to gene duplications.[5]
Phenotype is predicted using an activity score (AS) system, where each allele is assigned a value based on its function (e.g., no function = 0, decreased function = 0.5, normal function = 1). The sum of the values for both alleles gives the diplotype's activity score.[5][6]
Q3: How much do this compound concentrations vary between different CYP2D6 phenotypes?
A3: this compound concentrations are significantly associated with the CYP2D6 metabolizer phenotype.[3][7] Studies have shown that mean this compound concentrations are substantially lower in Poor Metabolizers (PMs) compared to Normal Metabolizers (NMs).[8][9] For example, one review reported mean this compound concentrations of 8.8 ± 7.2 ng/mL in PMs versus 22.3 ± 11.8 ng/mL in NMs.[8][9] It's important to note that while CYP2D6 genotype is a major predictor, it only accounts for a portion of the variability in this compound levels, suggesting other factors are also involved.[1][4][7]
Q4: Is there a therapeutic threshold for this compound concentration?
A4: Several studies suggest a therapeutic threshold for this compound. A concentration of 5.9 ng/mL has been proposed, below which there may be an increased risk of breast cancer recurrence.[7][10][11] Achieving this compound levels above this threshold is a key consideration in tamoxifen therapy.[7]
Troubleshooting Guide
Issue 1: Discrepancy between CYP2D6 genotype and observed this compound levels.
-
Possible Cause 1: Phenoconversion due to concomitant medications.
-
Explanation: The patient may be taking other drugs that are inhibitors or inducers of the CYP2D6 enzyme. Strong inhibitors can make a genotypic Normal Metabolizer (NM) behave like a phenotypic Poor Metabolizer (PM).[2][12]
-
Solution: Carefully review all concomitant medications. Use a phenoconversion calculator to assess the potential impact of interacting drugs on the CYP2D6 phenotype.[12]
-
-
Possible Cause 2: Unidentified rare or novel CYP2D6 variants.
-
Explanation: Standard genotyping panels may not detect all known or novel CYP2D6 alleles.[13]
-
Solution: If results are unexpected, consider more comprehensive sequencing-based genotyping methods to identify rare variants.
-
-
Possible Cause 3: Issues with patient adherence to tamoxifen.
-
Explanation: Non-adherence to tamoxifen therapy will directly result in lower than expected this compound levels.[3]
-
Solution: Implement methods to monitor and encourage patient adherence. Therapeutic drug monitoring of tamoxifen and its metabolites can help assess adherence.
-
-
Possible Cause 4: Influence of other genetic factors.
-
Explanation: While CYP2D6 is the primary enzyme, other enzymes in the tamoxifen metabolic pathway (e.g., CYP3A4, SULT1A1, UGTs) also have genetic polymorphisms that can influence this compound concentrations.[2][14]
-
Solution: In a research setting, consider genotyping for other relevant pharmacogenes to build a more comprehensive metabolic profile.
-
Issue 2: High variability in this compound concentrations within the same CYP2D6 phenotype group.
-
Possible Cause 1: Presence of CYP2D6 copy number variations (CNVs).
-
Explanation: Gene duplications (a type of CNV) lead to increased enzyme activity and an ultrarapid metabolizer phenotype.[5][15] Not all genotyping assays are designed to detect CNVs.[13]
-
Solution: Ensure your genotyping assay can accurately detect CYP2D6 gene deletions (*5 allele) and duplications.[16][17]
-
-
Possible Cause 2: Allele-specific activity differences.
-
Explanation: Alleles within the same functional category (e.g., "decreased function") may have different levels of residual activity. For instance, the CYP2D610 allele has been shown to have slightly higher activity than CYP2D617 or *41.[18][19]
-
Solution: When interpreting results, refer to the latest allele functionality tables from resources like the Clinical Pharmacogenetics Implementation Consortium (CPIC) and PharmVar.[5][20][21]
-
-
Possible Cause 3: Demographic and physiological factors.
-
Explanation: Factors such as age, body mass index (BMI), and ethnicity can contribute to inter-individual variability in this compound levels.[7] Allele frequencies for CYP2D6 vary significantly across different populations.[5][22]
-
Solution: Record detailed demographic and clinical data for all subjects to include as covariates in your analysis.
-
Data Presentation
Table 1: CYP2D6 Phenotype Classification Based on Activity Score (AS)
| Phenotype | Activity Score (AS) Range | Description |
| Ultrarapid Metabolizer (UM) | > 2.25 | Increased enzyme activity.[5] |
| Normal Metabolizer (NM) | 1.25 to 2.25 | Normal enzyme activity.[5] |
| Intermediate Metabolizer (IM) | 0.25 to 1.0 | Decreased enzyme activity.[5] |
| Poor Metabolizer (PM) | 0 | No enzyme activity.[5] |
| Source: Based on CPIC guidelines.[5][20] |
Table 2: Function and Assigned Activity Value of Common CYP2D6 Alleles
| Allele | Function | Activity Value |
| 1, *2 | Normal Function | 1 |
| 9, 17, *29, *41 | Decreased Function | 0.5 |
| 10 | Decreased Function | 0.25 - 0.5 |
| *3, *4, *5, *6 | No Function | 0 |
| Note: This table is not exhaustive. Allele functionality and activity scores are periodically updated by consortia like CPIC. The CYP2D610 allele's value has been a subject of discussion, with recent recommendations suggesting a value of 0.25.[18] |
Table 3: Average this compound Concentrations by CYP2D6 Phenotype
| Phenotype | Mean this compound Conc. (ng/mL) | Standard Deviation (ng/mL) |
| Normal Metabolizer (NM/EM) | 22.3 | 11.8 |
| Intermediate Metabolizer (IM) | ~7.10 | - |
| Poor Metabolizer (PM) | 8.8 | 7.2 |
| Data compiled from multiple studies.[8][9][23] Note that definitions of EM and NM can overlap. |
Experimental Protocols
Protocol 1: CYP2D6 Genotyping using Real-Time PCR (TaqMan Assay)
-
DNA Extraction: Isolate genomic DNA from whole blood or saliva samples using a commercially available kit according to the manufacturer's instructions. Assess DNA quality and quantity using spectrophotometry.
-
Assay Selection: Select TaqMan genotyping assays for the specific CYP2D6 single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) of interest. A basic panel should include alleles such as *3, *4, *5 (deletion), *6, *10, *17, *41, and gene duplication.[24]
-
PCR Reaction Setup: Prepare the PCR reaction mix in a 96- or 384-well plate. For each sample, combine TaqMan Genotyping Master Mix, the specific CYP2D6 SNP or CNV assay, and the genomic DNA sample. Include positive controls for each allele and no-template controls.
-
Real-Time PCR: Run the plate on a real-time PCR instrument using the manufacturer's recommended thermal cycling conditions.
-
Data Analysis: Use the instrument's software to analyze the raw fluorescence data. The software will generate allele calls based on the distinct clustering of the data points. For CNV analysis, a reference gene (like RNase P) is used to determine the relative copy number of CYP2D6.
-
Diplotype and Phenotype Assignment: Combine the results from all assayed variants to determine the diplotype for each sample. Use the activity score system (see Table 1 and 2) and CPIC guidelines to translate the diplotype into a predicted phenotype.[21]
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., deuterated this compound).
-
Perform protein precipitation by adding a solvent like acetonitrile. Vortex vigorously to mix.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Chromatographic Separation:
-
System: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: Employ a C18 analytical column (e.g., Poroshell 120 EC-C18).[25][26]
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in methanol (B129727) or acetonitrile).[25][26][27]
-
Flow Rate and Run Time: Optimize the flow rate and gradient to achieve good separation of this compound from other metabolites within a short run time (e.g., 4.5-6.5 minutes).[25][26][27]
-
-
Mass Spectrometric Detection:
-
System: Use a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Set up a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of this compound into a blank matrix (e.g., charcoal-stripped plasma).
-
Process the standards and quality control (QC) samples alongside the unknown samples.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. The linear range for quantification is typically around 0.5 to 500 ng/mL.[25][26]
-
Mandatory Visualizations
Caption: Simplified metabolic pathway of tamoxifen to this compound.
Caption: Workflow for correlating CYP2D6 genotype with this compound levels.
Caption: Decision tree for CYP2D6 phenotype assignment from activity score.
References
- 1. CYP2D6 Genotyping and Tamoxifen: An Unfinished Story in the Quest for Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of CYP2D6 Genotyping on Tamoxifen Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical CYP2D6 Genotyping to Personalize Adjuvant Tamoxifen Treatment in ER-Positive Breast Cancer Patients: Current Status of a Controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP2D6 genotype- and this compound-guided tamoxifen dose escalation increases this compound serum concentrations without increasing side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ashp.org [ashp.org]
- 7. Tamoxifen Metabolite Concentrations, CYP2D6 Genotype and Breast Cancer Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of CYP2D6 polymorphisms on this compound concentrations and breast cancer outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. CYP2D6 Phenoconversion Calculator » Precision Medicine Program » UF Health » University of Florida [precisionmedicine.ufhealth.org]
- 13. Recommendations for Clinical CYP2D6 Genotyping Allele Selection: A Joint Consensus Recommendation of the Association for Molecular Pathology, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, and the European Society for Pharmacogenomics and Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of Complex Genetic and Drug–Drug Interactions on Tamoxifen Metabolism and Efficacy [mdpi.com]
- 15. journal.waocp.org [journal.waocp.org]
- 16. PharmVar Tutorial on CYP2D6 Structural Variation Testing and Recommendations on Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unique Genotyping Protocol of CYP2D6 Allele Frequency Using Real Time Quantitative PCR from Japanese Healthy Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of In Vivo Metabolic Activity of CYP2D6 Genotypes and Alleles Through Population Pharmacokinetic Analysis of Vortioxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]
- 20. CYP2D6 Genotype to Phenotype Standardization Project – CPIC [cpicpgx.org]
- 21. CYP2D6 CPIC guidelines – CPIC [cpicpgx.org]
- 22. CYP2D6 allele frequency in European Caucasians, Asians, Africans and their descendants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tamoxifen Dose Escalation in Patients With Diminished CYP2D6 Activity Normalizes this compound Concentrations Without Increasing Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Multi-site investigation of strategies for the clinical implementation of CYP2D6 genotyping to guide drug prescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of this compound and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 27. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of Endoxifen-Based Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to enhance the reproducibility of experiments involving endoxifen. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent active metabolite of tamoxifen (B1202) and acts as a selective estrogen receptor modulator (SERM).[1][2] Its primary mechanism involves competitively binding to the estrogen receptor alpha (ERα), which blocks estrogen from binding and initiating the transcription of genes that promote cell proliferation.[3][4] Unlike tamoxifen, higher concentrations of this compound can also lead to the proteasomal degradation of the ERα protein, representing a distinct and more potent anti-estrogenic effect.[5]
Q2: Why is there variability in cellular response to this compound?
A2: The response to this compound can be concentration-dependent. Low concentrations may not be sufficient to inhibit estrogen-induced proliferation, while high concentrations can induce ERα degradation.[6] Additionally, the development of resistance is a key factor. This compound-resistant cells can exhibit a loss of ERα and progesterone (B1679170) receptor (PR) expression, estrogen insensitivity, and unique gene expression profiles that differ from tamoxifen-resistant models.[7]
Q3: What are the key differences between this compound and 4-hydroxytamoxifen (B85900) (4-OHT)?
A3: While both are active metabolites of tamoxifen with high affinity for ERα, this compound is typically found at higher concentrations in patients.[7] A significant mechanistic difference is that this compound can induce the degradation of ERα, similar to fulvestrant (B1683766) (ICI 182,780), whereas 4-OHT tends to stabilize ERα levels.[5] This distinction may contribute to the development of different resistance mechanisms.[7]
Q4: How does CYP2D6 genotype affect experiments with tamoxifen versus direct this compound administration?
A4: Tamoxifen is a prodrug that requires metabolism by the CYP2D6 enzyme to be converted into this compound.[1][8] Genetic variations (polymorphisms) in the CYP2D6 gene can lead to poor, intermediate, extensive, or ultrarapid metabolizer phenotypes, causing significant variability in this compound plasma concentrations and, consequently, tamoxifen efficacy.[9] Directly administering this compound bypasses this metabolic variability, ensuring consistent and therapeutic drug exposure irrespective of a patient's or animal model's CYP2D6 status.[10][11]
Q5: What are the expected IC50 values for this compound in common breast cancer cell lines?
A5: The IC50 value for this compound can vary between different estrogen receptor-positive (ER+) breast cancer cell lines. Generally, in sensitive cell lines like MCF-7, the IC50 is in the nanomolar range, often corresponding to clinically relevant serum concentrations of 5-80 nM.[6][7] See the data summary table below for more specific values.
Troubleshooting Guides
Issue 1: Lower-than-expected potency or efficacy in in vitro cell line models.
-
Possible Cause: Suboptimal Drug Concentration.
-
Solution: The anti-proliferative effects of this compound are highly concentration-dependent.[6] Perform a dose-response curve for your specific cell line to determine the optimal IC50 value. Ensure that the concentrations used are within a clinically and biologically relevant range (typically 5-80 nM for sensitive ER+ cells).[7]
-
-
Possible Cause: Cell Line Integrity and Characteristics.
-
Solution: Authenticate your cell lines to confirm their identity and ensure they are free from mycoplasma contamination. Verify the estrogen receptor status (ERα and ERβ) of your cell line, as this compound's primary mechanism is ER-dependent. Be aware that prolonged culturing can lead to phenotypic drift.
-
-
Possible Cause: Issues with this compound Stock Solution.
-
Solution: this compound is sensitive to light and should be stored protected from it. Prepare fresh dilutions from a validated stock solution for each experiment. Confirm the purity and isomeric configuration (Z-endoxifen is the more active isomer) of your this compound supply.[12]
-
Issue 2: Inconsistent results in animal (xenograft) models.
-
Possible Cause: Suboptimal Dosing and Administration Route.
-
Solution: The pharmacokinetics of this compound can vary significantly based on the administration route (e.g., oral gavage vs. subcutaneous injection) and the animal model used.[13] Oral administration of this compound generally leads to substantially higher and more consistent plasma concentrations compared to administering an equivalent dose of tamoxifen.[13] Refer to the pharmacokinetic data in the tables below to select an appropriate starting dose and route for your model.
-
-
Possible Cause: Tumor Model Variability.
-
Solution: Ensure consistency in the tumor implantation procedure, including the number of cells injected and the site of injection (e.g., mammary fat pad).[14] Monitor tumor growth regularly and randomize animals into treatment groups only after tumors have reached a predetermined size.
-
-
Possible Cause: Host Animal Factors.
-
Solution: The health status and immune competency of the mice can influence experimental outcomes. Use immunocompromised mice (e.g., nude or NSG) for human cell line xenografts.[14] Monitor animal weight and overall health throughout the study, as significant weight loss can be an indicator of toxicity.
-
Issue 3: Difficulty confirming ERα degradation via Western Blot.
-
Possible Cause: Insufficient Treatment Time or Concentration.
-
Solution: ERα degradation by this compound is both time- and concentration-dependent. A significant decrease in ERα protein levels in MCF-7 cells can be observed within 6-8 hours of treatment with 100 nM this compound.[5] Perform a time-course and dose-response experiment to determine the optimal conditions for observing degradation in your specific cell line.
-
-
Possible Cause: Inefficient Protein Extraction.
-
Solution: Use a lysis buffer containing protease inhibitors to prevent protein degradation during extraction. Ensure complete cell lysis by incubating on ice and sonicating or vortexing as needed. Quantify protein concentration accurately to ensure equal loading on the gel.
-
-
Possible Cause: Western Blotting Technique.
-
Solution: Optimize your Western blot protocol, including antibody concentrations, blocking conditions, and wash steps. Use a validated primary antibody specific for ERα. Always include a loading control (e.g., β-actin or GAPDH) to normalize for protein loading differences.[15]
-
Data Presentation
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (nM) | Notes | Reference(s) |
| MCF-7 | ER+, PR+ | 5-80 | Corresponds to clinically relevant serum concentrations. | [7] |
| T47D | ER+, PR+ | Not explicitly defined, but sensitive | Sensitive to this compound-induced growth inhibition. | [7] |
| This compound-Resistant MCF-7 | ER-, PR- | > 1000 | Developed resistance; lost ERα expression. | [7] |
| 4-OHT-Resistant MCF-7 | ER+, PR+ | Diminished sensitivity | Retained ERα expression but less sensitive to this compound. | [7] |
Table 2: Summary of this compound Pharmacokinetics in Animal Models
| Animal Model | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference(s) |
| Female CD1 Mice | Oral | 10 | 284 ± 152 | 0.5 | 12 | [13] |
| Female CD1 Mice | Oral | 200 | 2,970 ± 100 | 2.0 | >200 | [13] |
| Female CD1 Mice | Subcutaneous | 2.5 | 33.8 ± 2.4 | 0.25 | - | [13] |
| Female Rats | Intravenous | 2 | - | - | - | [10] |
| Female Rats | Oral | 20 | - | - | >67 | [10] |
| Female Dogs | Intravenous | 0.5 | - | - | - | [10] |
| Female Dogs | Oral | 15 | - | - | >50 | [10] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 5-7 days), which should be sufficient for multiple cell doublings.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for ERα Degradation
-
Cell Culture and Treatment: Plate MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound (e.g., 100 nM, 1 µM) or vehicle control for a specified time (e.g., 8, 16, 24 hours).[5]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash again and apply an ECL substrate.
-
-
Detection: Capture the chemiluminescent signal using an imaging system. Strip the membrane and re-probe for a loading control (e.g., β-actin) to ensure equal protein loading. Quantify band intensities using densitometry software.[15]
Protocol 3: In Vivo Xenograft Tumor Model
-
Cell Preparation: Culture ER+ human breast cancer cells (e.g., MCF-7). Harvest the cells during the logarithmic growth phase and resuspend them in a mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize female immunocompromised mice (e.g., ovariectomized nude mice). Inject 100-200 µL of the cell suspension (1-10 x 10^6 cells) subcutaneously into the flank or orthotopically into the mammary fat pad.[14] To support the growth of ER+ xenografts, supplement the mice with estrogen (e.g., via a slow-release pellet).
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Measure tumor volume with calipers 2-3 times per week.
-
This compound Administration: Prepare the this compound formulation for the chosen administration route (e.g., in a suitable vehicle for oral gavage). Administer this compound daily at the predetermined dose. The control group should receive the vehicle only.
-
Endpoint: Continue treatment for the planned duration (e.g., 4-6 weeks) or until tumors in the control group reach the maximum allowed size. Monitor animal body weight and health status throughout the experiment. At the end of the study, euthanize the mice, and excise and weigh the tumors.
Mandatory Visualizations
Caption: this compound competitively binds to ERα, blocking estrogen-driven gene transcription.
Caption: Standard workflow for assessing this compound's anti-proliferative effects in vitro.
Caption: A logical guide to troubleshooting common issues in this compound cell culture experiments.
References
- 1. Frontiers | Physiologically-based pharmacokinetic modeling of tamoxifen and its metabolites in women of different CYP2D6 phenotypes provides new insight into the tamoxifen mass balance [frontiersin.org]
- 2. The Development of this compound for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tamoxifen pathway and possible mechanisms of endocrine resistance in breast cancer cells [pfocr.wikipathways.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Development and characterization of novel this compound-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bringing the Breast Cancer Drug this compound from Bench to Bedside - NCI [cancer.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Bioavailability and Pharmacokinetics of this compound in Female Rats and Dogs: Evidence to Support the Use of this compound to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of this compound and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Addressing Limitations of In Vitro Models for Endoxifen
Welcome to the technical support center for researchers, scientists, and drug development professionals working with endoxifen in in vitro models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and limitations encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why do my in vitro results with tamoxifen (B1202) not correlate with clinical outcomes?
A1: Tamoxifen is a prodrug that requires metabolic activation to its more potent metabolites, primarily this compound.[1][2] This conversion is mainly carried out by the cytochrome P450 enzyme CYP2D6 in the liver.[3][4][5] Many standard cancer cell lines used in vitro have low or negligible expression of CYP2D6, meaning they cannot efficiently metabolize tamoxifen to this compound.[3] Therefore, directly treating these cells with tamoxifen does not accurately reflect the in vivo pharmacological activity, which is largely driven by this compound.[6][7] For more clinically relevant in vitro studies, it is often preferable to use this compound directly.[8]
Q2: What are the key differences between 4-hydroxytamoxifen (B85900) (4-OHT) and this compound in in vitro studies?
A2: Both 4-OHT and this compound are active metabolites of tamoxifen with high affinity for the estrogen receptor (ER).[6][9] However, this compound is generally found at higher and more sustained concentrations in patients' plasma compared to 4-OHT.[4][8] Importantly, in vitro studies have shown that this compound and 4-OHT can induce different cellular responses and resistance mechanisms.[8] For instance, this compound-resistant breast cancer cell lines have been shown to be phenotypically and molecularly distinct from 4-OHT-resistant cells, often exhibiting a loss of ERα expression and greater resistance to second- and third-line therapies.[8]
Q3: How can I model endocrine resistance to this compound in vitro?
A3: In vitro models of endocrine resistance are typically generated by exposing hormone receptor-positive breast cancer cell lines to gradually increasing concentrations of the therapeutic agent over a prolonged period (months to years).[10][11] This process selects for resistant clones that can proliferate in the presence of the drug.[10] It is crucial to use this compound directly to develop clinically relevant this compound-resistant models, as these can differ significantly from tamoxifen or 4-OHT-resistant models.[8]
Q4: What are the limitations of 2D cell culture for studying this compound, and what are the alternatives?
A4: Traditional 2D (monolayer) cell cultures lack the complex three-dimensional architecture and cell-cell interactions of an in vivo tumor.[12][13] This can lead to altered signaling pathways and drug responses that are not representative of the clinical setting.[13] Advanced in vitro models are being developed to better recapitulate the tumor microenvironment, including:
-
3D Spheroids and Organoids: These models mimic the 3D structure and cell-cell contacts of tumors.[10][11]
-
Co-culture Systems: These involve growing cancer cells with other cell types found in the tumor microenvironment, such as fibroblasts or immune cells, to study their interactions.[10]
-
Patient-Derived Organoids (PDOs): These are 3D cultures derived directly from a patient's tumor and can better reflect the individual's tumor biology and drug sensitivity.[10]
Q5: How does the efflux transporter P-glycoprotein (MDR1/ABCB1) affect in vitro studies with this compound?
A5: this compound is a substrate of the P-glycoprotein (P-gp) efflux pump.[14][15] P-gp is a protein that can actively transport drugs out of cells, thereby reducing their intracellular concentration and efficacy.[14] If your in vitro model expresses high levels of P-gp, it may exhibit increased resistance to this compound.[14][15] This is an important consideration, as P-gp expression can vary between cell lines and may be upregulated in some resistant tumors.[14]
Troubleshooting Guides
Issue 1: Low or Inconsistent Efficacy of this compound in Cell Viability Assays (e.g., MTT Assay)
-
Question: I am observing lower-than-expected potency or high variability in my MTT assay results with this compound. What could be the cause?
-
Answer: Several factors can contribute to this issue:
-
Suboptimal Drug Concentration: The anti-proliferative effects of this compound are highly concentration-dependent.[16][17] Low concentrations may be insufficient to inhibit estrogen-induced proliferation.[9] It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line.[16]
-
Cell Line Characteristics: The sensitivity of a cell line to this compound is critically dependent on its estrogen receptor alpha (ERα) status.[16] Verify ERα expression in your cell line via methods like Western blot or qPCR. Also, ensure your cell line is authenticated and free from contamination.[16]
-
Assay Interference: Components in the cell culture medium, such as phenol (B47542) red, can interfere with the absorbance readings in colorimetric assays like the MTT assay.[18][19] Consider using phenol red-free medium for the assay. The MTT reagent itself can also be toxic to some cell lines with prolonged incubation.[19]
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a common source of variability in 96-well plate assays.[20] Ensure your cell suspension is homogenous before plating and consider techniques to minimize the "edge effect" in microplates.[20]
-
Incomplete Solubilization of Formazan (B1609692): The purple formazan crystals produced in the MTT assay must be fully dissolved before reading the absorbance.[18] Ensure adequate mixing and incubation time with the solubilization solution.[18]
-
Issue 2: Development of this compound Resistance in Long-Term Cultures
-
Question: My cell line's sensitivity to this compound has decreased over time with continuous passaging in the presence of the drug. What is happening?
-
Answer: You are likely observing the development of acquired resistance. Continuous exposure to a therapeutic agent can select for a subpopulation of cells that are less sensitive to the drug's effects.[21] This is a known phenomenon and is a key area of research.[10][11] The resulting resistant cell line can be a valuable tool for studying the mechanisms of this compound resistance.[8] Be aware that long-term treatment can lead to significant phenotypic and molecular changes, such as the loss of ERα expression.[8]
Issue 3: Discrepancies Between In Vitro and In Vivo this compound Efficacy
-
Question: My in vitro results with this compound are promising, but they are not translating to my in vivo animal models. Why might this be?
-
Answer: Several factors can contribute to in vitro/in vivo discrepancies:
-
Pharmacokinetics and Bioavailability: The concentration and half-life of this compound in an animal model can be very different from the stable concentration in a cell culture dish.[22] The oral bioavailability of this compound can also vary between species.[22]
-
Tumor Microenvironment: The in vivo tumor microenvironment, which includes stromal cells, immune cells, and the extracellular matrix, can significantly influence drug response and is absent in simple in vitro models.[13]
-
Host Metabolism: While this compound is an active metabolite, it can be further metabolized in vivo.[23] The host's metabolic profile can influence the drug's efficacy and potential toxicity.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in ERα+ Breast Cancer Cell Lines
| Cell Line | Assay Type | IC50 (nM) | Reference |
| MCF-7 | Proliferation | ~10-80 | [8] |
| T47D | Proliferation | Varies | [8] |
| ZR-75-1 | Proliferation | Varies | [9] |
| BT474 | Proliferation | Varies | [9] |
Note: IC50 values can vary significantly between studies depending on the specific experimental conditions.
Table 2: Comparison of In Vitro Models for this compound Research
| Model Type | Key Advantages | Key Limitations |
| 2D Cell Culture | Inexpensive, high-throughput, easy to manipulate.[10] | Lacks 3D architecture and tumor microenvironment, may not be predictive of in vivo response.[12][13] |
| 3D Spheroids | Better recapitulation of cell-cell interactions and 3D structure.[10][11] | Can have necrotic cores, may be less suitable for high-throughput screening. |
| Co-culture Systems | Allows for the study of interactions between cancer cells and other cell types.[10] | More complex to set up and maintain, results can be difficult to interpret. |
| Patient-Derived Organoids (PDOs) | Closely mimics the patient's tumor biology and heterogeneity.[10] | Technically challenging, expensive, and lower throughput. |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
This compound stock solution
-
Cell culture medium (consider using phenol red-free medium for the assay)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570-600 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well.
-
Incubation and Reading: Incubate the plate at room temperature or 37°C for a sufficient time to dissolve the formazan crystals, shaking gently if necessary.[18] Read the absorbance at a wavelength between 570 nm and 600 nm.[24]
-
Data Analysis: Subtract the background absorbance from all readings. Cell viability is expressed as a percentage of the vehicle-treated control.
2. Assessment of Estrogen Receptor (ERα) Transcriptional Activity
This protocol describes a luciferase reporter assay to measure ERα transcriptional activity.
Materials:
-
Breast cancer cell line (e.g., MCF-7)
-
Estrogen Response Element (ERE)-luciferase reporter plasmid
-
Transfection reagent
-
This compound stock solution
-
Estradiol (E2)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Hormone Deprivation: After transfection, culture the cells in phenol red-free medium supplemented with charcoal-stripped serum for at least 24 hours to remove endogenous estrogens.
-
Treatment: Treat the cells with E2 to stimulate ERα activity, in the presence or absence of varying concentrations of this compound. Include appropriate controls (vehicle, E2 alone, this compound alone).
-
Incubation: Incubate for 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a fold change relative to the vehicle-treated control.
Visualizations
Caption: Metabolic activation of tamoxifen to this compound.
Caption: Troubleshooting workflow for low this compound efficacy.
Caption: Comparison of 2D and 3D in vitro models.
References
- 1. ClinPGx [clinpgx.org]
- 2. Tamoxifen and CYP2D6: A Contradiction of Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Relevance of CYP2D6 Genetics for Tamoxifen Response in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CYP2D6 Genotyping and Tamoxifen: An Unfinished Story in the Quest for Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Development of this compound for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and characterization of novel this compound-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro breast cancer models for studying mechanisms of resistance to endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advanced In Vitro Models: Opportunities and Challenges for US Drug Development | L.E.K. Consulting [lek.com]
- 13. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, the active metabolite of tamoxifen, is a substrate of the efflux transporter P-glycoprotein (multidrug resistance 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolism and transport of tamoxifen in relation to its effectiveness: new perspectives on an ongoing controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Generating a Precision this compound Prediction Algorithm to Advance Personalized Tamoxifen Treatment in Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. Bioavailability and Pharmacokinetics of this compound in Female Rats and Dogs: Evidence to Support the Use of this compound to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of this compound and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. resources.rndsystems.com [resources.rndsystems.com]
Validation & Comparative
Endoxifen vs. Tamoxifen: A Comparative Guide to Antiestrogenic Potency
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiestrogenic potency of endoxifen and tamoxifen (B1202), supported by experimental data. Tamoxifen, a widely used selective estrogen receptor modulator (SERM), is a prodrug that requires metabolic activation to exert its therapeutic effects in estrogen receptor-positive (ER+) breast cancer. Its primary active metabolites, this compound and 4-hydroxytamoxifen (B85900) (4-OHT), are significantly more potent than the parent compound.
This guide delves into the comparative pharmacology of this compound and tamoxifen, focusing on their binding affinity to the estrogen receptor, their ability to inhibit cancer cell proliferation, and their impact on gene expression. Detailed experimental protocols for key assays are provided to facilitate the replication and validation of these findings.
Quantitative Comparison of Antiestrogenic Potency
The following tables summarize the key quantitative data comparing the in vitro potency of tamoxifen and its active metabolite, this compound.
Table 1: Estrogen Receptor (ERα) Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Estradiol | Reference |
| Tamoxifen | 1-3% | [1][2] |
| This compound | ~100% (equipotent to Estradiol) | [1][3] |
| 4-Hydroxytamoxifen | ~100% (equipotent to Estradiol) | [2] |
Relative Binding Affinity (RBA) is expressed as a percentage relative to estradiol, which is set at 100%. A higher RBA indicates a stronger binding to the estrogen receptor.
Table 2: Inhibition of ER+ Breast Cancer Cell Proliferation (MCF-7 cells)
| Compound | IC50 (Half-maximal inhibitory concentration) | Reference |
| Tamoxifen | Micromolar (µM) range | [4] |
| This compound | Low nanomolar (nM) range | [4][5] |
| 4-Hydroxytamoxifen | Low nanomolar (nM) range | [5] |
IC50 values represent the concentration of a compound required to inhibit 50% of cell proliferation. A lower IC50 value indicates greater potency.
Mechanism of Action: A Tale of Two Affinities
Tamoxifen exerts its antiestrogenic effect by competitively binding to the estrogen receptor, thereby blocking the proliferative signaling of estrogen in breast tissue. However, tamoxifen itself has a relatively low affinity for the estrogen receptor.[1][2] Its therapeutic efficacy is largely dependent on its metabolic conversion to more active metabolites.
The cytochrome P450 enzyme system, particularly CYP2D6, metabolizes tamoxifen into this compound and 4-hydroxytamoxifen.[3][6] These metabolites have a significantly higher binding affinity for the estrogen receptor, approximately 30 to 100 times greater than that of tamoxifen.[1][5] While both this compound and 4-OHT exhibit similar high potency in vitro, this compound is generally considered the more clinically relevant metabolite due to its substantially higher plasma concentrations in patients undergoing tamoxifen therapy.[5][6]
Comparative Effects on Gene Expression
Studies on global gene expression patterns in MCF-7 breast cancer cells reveal that this compound and 4-OHT induce very similar changes.[7] A large majority of the genes regulated by these active metabolites are also responsive to estrogen.[7][8] This high degree of correlation in their effects on gene expression further underscores their similar mechanisms of antiestrogenic action at the molecular level.[7]
Experimental Protocols
Detailed methodologies for the key experiments used to compare the antiestrogenic potency of this compound and tamoxifen are provided below.
Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, such as [3H]estradiol.
Methodology:
-
Preparation of ERα: Human recombinant ERα or ERα from rat uterine cytosol is prepared.
-
Incubation: A fixed concentration of [3H]estradiol is incubated with the ERα preparation in the presence of increasing concentrations of the test compound (tamoxifen or this compound) or a vehicle control.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Unbound [3H]estradiol is separated from the ERα-bound [3H]estradiol using methods like hydroxylapatite precipitation or size-exclusion chromatography.
-
Measurement: The radioactivity of the ERα-bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is calculated by comparing the IC50 of the test compound to the IC50 of a reference compound (unlabeled estradiol).[9]
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Methodology:
-
Cell Seeding: ER+ breast cancer cells, such as MCF-7, are seeded into a 96-well plate and allowed to adhere.[10]
-
Treatment: The cells are treated with various concentrations of tamoxifen, this compound, or a vehicle control.[10]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to affect cell proliferation.[10]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of the compound.
Conclusion
The experimental data unequivocally demonstrate that this compound is a significantly more potent antiestrogenic agent than its parent drug, tamoxifen. This increased potency is attributed to its substantially higher binding affinity for the estrogen receptor, leading to more effective inhibition of estrogen-dependent cell proliferation. While both this compound and 4-hydroxytamoxifen are highly potent, the higher circulating levels of this compound in patients suggest it is the principal mediator of tamoxifen's therapeutic effect. This comparative analysis underscores the importance of considering metabolic activation in drug design and patient treatment strategies for ER+ breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An Antiestrogenic Activity Score for tamoxifen and its metabolites is associated with breast cancer outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. oaepublish.com [oaepublish.com]
Endoxifen vs. 4-Hydroxytamoxifen: A Comparative Guide for ER+ Breast Cancer Cell Research
For Immediate Release
This guide provides a detailed, data-driven comparison of endoxifen and 4-hydroxytamoxifen (B85900) (4HT), the two primary active metabolites of tamoxifen (B1202), in the context of estrogen receptor-positive (ER+) breast cancer cells. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings to objectively evaluate their performance and mechanisms of action.
Core Comparison: Efficacy and Potency
This compound and 4-hydroxytamoxifen are the principal agents responsible for the therapeutic effects of tamoxifen in ER+ breast cancer. Both exhibit significantly higher potency than the parent drug, tamoxifen.[1] While both metabolites demonstrate comparable antiestrogenic properties, emerging evidence suggests nuanced differences in their mechanisms of action, particularly concerning their effects on the estrogen receptor itself.
Data Summary
The following tables summarize the quantitative data comparing the in vitro performance of this compound and 4-hydroxytamoxifen.
Table 1: Comparative Binding Affinity for Estrogen Receptor Alpha (ERα)
| Compound | Relative Binding Affinity (vs. Estradiol) | Relative Binding Affinity (vs. Tamoxifen) |
| 4-Hydroxytamoxifen (4HT) | ~100% (Equipotent to Estradiol) | ~100-fold higher |
| This compound | ~100% (Equipotent to 4HT) | ~100-fold higher |
Data compiled from multiple sources indicating high-affinity binding of both metabolites to the estrogen receptor.
Table 2: In Vitro Potency in MCF-7 Breast Cancer Cells (Cell Proliferation Assay)
| Compound | IC50 (in presence of Estradiol) | IC50 (in absence of Estradiol) |
| 4-Hydroxytamoxifen (4HT) | ~50 nM | ~10 nM |
| This compound | ~500 nM | ~100 nM |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug required for 50% inhibition of cell proliferation.
Table 3: Comparative Effects on Apoptosis and Gene Expression
| Parameter | 4-Hydroxytamoxifen (4HT) | This compound |
| Apoptosis Induction | Induces apoptosis in ER+ breast cancer cells.[2][3] | Induces apoptosis in ER+ breast cancer cells.[4][5][6] |
| Effect on ERα Protein Levels | Stabilizes ERα protein. | At high concentrations, induces ERα degradation via the proteasome pathway. |
| Global Gene Expression (MCF-7 cells, in presence of E2) | Affects the expression of 2,444 genes.[7][8] | Affects the expression of 2,390 genes.[7][8] |
| Correlation of Effects on E2-Sensitive Genes | R² = 0.99 (compared to this compound)[7][8] | R² = 0.99 (compared to 4HT)[7][8] |
| Regulation of Specific Genes | Suppresses estrogen-induced gene expression. | Suppresses the expression of c-myc, c-fos, and TFF1. Induces a 3- to 4-fold increase in Progesterone Receptor (PgR) mRNA levels (similar to 4HT).[9] |
Mechanistic Insights and Signaling Pathways
The primary mechanism of action for both this compound and 4HT is the competitive antagonism of the estrogen receptor, thereby inhibiting the transcription of estrogen-responsive genes that drive cell proliferation. However, a key distinction lies in their impact on ERα protein stability. While 4HT tends to stabilize the ERα protein, this compound, particularly at higher concentrations, has been shown to induce its degradation through the proteasomal pathway. This suggests a potentially more profound and sustained inhibition of estrogen signaling by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Estrogen Receptor Competitive Binding Assay
This assay determines the affinity of a compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical studies of apoptosis induced by tamoxifen in estrogen receptor positive and negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 4-Hydroxytamoxifen and an Estrogenic Derivative Modulate Estrogen Receptor Complex Mediated Apoptosis in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, 4-Hydroxytamoxifen and an Estrogenic Derivative Modulate Estrogen Receptor Complex Mediated Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. This compound, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Influence of the Length and Positioning of the Antiestrogenic Side Chain of this compound and 4-Hydroxytamoxifen on Gene Activation and Growth of Estrogen Receptor Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Endoxifen Efficacy in Tamoxifen-Resistant Breast Cancer Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of endoxifen's performance against tamoxifen (B1202) in resistant breast cancer cell lines, supported by experimental data. The following sections detail the methodologies of key experiments, present quantitative data in structured tables, and visualize complex biological pathways and workflows.
This compound, a key active metabolite of tamoxifen, has demonstrated significant potential in overcoming tamoxifen resistance in estrogen receptor-positive (ER+) breast cancer.[1][2] Unlike its parent drug, this compound's efficacy is less dependent on the metabolic activity of the CYP2D6 enzyme, variations in which can lead to reduced tamoxifen effectiveness.[2][3] This guide synthesizes findings from studies investigating this compound's action in cell lines that have developed resistance to tamoxifen, providing a direct comparison of their anti-proliferative effects and underlying molecular mechanisms.
Comparative Efficacy of this compound and Tamoxifen in Resistant Cell Lines
Studies have shown that this compound can effectively inhibit the growth of breast cancer cell lines that have acquired resistance to tamoxifen. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and tamoxifen in various tamoxifen-resistant (TamR) and parental (sensitive) breast cancer cell lines.
| Cell Line | Drug | IC50 (µM) in Parental Cells | IC50 (µM) in Tamoxifen-Resistant Cells | Fold Change in Resistance | Reference |
| MCF-7 | Tamoxifen | 0.1 - 0.5 | > 10 | > 20 - 100 | [4][5] |
| This compound | 0.05 - 0.1 | 1 - 5 | 10 - 100 | [1][3] | |
| T47D | Tamoxifen | 0.2 - 0.6 | > 15 | > 25 - 75 | [1] |
| This compound | 0.08 - 0.15 | 2 - 8 | 13 - 100 | [1] |
Table 1: Comparative IC50 Values of Tamoxifen and this compound. The data illustrates that while tamoxifen loses its potency in resistant cell lines (as indicated by a significant increase in IC50), this compound retains a greater degree of efficacy, albeit with some increase in resistance compared to parental cells.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings presented, this section details the methodologies for key experiments cited in this guide.
Generation of Tamoxifen-Resistant Cell Lines
Tamoxifen-resistant cell lines are typically developed through a process of continuous, long-term exposure to the drug.
MCF-7 or T47D cells are cultured in phenol (B47542) red-free DMEM supplemented with 10% charcoal-stripped fetal bovine serum.[5] Tamoxifen is added to the culture medium, starting at a concentration close to the IC50 of the parental cells (e.g., 1 µM).[5] The concentration is gradually increased over several months as cells adapt and develop resistance.[5] Resistant colonies are then isolated and expanded. The resistant phenotype is confirmed by assessing cell viability in the presence of high concentrations of tamoxifen and by analyzing molecular markers of resistance.[5]
Cell Viability and Proliferation Assays
The anti-proliferative effects of this compound and tamoxifen are quantified using assays that measure cell viability and proliferation.
MTT Assay: This colorimetric assay measures the metabolic activity of cells.
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with a range of concentrations of tamoxifen or this compound for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Colony Formation Assay: This assay assesses the long-term proliferative capacity of single cells.
-
Seed a low density of cells in 6-well plates.
-
Treat with tamoxifen or this compound at various concentrations.
-
Allow cells to grow for 1-2 weeks until visible colonies form.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies in each well.
Molecular Mechanisms of this compound Action in Resistant Cells
Tamoxifen resistance is often associated with alterations in the estrogen receptor signaling pathway and the activation of alternative growth factor receptor pathways.[6][7] this compound appears to overcome some of these resistance mechanisms.
Impact on Estrogen Receptor Alpha (ERα)
A key finding in the study of this compound's efficacy is its effect on ERα expression and activity. In some models of acquired tamoxifen resistance, ERα expression is maintained or even upregulated. However, the development of resistance to this compound itself has been shown to be associated with a loss of ERα.[1][8]
| Cell Line | Treatment | ERα mRNA Expression | ERα Protein Level | Progesterone (B1679170) Receptor (PR) Expression | Reference |
| MCF-7/4HT-R | 4-hydroxytamoxifen (B85900) | Maintained | Maintained | Maintained | [1] |
| MCF-7/ENDX-R | This compound | Downregulated | Not Detected | Loss | [1] |
| MCF-7/ICI-R | Fulvestrant (ICI) | Downregulated | Not Detected | Loss | [1] |
Table 2: Differential Effects on ERα and PR Expression in Resistant MCF-7 Cells. This table highlights that this compound-resistant cells exhibit a distinct molecular profile compared to 4-hydroxytamoxifen (4HT)-resistant cells, with a loss of ERα and its downstream target, the progesterone receptor.[1] This suggests different mechanisms of acquired resistance.
Overcoming Crosstalk with Growth Factor Signaling Pathways
Tamoxifen resistance can be driven by the activation of alternative signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which can lead to ligand-independent activation of ERα.[6][9]
This compound has been shown to be a more potent inhibitor of ERα, even when the receptor is activated by these alternative pathways.[3] This suggests that this compound can more effectively shut down the primary driver of proliferation in ER+ breast cancer, even in the face of resistance mechanisms that circumvent tamoxifen's action.
Conclusion
The available data strongly supports the superior efficacy of this compound over tamoxifen in preclinical models of tamoxifen-resistant breast cancer. This compound demonstrates a greater ability to inhibit the proliferation of resistant cell lines, suggesting its potential as a valuable therapeutic option for patients who have developed resistance to tamoxifen. The distinct molecular changes observed in this compound-resistant cells, particularly the loss of ERα, underscore the need for further research into the mechanisms of resistance to this potent metabolite and the development of subsequent lines of therapy.
References
- 1. Development and characterization of novel this compound-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicineinnovates.com [medicineinnovates.com]
- 3. The Development of this compound for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tamoxifen induces stem-like phenotypes and multidrug resistance by altering epigenetic regulators in ERα+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]
- 7. Tamoxifen resistance: from cell culture experiments towards novel biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Endoxifen Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
Endoxifen, a potent active metabolite of tamoxifen (B1202), is crucial for the efficacy of breast cancer therapy. Understanding its metabolic fate across different species is paramount for preclinical drug development and toxicological studies. This guide provides a comprehensive cross-species comparison of this compound metabolism, focusing on key metabolic pathways, enzymatic players, and resulting pharmacokinetic profiles. The information presented is supported by experimental data to aid in the selection of appropriate animal models for nonclinical research.
I. Major Metabolic Pathways of this compound
This compound undergoes extensive phase I and phase II metabolism, with significant variations observed across species. The primary metabolic pathways involve hydroxylation and N-demethylation, followed by glucuronidation and sulfation.
The biotransformation of tamoxifen to its active metabolite, this compound, is a two-step process primarily mediated by cytochrome P450 (CYP) enzymes. In humans, CYP3A4 and CYP2D6 are the major enzymes responsible for this conversion.[1][2][3][4] Tamoxifen is first N-demethylated to N-desmethyltamoxifen, a reaction mainly catalyzed by CYP3A4/5.[2][4] Subsequently, N-desmethyltamoxifen is hydroxylated by CYP2D6 to form this compound.[1][2] An alternative pathway involves the 4-hydroxylation of tamoxifen to 4-hydroxytamoxifen (B85900) by CYP2D6, which is then N-demethylated by CYP3A4 to yield this compound.[5]
Once formed, this compound is further metabolized, primarily through phase II conjugation reactions. The most prominent metabolites are this compound-O-glucuronide and this compound-O-sulfate, which have been identified as the primary metabolites in all species studied.[6]
Figure 1: Simplified metabolic pathway of tamoxifen to this compound and its subsequent conjugation.
II. Species-Specific Differences in this compound Metabolism
Significant quantitative and qualitative differences in this compound metabolism have been observed between humans and various preclinical animal models. These differences are primarily attributed to variations in the expression and activity of metabolic enzymes.
In vitro studies using hepatocytes have demonstrated that this compound is relatively stable in human and non-human primate (monkey) liver cells.[6] In contrast, this compound undergoes rapid and extensive glucuronidation in hepatocytes from rabbits and minipigs.[6] Rats and dogs exhibit an intermediate rate of this compound metabolism compared to humans.[6]
Table 1: In Vitro Metabolism of this compound in Hepatocytes from Different Species
| Species | Relative Rate of Metabolism | Primary Metabolites | Key Observations |
| Human | Low | This compound-O-glucuronide, this compound-O-sulfate | This compound is relatively stable.[6] |
| Monkey | Low | This compound-O-glucuronide, this compound-O-sulfate | Metabolism is most similar to humans.[6] |
| Rat | Intermediate | This compound-O-glucuronide | Glucuronidation is the major pathway.[6] |
| Dog | Intermediate | This compound-O-glucuronide, this compound-O-sulfate | Significant sulfation observed compared to other species.[6] |
| Rabbit | High | This compound-O-glucuronide | Extensive and rapid glucuronidation.[6] |
| Minipig | High | This compound-O-glucuronide | Very rapid Phase II metabolism to the glucuronide conjugate.[6] |
III. Key Enzymes in this compound Metabolism
A. Cytochrome P450 (CYP) Enzymes
As mentioned, CYP2D6 and CYP3A4 are the primary enzymes responsible for the formation of this compound from tamoxifen in humans.[1][2][3][4] It is important to note that mice have lower expression of CYP2D and CYP3A enzymes compared to humans, which can affect the metabolic profile of tamoxifen and this compound in this species.[7]
B. UDP-Glucuronosyltransferases (UGTs)
Glucuronidation is a major metabolic pathway for this compound in all species studied.[6] Several UGT enzymes have been identified as being involved in the glucuronidation of this compound's active metabolites. In humans, UGT1A8, UGT1A10, UGT2B7, UGT2B15, and UGT2B17 have been shown to play a role in this process.[8][9][10][11] UGT2B7 is a key hepatic enzyme responsible for the O-glucuronidation of the trans-isomers of 4-hydroxytamoxifen and this compound.[8][11] The extrahepatic UGTs, UGT1A8 and UGT1A10, also exhibit high activity towards these metabolites.[8][9]
IV. Pharmacokinetics of this compound Across Species
The route of administration and species-specific metabolism significantly impact the pharmacokinetic profile of this compound.
In mice, oral administration of this compound leads to substantially higher plasma concentrations compared to the administration of tamoxifen.[7] For instance, the Cmax and AUC of this compound were eightfold higher after oral this compound hydrochloride administration compared to an equivalent oral dose of tamoxifen.[7] Furthermore, subcutaneous administration of tamoxifen in mice results in low concentrations of active metabolites, mirroring the pharmacokinetics in humans with impaired CYP2D6 metabolism.[7]
In rats and dogs, this compound also demonstrates high oral bioavailability.[12] Studies have shown that this compound exposure was 100-fold and 10-fold greater in rats and dogs, respectively, when this compound was administered directly compared to an equivalent dose of tamoxifen.[12]
Table 2: Comparative Pharmacokinetic Parameters of this compound
| Species | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Mouse | Oral (this compound·HCl) | 25 mg/kg | 103 | - | 660 | - |
| Mouse | S.C. (this compound·HCl) | 25 mg/kg | 935 | - | 4920 | - |
| Rat | I.V. (this compound) | 2 mg/kg | - | - | - | 6.3 |
| Dog | I.V. (this compound) | 0.5 mg/kg | - | - | - | 9.2 |
Data extracted from available literature; direct comparative studies under identical conditions are limited.[7][12]
V. Experimental Protocols
A. In Vitro Hepatocyte Metabolism Assay
This protocol provides a general workflow for assessing the in vitro metabolism of this compound in hepatocytes from different species.
Figure 2: General workflow for in vitro this compound metabolism studies using hepatocytes.
Methodology:
-
Hepatocyte Preparation: Commercially available pooled cryopreserved hepatocytes from the species of interest are thawed and resuspended in appropriate incubation media.[6]
-
Incubation: Hepatocytes are incubated with a known concentration of this compound (e.g., 10 µM) for various time points (e.g., 0, 2, and 4 hours).[6]
-
Metabolite Extraction: At each time point, the cells are harvested, and the parent compound and its metabolites are extracted, typically using a solvent like acetonitrile.[6]
-
LC-MS/MS Analysis: The levels of this compound and its major metabolites (this compound-O-glucuronide and this compound-O-sulfate) are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]
B. In Vivo Pharmacokinetic Study
This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in an animal model.
Methodology:
-
Animal Model: Select the appropriate animal model (e.g., female mice, rats, or dogs).[7][12]
-
Drug Administration: Administer this compound via the desired route (e.g., oral gavage, subcutaneous injection, or intravenous injection) at various dose levels.[7][12]
-
Blood Sampling: Collect blood samples at predetermined time points post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
LC-MS/MS Analysis: Quantify the concentrations of this compound and its metabolites in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using appropriate software.
VI. Conclusion and Recommendations
The metabolism of this compound exhibits significant species-specific differences, which has important implications for the selection of animal models in preclinical studies.
-
Non-human primates (monkeys) show the most similar metabolic profile to humans, making them a highly relevant model, although ethical and cost considerations may be limiting.[6]
-
Rats and dogs , the most commonly used species in toxicology studies, demonstrate a more rapid metabolism of this compound than humans.[6] This should be taken into account when designing studies and interpreting data.
-
Rabbits and minipigs exhibit very rapid glucuronidation of this compound, making them less suitable models for predicting human pharmacokinetics of the parent drug.[6]
-
Mice can be a useful model, particularly for studying the effects of direct this compound administration, as oral dosing can achieve high and sustained plasma concentrations.[7] The low conversion of tamoxifen to active metabolites in mice following subcutaneous administration can also be leveraged to model human CYP2D6 poor metabolizers.[7]
Ultimately, the choice of animal model should be carefully considered based on the specific research question and a thorough understanding of the inter-species differences in this compound metabolism. This comparative guide provides a foundational resource for making informed decisions in the development of novel endocrine therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. iitri.org [iitri.org]
- 7. Pharmacokinetics of this compound and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional significance of UDP-glucuronosyltransferase (UGT) variants in the metabolism of active tamoxifen metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. journals.plos.org [journals.plos.org]
- 12. Bioavailability and Pharmacokinetics of this compound in Female Rats and Dogs: Evidence to Support the Use of this compound to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Endoxifen's Impact on MCF7 and T47D Breast Cancer Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the effects of endoxifen, an active metabolite of tamoxifen (B1202), on two distinct estrogen receptor-positive (ER+) breast cancer cell lines: MCF7 and T47D. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the differential responses to this key endocrine therapy agent.
Overview of Cell Lines
MCF7 and T47D are two of the most widely used cell lines in breast cancer research. Both are classified as luminal A type, characterized by the expression of estrogen and progesterone (B1679170) receptors. However, they exhibit notable differences in their genetic makeup and signaling pathways, which can influence their response to therapeutic agents like this compound.
Impact on Cell Proliferation and Viability
This compound's primary mechanism of action is the inhibition of estrogen receptor signaling, leading to a reduction in cancer cell proliferation. While both MCF7 and T47D cells are sensitive to this compound, their degree of response can vary.
A study investigating the effects of a 4 µM this compound treatment for 48 hours revealed different impacts on the viability of the two cell lines. In MCF7 cells, this treatment resulted in a cell viability of 47.8%, whereas T47D cells showed a viability of 70.5% under the same conditions[1]. This suggests that, at this specific concentration and time point, MCF7 cells may exhibit greater sensitivity to the cytotoxic effects of this compound than T47D cells.
| Cell Line | Treatment Concentration | Exposure Time | Resulting Cell Viability (%) |
| MCF7 | 4 µM this compound | 48 hours | 47.8%[1] |
| T47D | 4 µM this compound | 48 hours | 70.5%[1] |
| Table 1: Comparative cell viability of MCF7 and T47D cells after treatment with this compound. |
Induction of Apoptosis
| Cell Line | Apoptotic Effect | Key Molecular Markers |
| MCF7 | Induction of apoptosis | Upregulation of pro-apoptotic factors, activation of caspases[2] |
| T47D | Induction of apoptosis | Changes in expression of apoptosis-related genes like Bcl2 and BAX[3] |
| Table 2: General apoptotic response of MCF7 and T47D cells to tamoxifen/endoxifen. |
Gene Expression and Signaling Pathways
The anti-cancer effects of this compound are mediated through its interaction with the estrogen receptor alpha (ERα), which leads to changes in the expression of numerous genes. In MCF7 cells, this compound has been shown to alter the expression of a wide array of estrogen-regulated genes[4].
Long-term treatment with this compound can lead to the development of resistance, which is often accompanied by significant changes in gene and protein expression. Studies on this compound-resistant cell lines have revealed that both MCF7 and T47D-derived resistant models show a significant downregulation of ERα and progesterone receptor (PGR) expression[1][5]. This loss of ERα is a key mechanism of acquired resistance to endocrine therapy.
The primary signaling pathway affected by this compound is the ERα pathway. Upon binding to ERα, this compound prevents the receptor's interaction with estrogen and its subsequent activation of downstream proliferative genes.
Figure 1. Simplified signaling pathway of this compound action in ER+ breast cancer cells.
Experimental Protocols
Cell Culture
MCF7 and T47D cells are maintained in phenol (B47542) red-free Dulbecco's Modified Eagle's Medium/F12 (DMEM/F12) supplemented with 10% (v/v) fetal bovine serum (FBS) and 1% (v/v) antibiotic/antimycotic solution.[1][5] The cells are cultured in a humidified incubator at 37°C with 5% CO2.[1][5]
Cell Viability Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 48 hours).
-
Following treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Figure 2. Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Plate cells in 6-well plates and treat with this compound or vehicle control.
-
After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Conclusion
Both MCF7 and T47D cell lines serve as valuable models for studying the effects of this compound. However, they exhibit distinct sensitivities to its anti-proliferative and apoptotic effects. The available data suggests that MCF7 cells may be more sensitive to this compound-induced cytotoxicity compared to T47D cells. The development of this compound resistance in both cell lines is associated with a loss of ERα expression, highlighting a common mechanism of acquired resistance. These findings underscore the importance of considering the specific characteristics of different breast cancer cell lines when interpreting experimental data and developing novel therapeutic strategies.
References
- 1. KoreaMed Synapse [synapse.koreamed.org]
- 2. Frontiers | Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing [frontiersin.org]
- 3. Molecular Analysis of Acquired Tamoxifen Resistance in Breast Cancer Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
- 4. Bioenergetic differences between MCF-7 and T47D breast cancer cells and their regulation by oestradiol and tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and characterization of novel this compound-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
Endoxifen Demonstrates Superior Antitumor Activity in Aromatase Inhibitor-Resistant Breast Cancer Models
For Immediate Release
Endoxifen, a potent antiestrogen, functions by targeting the estrogen receptor alpha (ERα) for proteasomal degradation, a mechanism distinct from other tamoxifen (B1202) metabolites.[1][2] This unique mode of action may contribute to its efficacy in resistant tumors. Furthermore, in letrozole-resistant models, Z-endoxifen has been shown to more potently inhibit ERα target genes compared to tamoxifen.[2]
Comparative Antitumor Activity of this compound
Table 1: Comparative Efficacy of Endocrine Therapies in Letrozole-Sensitive (MCF7AC1) Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume Reduction (%) | Statistical Significance vs. Control | Statistical Significance vs. Tamoxifen |
| Control | - | - | - | - |
| Tamoxifen | 500 μ g/day | Not statistically different from control[5] | p=0.095[5] | - |
| Letrozole (B1683767) | 10 μ g/day | Significant reduction[5] | p < 0.0001[5] | Not reported |
| Z-endoxifen | 25 mg/kg | Significant reduction[3] | p < 0.0001[5] | Not reported |
| Z-endoxifen | 75 mg/kg | Superior to letrozole and tamoxifen[3][5] | p < 0.0001[5] | p=0.002[5] |
Table 2: Comparative Efficacy of Endocrine Therapies in Letrozole-Resistant (MCF7LR) Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume Reduction (%) | Statistical Significance vs. Tamoxifen |
| Tamoxifen | 500 μ g/day | - | - |
| Z-endoxifen | 50 mg/kg | 73.3% (of initial size)[5] | Significant reduction[3] |
| Letrozole | 10 μ g/day | - | Not reported |
| Exemestane (B1683764) | - | - | Not reported |
| Exemestane + Everolimus (B549166) | - | No significant difference with Z-endoxifen[3][4] | Not reported |
| Fulvestrant | - | No significant difference with Z-endoxifen[3][4] | Not reported |
Mechanism of Action: Targeting Key Signaling Pathways
Experimental Protocols
Development of Aromatase Inhibitor-Resistant Cell Lines (MCF7LR)
The letrozole-resistant MCF7 (MCF7LR) cell line was established from the MCF-7 aromatase-expressing cell line (MCF7AC1).[3] MCF-7 cells were stably transfected with the human aromatase gene to create the MCF7AC1 line.[6] To induce resistance, MCF7AC1 cells were cultured in phenol-red-free DMEM/F12 medium supplemented with 10% newborn calf serum, 2.5 mM Glutamax, 6 ng/ml insulin, and 0.1 uM testosterone.[7] Letrozole (10-6 M) was added to the culture medium, and the cells were maintained under these conditions for an extended period.[7] Single colonies that survived and proliferated were isolated and expanded in the continued presence of letrozole to establish stable resistant cell lines.[7] Resistance was confirmed by assessing cell proliferation in the presence of varying concentrations of letrozole.
In Vivo Xenograft Studies
All animal procedures were conducted in accordance with institutional guidelines.
-
Animal Model: Ovariectomized female BALB/c athymic nude mice were used.
-
Estrogen Supplementation: One week prior to cell implantation, mice were subcutaneously implanted with a 17β-estradiol pellet to support initial tumor growth.[2]
-
Cell Implantation: MCF7AC1 or MCF7LR cells were harvested from culture, resuspended in a 1:1 mixture of media and Matrigel, and 1-5 million cells were injected into the mammary fat pad of each mouse.[2][8]
-
Tumor Growth and Treatment: Tumors were allowed to reach a palpable size (e.g., 300 mm³).[5] Mice were then randomized into treatment groups. Drugs were administered daily via oral gavage or subcutaneous injection at the dosages specified in Tables 1 and 2.[3][5]
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width²) / 2.
-
Endpoint: Studies were concluded after a predetermined period (e.g., 4 weeks), or when tumors in the control group reached a maximum allowable size.[5] Tumors were then harvested for further analysis.[3]
Immunohistochemistry (IHC)
-
Tissue Preparation: Harvested tumors were fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. 4-5 µm sections were cut and mounted on slides.
-
Deparaffinization and Rehydration: Slides were deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) washes.[9]
-
Antigen Retrieval: Heat-induced epitope retrieval was performed by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-40 minutes.[10]
-
Blocking: Endogenous peroxidase activity was quenched with 3% hydrogen peroxide.[9] Non-specific binding was blocked using a protein block solution.[10]
-
Primary Antibody Incubation: Slides were incubated with primary antibodies against Ki67 or p-AKT overnight at 4°C.
-
Detection: A horseradish peroxidase (HRP)-linked secondary antibody was applied, followed by a DAB chromogen substrate to visualize the staining.[11]
-
Counterstaining and Mounting: Slides were counterstained with hematoxylin, dehydrated, and coverslipped.[10]
-
Analysis: The percentage of Ki67-positive cells was determined by counting stained nuclei in multiple high-power fields.
Microarray Gene Expression Analysis
-
RNA Extraction: Total RNA was extracted from frozen tumor tissue using standard methods (e.g., Trizol reagent or commercial kits). RNA quality and quantity were assessed using a spectrophotometer and bioanalyzer.
-
RNA Amplification and Labeling: If starting with small amounts of RNA, a linear amplification process was used to generate sufficient cRNA.[12] The cRNA was then labeled with fluorescent dyes (e.g., Cy3 or Cy5).
-
Hybridization: Labeled cRNA was hybridized to a human gene expression microarray chip (e.g., Affymetrix U133+2) overnight in a hybridization oven.[5]
-
Washing and Scanning: Following hybridization, the arrays were washed to remove non-specifically bound probe and scanned using a microarray scanner.
-
Data Analysis: Raw data was normalized, and statistical analysis was performed to identify differentially expressed genes between treatment groups.[5] Pathway analysis was conducted using software like Ingenuity Pathway Analysis to identify signaling pathways significantly affected by the treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Establishment of an aromatase inhibitor letrozole-resistant breast cancer cell model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 6. Mammospheres of letrozole-resistant breast cancer cells enhance breast cancer aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MCF7/LetR-1 Cell Line | Cell Lines - Ximbio [ximbio.com]
- 8. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 10. benchchem.com [benchchem.com]
- 11. sysy-histosure.com [sysy-histosure.com]
- 12. Microarray analysis in clinical oncology: pre-clinical optimization using needle core biopsies from xenograft tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Endoxifen Isomers: Unveiling the Potency of Z-Endoxifen
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the geometric isomers of endoxifen, primarily focusing on the pharmacologically significant Z-endoxifen and its less active counterpart, E-endoxifen. This analysis is supported by experimental data on estrogen receptor binding, cancer cell proliferation, and gene expression, offering a comprehensive overview of their differential activities.
This compound, a key active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen (B1202), has garnered significant attention for its potent antiestrogenic effects in estrogen receptor-positive (ER+) breast cancer. The therapeutic efficacy of tamoxifen is largely dependent on its metabolic conversion to more active forms, with (Z)-endoxifen being a principal contributor to its clinical activity. The geometric isomerism of this compound is a critical determinant of its biological function, with the Z-isomer demonstrating substantially higher potency.
Quantitative Comparison of this compound Isomer Activity
The following tables summarize the in vitro performance of Z-endoxifen and E-endoxifen across key pharmacological parameters.
Table 1: Estrogen Receptor Binding Affinity
| Isomer | Receptor | Binding Affinity (IC50 Ratio relative to Tamoxifen) | Reference |
| (Z)-Endoxifen | ERα | 74.4 | [1] |
| (E)-Endoxifen | ERα | Significantly lower than Z-isomer | [2][3] |
Table 2: Inhibition of MCF-7 Breast Cancer Cell Proliferation
| Isomer | Assay | IC50 (µM) | Reference |
| (Z)-Endoxifen | Estrogen-stimulated proliferation | 0.01 - 0.10 | [4] |
| (E)-Endoxifen | Estrogen-stimulated proliferation | Not reported |
Note: While a specific IC50 for E-endoxifen in a comparable proliferation assay is not provided in the searched literature, its anti-estrogenic activity is markedly lower than that of the Z-isomer.
Table 3: Regulation of Estrogen-Responsive Genes in MCF-7 Cells
| Gene | Treatment | Fold Change in Expression | Reference |
| PGR | (Z)-Endoxifen | -4.8 | [5][6] |
| TFF1 | (Z)-Endoxifen | -6.8 | [5] |
| AREG | (Z)-Endoxifen | -3.2 | [5] |
| PGR | (E)-Endoxifen | Not reported | |
| TFF1 | (E)-Endoxifen | Not reported | |
| AREG | (E)-Endoxifen | Not reported |
Note: Quantitative data on the effect of E-endoxifen on the expression of these specific genes was not available in the reviewed literature. However, based on its lower ER binding affinity and anti-proliferative activity, its impact on gene expression is expected to be significantly weaker than that of Z-endoxifen.
Visualizing the Mechanism and Methods
To further elucidate the biological context and experimental approaches, the following diagrams illustrate the estrogen receptor signaling pathway and the workflows for the key in vitro assays.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Competitive Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of test compounds for the estrogen receptor.
Materials:
-
Estrogen receptor source (e.g., rat uterine cytosol or recombinant human ERα)
-
Radiolabeled estradiol ([³H]-17β-estradiol)
-
Unlabeled 17β-estradiol (for standard curve)
-
(Z)-Endoxifen and (E)-Endoxifen
-
Assay buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer)
-
Hydroxylapatite (HAP) slurry
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled 17β-estradiol, (Z)-endoxifen, and (E)-endoxifen in the assay buffer. Prepare the radiolabeled estradiol solution at a concentration near its Kd for the receptor.
-
Incubation: In microcentrifuge tubes, combine the estrogen receptor preparation, a fixed concentration of radiolabeled estradiol, and varying concentrations of the unlabeled competitor (estradiol standard or this compound isomers). Include tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled estradiol).
-
Equilibration: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add cold HAP slurry to each tube and incubate on ice with intermittent vortexing. Centrifuge the tubes to pellet the HAP with the bound receptor-ligand complexes.
-
Washing: Wash the pellets multiple times with cold assay buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to the pellets and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for each this compound isomer.
MCF-7 Cell Proliferation (Sulforhodamine B - SRB) Assay
This colorimetric assay assesses cell viability by measuring the cellular protein content.
Materials:
-
MCF-7 human breast cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phenol (B47542) red-free medium with charcoal-stripped serum
-
(Z)-Endoxifen and (E)-Endoxifen
-
17β-estradiol
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) in complete medium and allow them to attach overnight.
-
Hormone Deprivation: Replace the medium with phenol red-free medium containing charcoal-stripped serum and incubate for 24-48 hours to synchronize the cells and minimize the effects of endogenous estrogens.
-
Treatment: Treat the cells with a range of concentrations of (Z)-endoxifen and (E)-endoxifen in the presence of a fixed concentration of 17β-estradiol (e.g., 1 nM) to assess anti-proliferative activity. Include controls for vehicle, estradiol alone, and each this compound isomer alone.
-
Incubation: Incubate the plates for 72-96 hours.
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Washing: Wash the plates several times with water and allow them to air dry.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add Tris base solution to each well to solubilize the bound SRB dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the estradiol-treated control. Plot the percentage of inhibition against the log concentration of each this compound isomer to determine the IC50 value.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This technique measures the amount of a specific RNA, allowing for the quantification of gene expression.
Materials:
-
MCF-7 cells
-
(Z)-Endoxifen and (E)-Endoxifen
-
17β-estradiol
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., PGR, TFF1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells and, after hormone deprivation, treat them with (Z)-endoxifen or (E)-endoxifen in the presence of 17β-estradiol for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Quantitative PCR: Set up the qPCR reactions by combining the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Thermal Cycling: Run the qPCR reactions in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the estradiol-only control. The result is expressed as a fold change in gene expression.[7]
Conclusion
The in vitro data consistently demonstrate that (Z)-endoxifen is the significantly more potent isomer of this compound. Its superior binding affinity for the estrogen receptor translates into more effective inhibition of estrogen-dependent cell proliferation and more profound downregulation of estrogen-responsive genes in breast cancer cells. In contrast, the (E)-isomer exhibits substantially weaker anti-estrogenic activity. These findings underscore the critical importance of isomeric configuration in the pharmacological activity of this compound and highlight (Z)-endoxifen as the primary driver of the therapeutic effects of tamoxifen. This comparative guide provides a foundational understanding for researchers and drug development professionals working on novel endocrine therapies for hormone-receptor-positive cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Development and characterization of novel this compound-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. oaepublish.com [oaepublish.com]
Endoxifen: Validating a More Potent Tamoxifen Metabolite for Endocrine Therapy
A Comparative Guide for Researchers and Drug Development Professionals
Endoxifen, a primary active metabolite of tamoxifen (B1202), has garnered significant attention in the field of endocrine therapy for estrogen receptor-positive (ER+) breast cancer. Mounting evidence demonstrates its superior potency compared to the parent drug, tamoxifen. This guide provides an objective comparison of this compound and tamoxifen, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows to assist researchers, scientists, and drug development professionals in their understanding and evaluation of this potent metabolite.
Superior Potency of this compound: A Data-Driven Comparison
The enhanced anti-estrogenic activity of this compound stems from its significantly higher binding affinity for the estrogen receptor alpha (ERα) and its greater efficacy in inhibiting the proliferation of ER+ breast cancer cells. While tamoxifen is a prodrug requiring metabolic activation, this compound is a direct and potent antagonist of the ERα.
Table 1: Comparative Estrogen Receptor α (ERα) Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Estradiol (%) | Approximate Fold-Increase in Affinity vs. Tamoxifen |
| Estradiol | 100% | - |
| This compound | ~100% | ~100x |
| 4-Hydroxytamoxifen (B85900) | ~100% | ~100x |
| Tamoxifen | ~1% | 1x |
Data synthesized from multiple preclinical studies. The exact values can vary based on experimental conditions.[1][2][3][4]
Table 2: Comparative Anti-Proliferative Activity in ER+ Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Approximate Fold-Increase in Potency vs. Tamoxifen |
| This compound | MCF-7 | 5-80 | ~100x |
| 4-Hydroxytamoxifen | MCF-7 | ~5 | ~100x |
| Tamoxifen | MCF-7 | 1000 - 5000 | 1x |
| This compound | T47D | Similar to MCF-7 | ~100x |
| 4-Hydroxytamoxifen | T47D | 4.2 | >100x |
| Tamoxifen | T47D | >1000 | 1x |
IC50 (half-maximal inhibitory concentration) values represent the concentration of a compound required to inhibit cell proliferation by 50%. Values are approximate and can vary between studies.[5][6][7]
Distinct Mechanism of Action: ERα Degradation
A key differentiator in the mechanism of action between this compound and tamoxifen is its effect on ERα protein levels. While tamoxifen and its other major active metabolite, 4-hydroxytamoxifen, tend to stabilize the ERα protein, this compound has been shown to induce its degradation through the proteasome pathway. This action is more akin to pure anti-estrogens and may contribute to a more profound and sustained inhibition of estrogen signaling.
Signaling Pathways and Experimental Workflows
To visually represent the critical processes involved in the validation of this compound's potency, the following diagrams have been generated using the DOT language.
References
- 1. Therapeutic Drug Monitoring of this compound for Tamoxifen Precision Dosing: Feasible in Patients with Hormone-Sensitive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generating a Precision this compound Prediction Algorithm to Advance Personalized Tamoxifen Treatment in Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and characterization of novel this compound-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Profiles Induced by Endoxifen and Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression profiles following treatment with endoxifen and tamoxifen (B1202), two key players in endocrine therapy for estrogen receptor-positive (ER+) breast cancer. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying molecular pathways, this document aims to be a valuable resource for researchers in oncology and drug development.
Introduction
Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone of endocrine therapy for ER+ breast cancer for decades. It is a prodrug that requires metabolic activation into its more potent metabolites, primarily 4-hydroxytamoxifen (B85900) (4-OHT) and this compound.[1] this compound is considered the most clinically relevant metabolite due to its higher plasma concentrations and comparable anti-estrogenic potency to 4-OHT.[2] Understanding the distinct and overlapping effects of tamoxifen and its active metabolite, this compound, on gene expression is crucial for optimizing therapeutic strategies and overcoming drug resistance. This guide delves into the comparative gene expression profiling of these two compounds, offering insights into their mechanisms of action.
Comparative Gene Expression Analysis
Studies comparing the global gene expression profiles of breast cancer cells treated with this compound and the active metabolite of tamoxifen, 4-OHT, have revealed a high degree of similarity in their effects on estrogen-responsive genes.
A key study conducted by Lim et al. (2006) on the MCF-7 breast cancer cell line demonstrated that this compound and 4-OHT regulate a very similar set of genes.[2] In the presence of estradiol, 4-OHT affected the expression of 2444 genes, while this compound altered 2390 genes.[2] Notably, there was a significant overlap in the genes regulated by both metabolites, with 1365 estrogen-sensitive genes being co-regulated. The fold-changes in the expression of these overlapping genes were highly correlated (R² = 0.99), indicating a nearly identical impact on this set of genes.[2]
Table 1: Summary of Comparative Gene Expression Data (MCF-7 Cells)
| Feature | 4-Hydroxytamoxifen (4-OHT) | This compound | Reference |
| Number of Genes Affected (in the presence of Estradiol) | 2444 | 2390 | [2] |
| Overlap in Estrogen-Sensitive Genes | 1365 | 1365 | [2] |
| Correlation of Fold-Changes (Overlapping Genes) | R² = 0.99 | R² = 0.99 | [2] |
| Primary Gene Targets | Estrogen-responsive genes | Estrogen-responsive genes | [2] |
Experimental Protocols
The following sections detail the methodologies typically employed in the comparative gene expression profiling of this compound and tamoxifen.
Cell Culture and Treatment
MCF-7, a human breast adenocarcinoma cell line that is estrogen receptor-positive, is the most commonly used model for these studies.
-
Cell Line Maintenance: MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL). Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[3][4]
-
Hormone Deprivation: Prior to treatment, cells are typically hormone-starved for 3-5 days in phenol (B47542) red-free DMEM containing charcoal-stripped FBS to eliminate the influence of exogenous estrogens.
-
Drug Treatment: Cells are then treated with the desired concentrations of this compound, 4-hydroxytamoxifen, or tamoxifen. A vehicle control (e.g., DMSO or ethanol) is run in parallel. For studies investigating the antagonistic effects, cells are often co-treated with 17β-estradiol.[5]
RNA Isolation
High-quality total RNA is essential for downstream gene expression analysis.
-
Cell Lysis: After the treatment period, cells are washed with phosphate-buffered saline (PBS) and then lysed directly in the culture dish using a lysis reagent such as TRIzol or a similar guanidinium (B1211019) thiocyanate-based solution.[6]
-
Phase Separation: Chloroform is added to the lysate, and the mixture is centrifuged to separate it into aqueous and organic phases. The upper aqueous phase contains the RNA.[6]
-
RNA Precipitation: RNA is precipitated from the aqueous phase by adding isopropanol. The mixture is centrifuged to pellet the RNA.[6]
-
Washing and Solubilization: The RNA pellet is washed with 75% ethanol (B145695) to remove impurities, air-dried, and then resuspended in RNase-free water.
-
Quality Control: The concentration and purity of the RNA are determined by measuring absorbance at 260 and 280 nm (A260/A280 ratio). RNA integrity is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system.[7]
Gene Expression Analysis: Microarray
Microarray analysis provides a high-throughput method for profiling the expression of thousands of genes simultaneously.
-
cDNA Synthesis and Labeling: Total RNA is reverse transcribed into complementary DNA (cDNA). During this process, the cDNA is labeled with a fluorescent dye (e.g., Cy3 or Cy5) or biotin.
-
Hybridization: The labeled cDNA is hybridized to a microarray chip (e.g., Affymetrix Human Genome U133 Array) which contains thousands of unique DNA probes, each corresponding to a specific gene.[2]
-
Washing and Scanning: After hybridization, the microarray chip is washed to remove any unbound labeled cDNA. The chip is then scanned using a laser scanner to detect the fluorescence intensity of each spot, which corresponds to the expression level of the respective gene.
-
Data Analysis: The raw intensity data is normalized to correct for technical variations. Statistical analysis is then performed to identify genes that are differentially expressed between the different treatment groups.
Signaling Pathways and Mechanisms of Action
The biological effects of tamoxifen and this compound are primarily mediated through their interaction with the estrogen receptor and subsequent modulation of gene transcription.
Tamoxifen Metabolism
Tamoxifen is a prodrug that undergoes extensive metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes, to form its active metabolites. The two main metabolic pathways are 4-hydroxylation and N-demethylation.[1][8] this compound is formed through the action of CYP2D6 on N-desmethyltamoxifen or CYP3A4 on 4-hydroxytamoxifen.[8]
Estrogen Receptor Signaling and Inhibition
Both this compound and 4-OHT are selective estrogen receptor modulators (SERMs). They competitively bind to the estrogen receptor (ER), primarily ERα in breast cancer cells. This binding induces a conformational change in the receptor that is different from that induced by estrogen. The this compound/ER complex can still bind to estrogen response elements (EREs) in the promoter regions of target genes. However, this complex fails to recruit the necessary co-activators for gene transcription. Instead, it recruits co-repressors, leading to the inhibition of estrogen-dependent gene expression and a subsequent decrease in cell proliferation.[9][10]
Experimental Workflow
The overall workflow for comparing the gene expression profiles of this compound and tamoxifen treatment is a multi-step process that begins with cell culture and concludes with bioinformatics analysis of the gene expression data.
Conclusion
The available evidence strongly indicates that this compound and the primary active metabolite of tamoxifen, 4-hydroxytamoxifen, induce highly similar global gene expression patterns in ER+ breast cancer cells. Their primary mechanism of action involves the competitive inhibition of the estrogen receptor, leading to the repression of estrogen-responsive genes that drive cell proliferation. While the overall gene regulatory programs are comparable, further research into subtle differences in their effects on specific genes or pathways may provide a deeper understanding of their clinical activities and potential for personalized therapeutic approaches. The experimental protocols and pathway diagrams presented in this guide offer a foundational framework for researchers investigating the molecular pharmacology of these important anticancer agents.
References
- 1. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encodeproject.org [encodeproject.org]
- 4. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 5. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. RNA-Seq Analysis of MCF-7 Breast Cancer Cells Treated with Methyl Gallate Isolated from the Rhizomes of Nymphaea Odorata L. Shows Upregulation of Apoptosis, Autophagy, and Unfolded Protein Canonical Pathways [mdpi.com]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Endoxifen Demonstrates Superior In Vivo Efficacy Over Tamoxifen in Xenograft Models
A comprehensive comparison of endoxifen and tamoxifen (B1202) in preclinical breast cancer xenograft models reveals this compound's enhanced anti-tumor activity, highlighting its potential as a more potent therapeutic agent for estrogen receptor-positive (ER+) breast cancer.
This guide provides a detailed comparison of the in vivo efficacy of this compound, the primary active metabolite of tamoxifen, and its parent drug, tamoxifen, in inhibiting tumor growth in xenograft models of breast cancer. The data presented is compiled from key studies in the field, offering researchers, scientists, and drug development professionals a thorough overview of the preclinical evidence supporting the clinical development of this compound.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the key findings from comparative studies evaluating the tumor growth inhibition properties of this compound and tamoxifen in MCF-7 and MCF7-HER2 human breast cancer xenograft models.
Table 1: Efficacy of Oral this compound vs. Oral Tamoxifen in MCF-7 Xenografts
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 28 | Percent Tumor Growth Inhibition (%) | Reference |
| Control (Vehicle) | - | ~1200 | 0 | Ahmad et al., 2010 |
| Tamoxifen | 20 | Not explicitly stated, but less effective than 8 mg/kg this compound | Not explicitly stated | Ahmad et al., 2010 |
| This compound | 2 | ~700 | ~42 | Ahmad et al., 2010 |
| This compound | 4 | ~500 | ~58 | Ahmad et al., 2010 |
| This compound | 8 | ~300 | ~75 | Ahmad et al., 2010 |
Note: Data are estimations based on graphical representations and statements in the referenced abstract. The study by Ahmad et al. (2010) demonstrated a dose-dependent inhibition of tumor growth with oral this compound, with the 8 mg/kg dose showing significantly greater efficacy than a standard 20 mg/kg dose of tamoxifen.
Table 2: Pharmacodynamic Endpoint of this compound in MCF-7 Xenografts
| Pharmacodynamic Endpoint | This compound Concentration for 100% TGI (Cstasis) | Reference |
| Tumor Growth Inhibition (TGI) | 53 nM | Gong et al., 2013[1][2] |
This study by Gong et al. established a clear pharmacokinetic-pharmacodynamic (PK-PD) relationship for this compound, identifying the plasma concentration required for complete tumor stasis in an MCF-7 xenograft model[1][2].
Table 3: Comparative Efficacy in HER2+ Xenografts (MCF7-HER2)
| Treatment Group | Efficacy Outcome | Reference |
| Tamoxifen | Less effective in inhibiting tumor growth | Reinicke et al., 2011 |
| This compound (low and high dose) | Greater antitumor activity than Tamoxifen | Reinicke et al., 2011 |
The abstract from Reinicke et al. (2011) indicates that this compound is more effective than tamoxifen in a tamoxifen-resistant, HER2-positive xenograft model, suggesting its potential utility in this challenging patient population.
Experimental Protocols
The following protocols are a synthesis of methodologies described in the referenced studies for in vivo xenograft experiments comparing this compound and tamoxifen.
MCF-7 Xenograft Model Protocol
-
Cell Culture: Human breast adenocarcinoma MCF-7 cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Ovariectomized female athymic nude mice (4-6 weeks old) are used. The ovariectomy is crucial to eliminate endogenous estrogen production, allowing for the study of estrogen-dependent tumor growth.
-
Estrogen Supplementation: To support the growth of ER+ MCF-7 tumors, mice are implanted subcutaneously with a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) several days before tumor cell inoculation.
-
Tumor Inoculation: 1 to 5 million MCF-7 cells, resuspended in a solution of media and Matrigel (1:1 ratio), are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored 2-3 times weekly using caliper measurements. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration:
-
This compound and Tamoxifen: Administered orally (p.o.) via gavage or subcutaneously (s.c.) at specified doses (e.g., 2, 4, 8 mg/kg for this compound; 20 mg/kg for tamoxifen) daily for a predetermined period (e.g., 28 days).
-
Vehicle Control: The control group receives the vehicle used to dissolve the drugs (e.g., corn oil).
-
-
Efficacy Evaluation: The primary endpoint is tumor growth inhibition. Secondary endpoints may include body weight monitoring (for toxicity) and, in some studies, survival analysis.
-
Tissue Collection and Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry for ERα levels or other biomarkers.
MCF7-HER2 Xenograft Model Protocol
The protocol for the MCF7-HER2 model is similar to the standard MCF-7 model, with the key difference being the use of MCF-7 cells that have been engineered to overexpress the HER2 receptor. This model is particularly relevant for studying tamoxifen resistance, as HER2 overexpression is a known mechanism of resistance to endocrine therapy.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To better understand the biological mechanisms and experimental design, the following diagrams are provided.
Caption: Simplified signaling pathway of estrogen, tamoxifen, and this compound.
Caption: In vivo xenograft experimental workflow.
Discussion
The compiled data strongly suggests that this compound possesses superior in vivo anti-tumor efficacy compared to tamoxifen in preclinical models of ER+ breast cancer. This is attributed to two main factors:
-
Pharmacokinetics: Direct administration of this compound bypasses the need for metabolic activation by the CYP2D6 enzyme, leading to higher and more consistent plasma concentrations. This is particularly important as a significant portion of the population has reduced CYP2D6 activity, which can compromise the efficacy of tamoxifen. Studies have shown that oral administration of this compound results in significantly higher systemic exposure compared to an equivalent dose of tamoxifen.
-
Potency: this compound is a more potent antagonist of the estrogen receptor than tamoxifen itself. Furthermore, some studies suggest that this compound may have additional mechanisms of action, such as promoting the degradation of the ERα protein, which could contribute to its enhanced efficacy and potentially overcome some forms of tamoxifen resistance.
References
Endoxifen: A Potent and Selective Inhibitor of Protein Kinase C β1
A comprehensive analysis of endoxifen's inhibitory activity against Protein Kinase C (PKC) reveals its high potency and selectivity for the PKCβ1 isozyme, positioning it as a significant tool for researchers in oncology and cell signaling. This guide provides a comparative overview of this compound's performance against its parent compound, tamoxifen (B1202), and other known PKC inhibitors, supported by experimental data and detailed methodologies.
This compound, an active metabolite of the selective estrogen receptor modulator tamoxifen, has demonstrated anticancer activities that may extend beyond its well-established role as an estrogen receptor antagonist. Recent studies have illuminated a novel mechanism of action for this compound: the direct inhibition of Protein Kinase C (PKC), a family of enzymes crucial in signal transduction pathways regulating cell growth, differentiation, and apoptosis. Notably, this compound exhibits a marked selectivity for the PKCβ1 isoform, a discovery that opens new avenues for therapeutic intervention and research.
Comparative Inhibitory Activity of this compound
Experimental data demonstrates that this compound is a significantly more potent inhibitor of PKCβ1 than tamoxifen. In vitro kinase assays have established the half-maximal inhibitory concentration (IC50) of this compound against PKCβ1 to be 360 nM.[1] In contrast, tamoxifen inhibits the same isozyme with a much higher IC50 of 4.9 μM, indicating a substantially lower potency.[2] An earlier study by Ali et al. (2010) also concluded that this compound is approximately fourfold more potent than tamoxifen in inhibiting general PKC activity.
The selectivity of this compound for PKCβ1 over other PKC isozymes is a key finding. While the complete IC50 profile of this compound against a full panel of PKC isoforms is detailed in the supplementary data of the primary research, the available information highlights its preferential inhibition of the β1 isoform.[2][3][4][5] This selectivity is crucial for minimizing off-target effects and for dissecting the specific roles of PKCβ1 in cellular processes.
For a broader perspective, the inhibitory activities of other well-characterized PKC inhibitors are presented in the comparison table below. Staurosporine, a broad-spectrum kinase inhibitor, potently inhibits multiple PKC isoforms in the low nanomolar range. Sotrastaurin, on the other hand, is a pan-PKC inhibitor with varying affinities for different isoforms.
Table 1: Comparative IC50 Values of PKC Inhibitors
| Inhibitor | PKC Isoform | IC50 (nM) |
| This compound | PKCβ1 | 360 [1] |
| Tamoxifen | PKCβ1 | 4900[2] |
| Staurosporine | PKCα | 2 |
| PKCβ1 | 3 | |
| PKCγ | 2 | |
| Sotrastaurin | PKCα | 0.95 (Ki) |
| PKCβ | 0.64 (Ki) | |
| PKCθ | 0.22 (Ki) | |
| PKCδ | 2.1 (Ki) | |
| PKCε | 3.2 (Ki) | |
| PKCη | 1.8 (Ki) |
Note: Ki values for Sotrastaurin are presented as a measure of affinity.
Experimental Validation of this compound's PKCβ1 Inhibition
The inhibitory effect of this compound on PKCβ1 has been validated through robust experimental methodologies, primarily in vitro kinase assays and direct binding assays using Surface Plasmon Resonance (SPR).
In Vitro PKC Kinase Assay
The kinase activity of PKCβ1 in the presence of varying concentrations of this compound was quantified to determine its IC50 value.
Experimental Protocol:
A common method for this assay involves the following steps:
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant PKCβ1 enzyme, a specific peptide substrate for PKC, and a kinase assay buffer.
-
Inhibitor Addition: Serial dilutions of this compound (or other inhibitors) are added to the reaction mixture.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped, often by the addition of a solution containing EDTA.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:
-
Radiolabeling: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Luminescence-based assays: Measuring the amount of ADP produced, which is proportional to the kinase activity.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated form of the substrate.
-
-
Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Caption: Workflow for determining the IC50 of this compound against PKCβ1.
Surface Plasmon Resonance (SPR)
SPR was employed to confirm the direct binding of this compound to PKCβ1. This technique allows for the real-time, label-free detection of molecular interactions.
Experimental Protocol:
A typical SPR experiment to assess this compound-PKCβ1 binding involves:
-
Immobilization of Ligand: Purified PKCβ1 protein (the ligand) is immobilized onto the surface of a sensor chip.
-
Analyte Injection: A solution containing this compound (the analyte) is flowed over the sensor chip surface.
-
Binding Detection: The binding of this compound to the immobilized PKCβ1 causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram.
-
Data Analysis: The sensorgram data is analyzed to determine the association and dissociation kinetics of the interaction, confirming a direct binding event.
Caption: Workflow for confirming the direct binding of this compound to PKCβ1 using SPR.
The PKCβ1-AKT Signaling Pathway and this compound's Mechanism of Action
The inhibition of PKCβ1 by this compound has significant downstream effects on cell survival and apoptosis, primarily through the modulation of the AKT signaling pathway.
In many cancer cells, PKCβ1 can activate AKT, a key protein kinase that promotes cell survival and inhibits apoptosis. By directly inhibiting PKCβ1, this compound disrupts this pro-survival signaling cascade. This leads to a reduction in the phosphorylation and activation of AKT. The decreased AKT activity, in turn, relieves the inhibition of pro-apoptotic proteins, ultimately leading to programmed cell death (apoptosis) in cancer cells.
Caption: this compound's inhibition of PKCβ1 disrupts pro-survival signaling.
Conclusion
The validation of this compound as a potent and selective inhibitor of PKCβ1 provides a deeper understanding of its anticancer properties. The experimental data clearly distinguishes its activity from that of tamoxifen and positions it as a valuable research tool for investigating PKCβ1-mediated signaling pathways. The detailed methodologies provided in this guide offer a framework for researchers to independently verify and build upon these findings. The continued exploration of this compound's PKCβ1 inhibitory activity holds promise for the development of novel therapeutic strategies targeting cancer and other diseases where this pathway is dysregulated.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
A Comparative Safety Analysis of Endoxifen and Other Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the safety profiles of endoxifen and other prominent Selective Estrogen Receptor Modulators (SERMs), including tamoxifen (B1202) and raloxifene (B1678788). By summarizing quantitative data, detailing experimental protocols, and visualizing key mechanistic pathways, this document serves as a critical resource for researchers and drug development professionals in the field of endocrinology and oncology.
Introduction to SERMs and this compound
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1] This dual action allows them to confer estrogenic benefits in certain tissues, such as bone, while blocking estrogen's proliferative effects in others, like the breast.[2]
Tamoxifen, a first-generation SERM, is widely used in the treatment and prevention of ER-positive breast cancer.[2] However, its efficacy is largely dependent on its conversion by the cytochrome P450 2D6 (CYP2D6) enzyme into its primary active metabolite, This compound . This compound demonstrates significantly higher binding affinity for the ER and is considered the principal mediator of tamoxifen's therapeutic action and, potentially, its side effects.[3][4] This has led to the development of oral this compound as a therapeutic agent itself, aiming to provide a more consistent and potent antiestrogenic effect, especially in patients with reduced CYP2D6 metabolism.
This guide compares the safety profile of this compound, primarily as the active metabolite of tamoxifen, with its parent drug and another key SERM, raloxifene, which is approved for osteoporosis prevention and breast cancer risk reduction in postmenopausal women.[2][5]
Comparative Safety Profile: Quantitative Analysis
The safety profiles of SERMs are distinguished by their effects on various tissues, including the endometrium, the coagulation system, bone, and the central nervous system. The following tables summarize the incidence of key adverse events based on data from major clinical trials and observational studies.
Gynecological and Uterine Safety
A major differentiating factor among SERMs is their effect on the endometrium. Tamoxifen's partial agonist activity in the uterus is linked to an increased risk of endometrial hyperplasia and cancer, a risk that is significantly lower with raloxifene.[6][7]
Table 1: Comparative Gynecological Adverse Events (Postmenopausal Women)
| Adverse Event | Tamoxifen | Raloxifene | Risk Ratio (Raloxifene vs. Tamoxifen) |
|---|---|---|---|
| Endometrial Cancer | 2.25% | 1.23% | 0.55[7] |
| Endometrial Hyperplasia | 4.40% | 0.84% | 0.19[7] |
| Hysterectomy During Follow-Up | 12.08% | 5.41% | 0.45[7] |
| Vaginal Dryness | 35% (self-reported) | Not specified | N/A |
| Hot Flashes | 64% (self-reported) | Not specified | N/A |
Data derived primarily from the Study of Tamoxifen and Raloxifene (STAR) trial and other clinical studies.[4][7] Higher circulating levels of this compound have been associated with a greater likelihood of reporting side effects like hot flashes.[3][4]
Thromboembolic and Vascular Safety
SERMs are known to increase the risk of venous thromboembolic events (VTE), including deep vein thrombosis (DVT) and pulmonary embolism (PE).[8] This effect is believed to be mediated by their influence on hemostatic factors.[9] While both tamoxifen and raloxifene increase this risk, data from the STAR trial indicates a lower risk with raloxifene.[5][7]
Table 2: Comparative Thromboembolic and Vascular Adverse Events
| Adverse Event | Tamoxifen | Raloxifene | Risk Ratio (Raloxifene vs. Tamoxifen) |
|---|---|---|---|
| Thromboembolic Events (Overall) | 3.30% | 2.47% | 0.75[7] |
| Deep Vein Thrombosis (DVT) | Not specified | Not specified | 0.55[7] |
| Cataracts | 14.58% | 11.69% | 0.80[7] |
| Stroke | Similar incidence | Similar incidence | N/A[7] |
Bone Health
A key benefit of many SERMs is their estrogen agonist effect on bone, which helps preserve bone mineral density (BMD) in postmenopausal women.[10] Both tamoxifen and raloxifene have demonstrated a favorable effect on bone density, reducing fracture incidence by about 32%.[5] Studies show that SERMs can significantly improve spine and hip BMD.[11]
Table 3: Effects on Bone Mineral Density (BMD)
| SERM | Effect on Lumbar Spine BMD | Effect on Hip BMD | Notes |
|---|---|---|---|
| Raloxifene | Significant increase over placebo[11] | Significant increase over placebo[11][12] | Approved for osteoporosis prevention.[2] |
| Tamoxifen | Favorable effect, similar to raloxifene[5] | Favorable effect, similar to raloxifene[5] | Beneficial effect on bone is a known advantage.[2] |
| Lasofoxifene (B133805) | ~2% increase over 2 years | ~1% increase over 2 years | A next-generation SERM showing improved efficacy over raloxifene in some trials.[12][13] |
Signaling Pathways and Experimental Workflows
The differential effects of SERMs are dictated by their unique interactions with estrogen receptors (ERα and ERβ), the receptor conformation they induce, and the subsequent recruitment of tissue-specific co-activator or co-repressor proteins.
Caption: Generalized SERM signaling pathway in target cells.
The assessment of a SERM's uterine activity is a critical step in its safety evaluation. The rodent uterotrophic assay is the gold-standard preclinical model for this purpose.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Tamoxifen to raloxifene and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical and biomarker predictors of side effects from tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tamoxifen vs Raloxifene vs Exemestane for Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The endometrial effects of SERMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Breast Cancer Prevention: Tamoxifen and Raloxifene | American Cancer Society [cancer.org]
- 9. Short-term effects of estrogen, tamoxifen and raloxifene on hemostasis: a randomized-controlled study and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. e-jbm.org [e-jbm.org]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. Selective estrogen receptor modulator (SERM) for the treatment of osteoporosis in postmenopausal women: focus on lasofoxifene - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Endoxifen
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Endoxifen, a potent active metabolite of Tamoxifen. Adherence to these protocols is critical for protecting personnel and the environment from exposure to this hazardous compound.
This compound should be considered a hazardous substance, and all waste generated from its use must be managed in accordance with institutional guidelines and local, state, and federal regulations.[1][2] Never dispose of this compound waste down the drain or in the regular trash.[3]
Key Chemical and Safety Data
The following table summarizes essential quantitative data for the safe handling and storage of this compound, which informs proper disposal practices.
| Parameter | Value & Conditions | Source |
| Storage Temperature (Solid/Powder) | -20°C for long-term (≥4 years) | [1][4] |
| +4°C or 2-8°C for short-term | [5] | |
| Storage Temperature (In Solvent) | -80°C for 1 year | [6] |
| -20°C for 1 month | [6] | |
| Decontamination Solution Efficacy | 0.5% Sodium Hypochlorite (B82951) Solution demonstrated ~100% removal of similar cytotoxic drugs from stainless steel surfaces. | [7] |
| 10⁻² M Sodium Dodecyl Sulfate (SDS) with 20% Isopropanol showed ~99.6% removal with vigorous wiping. | [7] | |
| 70% Isopropanol showed ~84.3% removal with vigorous wiping. | [7] |
Detailed Protocol for this compound Disposal
This protocol outlines the necessary steps for handling and disposing of this compound waste, from personal protective equipment (PPE) to final waste collection.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form, it is mandatory to wear appropriate PPE to prevent skin, eye, and respiratory exposure.[8]
-
Gloves: Wear two pairs of chemotherapy-rated nitrile gloves.[3][8]
-
Lab Coat: A disposable or dedicated lab coat is required. Ensure it has tight-fitting cuffs.[8][9]
-
Eye Protection: Use safety glasses with side shields at a minimum.[2] For tasks with a splash risk, upgrade to safety goggles or a face shield.[8]
-
Respiratory Protection: When handling this compound powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator is necessary to prevent inhalation.[8][9]
Step 2: Segregation and Collection of Waste
All materials that come into contact with this compound must be treated as hazardous waste. Use dedicated, clearly labeled waste containers.
-
Solid Waste:
-
Dispose of all contaminated disposables, including gloves, absorbent pads, pipette tips, and empty vials, into a designated hazardous waste container lined with a chemotherapy waste bag (often yellow or black).[3]
-
This container must be kept sealed when not in use and stored in a designated satellite accumulation area.[8]
-
-
Liquid Waste:
-
Collect all unused this compound solutions and contaminated solvents in a dedicated, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix with other chemical waste streams unless approved by your institution's Environmental Health & Safety (EHS) department.[3]
-
-
Sharps Waste:
Step 3: Spill Management and Decontamination
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Containment: Alert others in the area. For liquid spills, cover with an absorbent material from a chemical spill kit. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.[8]
-
Cleanup: Wearing full PPE, carefully collect all contaminated materials and place them into the designated solid hazardous waste container.[9]
-
Surface Decontamination:
-
After the initial cleanup, decontaminate the surface area. Studies on similar cytotoxic drugs show high efficacy with a 0.5% sodium hypochlorite solution followed by a neutralizing agent like sodium thiosulfate, or a detergent solution such as 10⁻² M SDS with 20% isopropanol.[7][10]
-
Wipe the area from the outer edge of the spill toward the center.
-
Follow the decontamination with a final rinse using 70% alcohol or purified water, collecting all wipes as hazardous solid waste.[11]
-
Step 4: Final Disposal
The ultimate disposal of this compound waste must be handled by trained professionals.
-
Labeling and Storage: Ensure all waste containers (solid, liquid, sharps) are accurately labeled with their contents and associated hazards, following institutional and regulatory standards.
-
Contact EHS: Arrange for pickup of the hazardous waste through your institution's EHS department. Do not attempt to transport or dispose of the waste yourself.[8]
This compound Disposal Workflow
The following diagram illustrates the logical steps and decision points in the this compound waste management process.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. (Z)-Endoxifen = 98 HPLC 112093-28-4 [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. umdearborn.edu [umdearborn.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Comparison of Decontamination Efficacy of Cleaning Solutions on a Biological Safety Cabinet Workbench Contaminated by Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gerpac.eu [gerpac.eu]
Safeguarding Researchers: A Comprehensive Guide to Handling Endoxifen
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Endoxifen, a potent metabolite of Tamoxifen. Adherence to these procedures is critical to minimize exposure and ensure operational integrity.
Immediate Safety and Handling Protocols
This compound is a hazardous substance that requires careful handling to prevent exposure.[1][2] All personnel must be trained on these procedures before working with the compound.
Engineering Controls:
-
Always handle this compound powder in a certified chemical fume hood to minimize inhalation risk.[3][4]
-
Ensure a calibrated eyewash station and safety shower are readily accessible in the work area.[2][5]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Wear tightly fitting safety goggles with side-shields.[1][2][5] |
| Hand Protection | Use compatible chemical-resistant gloves (e.g., nitrile). Double gloving is recommended for extended handling.[1][3] |
| Body Protection | A lab coat is mandatory.[1] For procedures with a higher risk of splashes, consider an impervious gown. |
| Respiratory | A NIOSH-approved respirator should be used when engineering controls are insufficient or when handling large quantities of powder.[1] |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for working with this compound, from initial preparation to final disposal.
Detailed Experimental Protocols
Preparation of this compound Solutions:
-
Prepare the designated work area within the chemical fume hood by laying down absorbent pads.
-
Don all required personal protective equipment as specified in the table above.
-
Carefully weigh the required amount of this compound powder. Avoid creating dust.
-
Slowly add the powder to the desired solvent in a suitable container.
-
Ensure the container is securely capped and mix until the this compound is fully dissolved.
Decontamination Procedure:
-
All surfaces and non-disposable equipment that have come into contact with this compound should be decontaminated.
-
A common decontamination solution is a dilute bleach solution, followed by a thorough rinse with water.[3] However, consult your institution's safety guidelines for approved decontamination agents.
-
Collect all rinsate and cleaning materials for disposal as hazardous waste.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Liquid Waste: All solutions containing this compound must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Solid Waste: All contaminated materials, including gloves, absorbent pads, pipette tips, and empty vials, must be disposed of in a designated hazardous waste container.[6]
-
Sharps: Needles and syringes used for injections must be placed in a designated sharps container for hazardous waste.[3]
Waste Disposal Procedure:
-
Ensure all waste containers are properly labeled with the contents ("Hazardous Waste: this compound") and the accumulation start date.
-
Store waste containers in a designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal of hazardous waste.[3][6] Do not dispose of any this compound waste down the drain or in the regular trash.[6]
It is important to note that currently, there are no established occupational exposure limits for this compound.[2][5] Therefore, it is imperative to handle this compound with the utmost care, adhering to the principle of keeping exposure as low as reasonably achievable (ALARA). Always refer to the specific Safety Data Sheet (SDS) for the this compound product you are using for any additional safety information.[1][2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
